Product packaging for N1,N1,3-Trimethylbutane-1,3-diamine(Cat. No.:CAS No. 933738-55-7)

N1,N1,3-Trimethylbutane-1,3-diamine

Cat. No.: B1370371
CAS No.: 933738-55-7
M. Wt: 130.23 g/mol
InChI Key: XJZJEGHBTQCDKG-UHFFFAOYSA-N
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Description

N1,N1,3-Trimethylbutane-1,3-diamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B1370371 N1,N1,3-Trimethylbutane-1,3-diamine CAS No. 933738-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,3-trimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,8)5-6-9(3)4/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZJEGHBTQCDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627998
Record name N~1~,N~1~,3-Trimethylbutane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933738-55-7
Record name N~1~,N~1~,3-Trimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N1,N1,3-Trimethylbutane-1,3-diamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N1,N1,3-Trimethylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 933738-55-7) is a substituted aliphatic diamine characterized by the presence of both a primary and a tertiary amine functional group.[1] This unique structural arrangement imparts a distinct reactivity profile, making it a molecule of interest for applications ranging from coordination chemistry to its potential use as a scaffold in medicinal chemistry and a building block in materials science. Publicly available research specifically detailing the synthesis, reactivity, and applications of this compound is limited. Therefore, this guide consolidates all available physicochemical data and provides an expert-driven projection of its chemical behavior, potential synthetic and analytical methodologies, and prospective applications, grounded in the fundamental principles of organic chemistry and analogy to structurally related compounds.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's structure and physical properties is the foundation for all subsequent research and development.

Chemical Structure and Identifiers

The structure of this compound features a four-carbon backbone. A primary amine is located at the C3 position, which also bears two methyl groups, creating a tertiary carbon center. A tertiary amine, substituted with two methyl groups, is located at the C1 position.

Caption: Chemical structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 933738-55-7[1][2]

  • Molecular Formula: C₇H₁₈N₂[1][2]

  • Molecular Weight: 130.23 g/mol [1][2]

  • SMILES: CC(N)(C)CCN(C)C[2][3]

  • Synonyms: N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl-[1]

Physicochemical Data

The following table summarizes the known and predicted physical and chemical properties of this compound. This data is critical for designing experimental conditions, purification protocols, and safety procedures.

PropertyValueSource(s)
Predicted Boiling Point 158.1 ± 8.0 °C[1]
Density 0.839 g/cm³[1][4]
Predicted pKa 10.41 ± 0.25[1]
Topological Polar Surface Area (TPSA) 29.26 Ų[2]
Predicted LogP 0.6754[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 3[2]

Projected Synthetic and Purification Strategies

Proposed Experimental Protocol: A Multi-Step Synthesis

A plausible synthetic route could involve the reductive amination of a suitable keto-nitrile precursor.

Step 1: Michael Addition to form a γ-Ketonitrile

  • React acetone with acrylonitrile under basic conditions (e.g., sodium ethoxide) to form 4-oxopentanenitrile. This reaction establishes the core C1-C2-C3-C(CH₃)₂ backbone.

Step 2: Reductive Amination of the Ketone (Formation of the Primary Amine)

  • Treat the resulting 4-oxopentanenitrile with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation (e.g., Raney Nickel). This selectively converts the ketone to the primary amine, yielding 4-amino-4-methylpentanenitrile.

Step 3: Reduction of the Nitrile (Formation of the Tertiary Amine Precursor)

  • The nitrile group of 4-amino-4-methylpentanenitrile can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step must be carefully controlled to avoid side reactions.

Step 4: Reductive N-Methylation (Formation of the Tertiary Amine)

  • The newly formed primary amine from Step 3 is then subjected to reductive N-methylation using formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler–Clarke reaction). This converts the primary amine to the desired N,N-dimethyl tertiary amine, yielding the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Purification

Given the predicted boiling point of ~158 °C, fractional distillation under reduced pressure would be the most effective method for purifying the final product from non-volatile impurities and reaction byproducts. The choice of reduced pressure is crucial to prevent thermal decomposition, a common issue with amines at high temperatures.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two amine centers: a sterically hindered primary amine and an accessible tertiary amine.

  • Basicity: With a predicted pKa of ~10.4, the molecule is a moderately strong base.[1] The primary amine is expected to be the more basic site due to the electron-donating effects of the alkyl groups. It will readily react with acids to form ammonium salts.

  • Nucleophilicity: Both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles.

    • The primary amine can undergo standard reactions such as acylation (with acid chlorides or anhydrides), sulfonylation, and formation of imines with aldehydes and ketones.

    • The tertiary amine can be quaternized with alkyl halides and can act as a non-nucleophilic base or a catalyst in various organic reactions.

  • Ligand Formation: The diamine structure allows it to act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes.[1] This property is valuable in catalysis and materials science.

***```dot digraph "Reactivity_Sites" { graph [fontname="sans-serif"]; node [shape=plaintext, fontname="sans-serif"]; edge [color="#34A853", fontcolor="#34A853", fontsize=10];

}

Caption: A comprehensive workflow for analytical characterization.

Exploratory Applications in Research and Drug Development

The unique combination of a primary and tertiary amine within a small alkyl frame suggests several potential applications.

  • Scaffold in Medicinal Chemistry: Diamine motifs are common in pharmacologically active compounds. The dimethylamine group, in particular, is present in numerous FDA-approved drugs. T[6]his molecule could serve as a novel building block for creating libraries of compounds for screening. The primary amine allows for easy derivatization to introduce various pharmacophores, while the tertiary amine can influence solubility and pharmacokinetic properties.

  • Catalysis and Polymer Science: Similar to other tetramethyl diamines like N,N,N',N'-Tetramethyl-1,3-butanediamine, this compound could function as a catalyst for polyurethane foam formation or as a curing agent for epoxy resins. I[7][8]ts basicity and ligand-forming capabilities also suggest potential in organocatalysis.

  • Synthesis of Heterocycles: Diamines are key precursors for the synthesis of various nitrogen-containing heterocyclic rings, such as 1,3,5-triazepines. T[9]his molecule could be used to generate novel, complex heterocyclic systems with potential biological activity.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the chemical.

  • Hazard Classification: this compound is classified as a Hazard Class 3 flammable liquid. I[1][2]t is associated with GHS pictograms GHS02 (Flammable) and GHS05 (Corrosive), with a "Danger" signal word. *[2] Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C. *[1][2][3] Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

[7]### 8.0 References

  • This compound. Alfa Chemistry. --INVALID-LINK--

  • This compound. ChemScene. --INVALID-LINK--

  • Hexamethylenetetramine | 100-97-0. ChemicalBook. --INVALID-LINK--

  • ICSC 1228 - HEXAMETHYLENETETRAMINE. International Chemical Safety Cards (ICSCs). --INVALID-LINK--

  • N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE 97-84-7 wiki. Guidechem. --INVALID-LINK--

  • Methenamine (CAS 100-97-0) - Chemical & Physical Properties. Cheméo. --INVALID-LINK--

  • Hexamethylenetetramine 100-97-0. TCI AMERICA. --INVALID-LINK--

  • N,N,N',N'-tetramethyl-1,3-butanediamine. PubChem. --INVALID-LINK--

  • N,N,N-trimethyl-1,3-propane diamine, 4543-96-8. The Good Scents Company. --INVALID-LINK--

  • This compound. Chemical Technology Co.,LTD. --INVALID-LINK--

  • Hexamethylenetetramine. Wikipedia. --INVALID-LINK--

  • SAFETY DATA SHEET - N,N,N',N'-Tetramethyl-1,3-propanediamine. Fisher Scientific. --INVALID-LINK--

  • SAFETY DATA SHEET - N,N,N`-Trimethyl-1,3-propanediamine. Fisher Scientific. --INVALID-LINK--

  • This compound. BLDpharm. --INVALID-LINK--

  • N1,N1-DIMETHYLBUTANE-1,3-DIAMINE. Chemsrc. --INVALID-LINK--

  • This compound. AbacipharmTech. --INVALID-LINK--

  • Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • This compound. ChemicalBook. --INVALID-LINK--

  • 1,3-Diaminopropane. Wikipedia. --INVALID-LINK--

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. --INVALID-LINK--

  • ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf. --INVALID-LINK--

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. --INVALID-LINK--

  • NMAM 1024: 1,3-BUTADIENE. CDC. --INVALID-LINK--

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. --INVALID-LINK--

  • 1,3-Propanediamine, N1-[3-(dimethylamino)propyl]-N1,N3,N3-trimethyl-. US EPA. --INVALID-LINK--

References

An In-depth Technical Guide to the Physical Properties of N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine, with the CAS number 933738-55-7, is a diamine of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring both a tertiary and a primary amine group, imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis, catalysis, and as a building block in drug discovery. This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles to provide a deeper understanding of the experimental choices.

Molecular and Physical Characteristics

A summary of the key physical and molecular properties of this compound is presented in the table below. It is important to note that while some of these properties are derived from supplier data, others, such as the boiling point, are predicted values due to the limited availability of experimentally determined data in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₇H₁₈N₂--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 130.23 g/mol --INVALID-LINK--[4], --INVALID-LINK--[1]
Predicted Boiling Point 158.1 ± 8.0 °C--INVALID-LINK--[4]
Density 0.839 g/cm³--INVALID-LINK--[4], --INVALID-LINK--[3]
CAS Number 933738-55-7--INVALID-LINK--[4], --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Synonyms N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl---INVALID-LINK--[4], --INVALID-LINK--[1]

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid diamine like this compound. The rationale behind each procedural step is explained to provide a clear understanding of the experimental design.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides insight into the volatility of a substance and the strength of its intermolecular forces. For this compound, the presence of amine groups allows for hydrogen bonding, which is expected to result in a higher boiling point compared to alkanes of similar molecular weight.

Methodology: Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated. This creates convection currents in the oil, ensuring uniform heating of the sample and the thermometer.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for reagent handling and reaction stoichiometry calculations.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the weight of a known volume.

References

An In-depth Technical Guide to N1,N1,3-Trimethylbutane-1,3-diamine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N1,3-trimethylbutane-1,3-diamine, a diamine of interest in medicinal chemistry and materials science. This document details the molecular structure and formula, outlines a robust synthetic pathway, and provides predicted spectroscopic data for its characterization. The guide is intended for researchers and professionals in drug development and related scientific fields, offering insights into its properties and potential applications.

Introduction

This compound is a member of the 1,3-diamine class of organic compounds, which are significant motifs in natural products and serve as crucial building blocks in synthetic organic chemistry.[1][2] The presence of both a primary and a tertiary amine within the same molecule, along with a sterically hindered quaternary carbon center, imparts unique chemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its use in research and development.

Molecular Structure and Chemical Formula

The fundamental identity of a chemical compound lies in its structure and formula. This compound is characterized by a butane backbone with amine functionalities at the 1 and 3 positions.

Chemical Formula: C₇H₁₈N₂[3]

Molecular Weight: 130.23 g/mol [3]

IUPAC Name: N¹,N¹,3-trimethylbutane-1,3-diamine[4]

CAS Number: 933738-55-7[3]

Synonyms: 1-N,1-N,3-trimethylbutane-1,3-diamine, N,N,3-trimethyl-1,3-butanediamine[3][4]

The structure features a quaternary carbon atom at the 3-position, substituted with two methyl groups and a primary amine. The 1-position is occupied by a dimethylamino group (a tertiary amine). This arrangement has implications for its reactivity and stereochemistry.

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-methyl-3-nitrobutane-2-one. This route involves two key steps:

  • Reductive Amination: The nitro group is first reduced to a primary amine, and the ketone is reductively aminated in a one-pot reaction with dimethylamine.

  • Purification: The crude product is then purified by distillation.

G cluster_0 Synthetic Workflow start 3-Methyl-3-nitrobutan-2-one step1 Reductive Amination with Dimethylamine and H2/Pd-C start->step1 step2 Purification by Fractional Distillation step1->step2 end This compound step2->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Theoretical)

Materials:

  • 3-Methyl-3-nitrobutan-2-one

  • Dimethylamine (40% solution in water)

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrogen gas

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation reactor, add 3-methyl-3-nitrobutan-2-one (1 equivalent), palladium on carbon (5 mol %), and methanol as the solvent.

  • Addition of Amine: Add dimethylamine (2.5 equivalents) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 24 hours.

  • Work-up: After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Causality of Experimental Choices:

  • Palladium on Carbon: This catalyst is chosen for its efficiency in reducing both nitro groups and in facilitating reductive amination.

  • Dimethylamine: A commercially available and reactive source for the introduction of the dimethylamino group. An excess is used to drive the reaction to completion.

  • Methanol: A suitable solvent that dissolves the reactants and is compatible with the hydrogenation conditions.

  • Fractional Distillation: This purification method is ideal for separating the desired liquid product from any remaining starting materials or byproducts.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₈N₂[3]
Molecular Weight 130.23 g/mol [3]
Predicted Boiling Point 158.1 ± 8.0 °C[4]
Density 0.839 g/cm³[4]
Predicted pKa 10.41 ± 0.25[4]
Predicted Spectroscopic Data

As experimental spectra are not publicly available, predicted data is provided for characterization purposes. These predictions are generated using established computational models.

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • Prediction Tool: NMRDB.org[7]

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.25s6HN(CH₃)₂
~2.15t2H-CH₂-N(CH₃)₂
~1.60t2H-C(CH₃)₂-CH₂-
~1.10s6H-C(CH₃)₂-
(broad)s2H-NH₂

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Prediction Tool: NMRDB.org[7]

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~58-CH₂-N(CH₃)₂
~50-C(CH₃)₂-
~45N(CH₃)₂
~40-C(CH₃)₂-CH₂-
~28-C(CH₃)₂-

4.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, BroadN-H stretch (primary amine)
2970-2820StrongC-H stretch (alkane)
1650-1580MediumN-H bend (primary amine)
1470-1430MediumC-H bend (alkane)
1260-1000Medium-StrongC-N stretch (amine)

4.2.4. Mass Spectrometry (Predicted)

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Predicted [M+H]⁺: 131.1543[8]

Reactivity and Potential Applications

The unique structure of this compound, with its distinct primary and tertiary amine functionalities, suggests a range of potential applications, particularly in drug discovery and as a ligand in coordination chemistry.

  • Differential Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine, being less nucleophilic but still basic, can act as a proton scavenger or participate in reactions as a non-nucleophilic base. This differential reactivity allows for selective functionalization at the primary amine while the tertiary amine remains intact.

  • Building Block in Drug Discovery: The 1,3-diamine motif is a common feature in many biologically active molecules. This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The gem-dimethyl group provides steric bulk, which can influence the binding affinity and selectivity of a drug candidate for its target.

  • Ligand Synthesis: The two nitrogen atoms can act as a bidentate ligand, coordinating to metal centers to form stable complexes. Such complexes have applications in catalysis and materials science. The steric hindrance around the primary amine can be exploited to create specific coordination geometries.

Conclusion

This compound is a structurally interesting diamine with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The differential reactivity of its two amine groups, combined with the steric hindrance provided by the gem-dimethyl group, makes it a valuable tool for the design and synthesis of novel chemical entities. Further research into the specific applications of this compound is warranted and is expected to uncover new opportunities in drug development and beyond.

References

An In-Depth Technical Guide to the Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N1,N1,3-trimethylbutane-1,3-diamine, a diamine of interest for researchers, scientists, and professionals in drug development. While direct, peer-reviewed synthetic routes for this specific molecule are not extensively documented, this paper outlines a highly plausible and scientifically grounded multi-step synthesis. The proposed pathway leverages established and well-documented chemical transformations, including the formation of a key intermediate, 4-amino-4-methylpentan-2-one (diacetone amine), followed by a reductive amination step. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and presents quantitative data to ensure scientific integrity and reproducibility. The content is structured to provide both a theoretical understanding and practical insights for laboratory application.

Introduction: The Significance of this compound

This compound, with the chemical formula C7H18N2 and a molecular weight of 130.23 g/mol , is a member of the 1,3-diamine family. Diamines are crucial building blocks in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and polymers. The specific structure of this compound, featuring both a tertiary and a primary amine, along with a quaternary carbon center, suggests its potential utility as a chiral ligand in asymmetric synthesis, a monomer for specialty polymers, or as a scaffold for the development of novel therapeutic agents.

This guide will focus on a logical and efficient synthetic approach, beginning with readily available starting materials and proceeding through a key intermediate.

Proposed Overall Synthesis Pathway

The most logical and cost-effective synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 4-amino-4-methylpentan-2-one. The second, and final, step is the reductive amination of this intermediate to yield the target diamine.

Overall Synthesis Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reductive Amination Acetone Acetone Intermediate 4-Amino-4-methylpentan-2-one Acetone->Intermediate Condensation Ammonia Ammonia Ammonia->Intermediate FinalProduct This compound Intermediate->FinalProduct Reductive Amination Dimethylamine Dimethylamine Dimethylamine->FinalProduct ReducingAgent Reducing Agent (e.g., H₂/Catalyst) ReducingAgent->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Amino-4-methylpentan-2-one (Diacetone Amine)

The formation of 4-amino-4-methylpentan-2-one, also known as diacetone amine, is a well-established reaction that can be achieved through the condensation of two molecules of acetone with one molecule of ammonia.[1] This reaction is typically acid-catalyzed and proceeds through an aldol condensation followed by the addition of ammonia and subsequent dehydration.

An alternative and often higher-yielding method involves the reaction of mesityl oxide with ammonia.[2] Mesityl oxide is readily prepared from the acid-catalyzed dehydration of diacetone alcohol, which itself is a product of the aldol condensation of acetone.

Reaction Mechanism

The formation of diacetone amine from acetone and ammonia involves the following key steps:

  • Aldol Condensation: Two molecules of acetone undergo an acid or base-catalyzed aldol condensation to form diacetone alcohol (4-hydroxy-4-methylpentan-2-one).

  • Dehydration: Diacetone alcohol is dehydrated to form mesityl oxide (4-methylpent-3-en-2-one).

  • Michael Addition: Ammonia undergoes a Michael addition to the α,β-unsaturated ketone (mesityl oxide) to form the enamine intermediate.

  • Tautomerization and Protonation: The enamine tautomerizes to the more stable imine, which is then protonated.

  • Hydrolysis (in reverse): The imine is in equilibrium with the final product, 4-amino-4-methylpentan-2-one.

Diacetone Amine Synthesis Mechanism Acetone1 Acetone Diacetone_Alcohol Diacetone Alcohol Acetone1->Diacetone_Alcohol Aldol Condensation Acetone2 Acetone Acetone2->Diacetone_Alcohol Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration Enamine_Intermediate Enamine Intermediate Mesityl_Oxide->Enamine_Intermediate Michael Addition Ammonia NH₃ Ammonia->Enamine_Intermediate Diacetone_Amine 4-Amino-4-methylpentan-2-one Enamine_Intermediate->Diacetone_Amine Tautomerization

Caption: Simplified mechanism for the synthesis of diacetone amine.

Experimental Protocol: Synthesis of 4-Amino-4-methylpentan-2-one from Mesityl Oxide

This protocol is adapted from established procedures for the reaction of mesityl oxide with ammonia.[2]

Materials:

  • Mesityl oxide

  • 27% Aqueous ammonia solution

  • Ethanol (absolute)

  • Oxalic acid

Procedure:

  • In a pressure-resistant reactor, charge mesityl oxide and an excess of 27% aqueous ammonia solution.

  • Seal the reactor and heat the mixture to a temperature of approximately 75°C under a pressure of about 14 bar.

  • Maintain these conditions with stirring for several hours until the reaction is complete (monitoring by GC or TLC is recommended).

  • After cooling the reactor to room temperature, carefully vent the excess ammonia.

  • Transfer the reaction mixture to a distillation apparatus and remove the excess ammonia and water under reduced pressure.

  • Dissolve the resulting crude product in an equal volume of absolute ethanol.

  • To isolate the product as its hydrogen oxalate salt for purification, slowly add a saturated solution of oxalic acid in ethanol.

  • The 4-amino-4-methyl-2-pentanone hydrogenoxalate will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The free amine can be obtained by neutralizing the oxalate salt with a suitable base (e.g., NaOH) and extracting with an organic solvent.

Data Presentation:

ParameterValueReference
Starting MaterialMesityl Oxide[2]
Reagent27% Aqueous Ammonia[2]
Temperature75 °C[2]
Pressure14 bar[2]
Product4-Amino-4-methyl-2-pentanone[2]

Step 2: Reductive Amination to this compound

The second and final step in the proposed synthesis is the reductive amination of 4-amino-4-methylpentan-2-one. This transformation involves the reaction of the ketone functionality with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The Causality Behind Experimental Choices in Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3] The choice of reagents and conditions is critical for achieving high yields and selectivity.

  • Amine Source: Dimethylamine is the most direct source for the N1,N1-dimethyl group. Alternatively, a primary amine could be used followed by exhaustive methylation, but this adds extra steps.

  • Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) is often used in industrial settings due to its cost-effectiveness and the clean nature of the workup.[4] For laboratory-scale synthesis, hydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices. Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the ketone.

  • Catalyst: If catalytic hydrogenation is chosen, the selection of the catalyst can influence the reaction rate and selectivity. Nickel-based catalysts are often effective for the amination of ketones.

  • Solvent: The choice of solvent depends on the specific reducing agent used. Alcohols like methanol or ethanol are common for catalytic hydrogenations and borohydride reductions.

Proposed Experimental Protocol: Reductive Amination of 4-Amino-4-methylpentan-2-one

This is a proposed protocol based on general procedures for reductive amination.

Materials:

  • 4-Amino-4-methylpentan-2-one

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • Reducing agent: e.g., Palladium on carbon (10% Pd/C) and hydrogen gas, or sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Ethanol

  • Acetic acid (if using NaBH₃CN)

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 4-amino-4-methylpentan-2-one in methanol.

  • Add an excess of dimethylamine solution.

  • Add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by GC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by distillation under reduced pressure.

Method B: Using Sodium Cyanoborohydride

  • Dissolve 4-amino-4-methylpentan-2-one and an excess of dimethylamine in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • In a separate flask, dissolve sodium cyanoborohydride in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of an aqueous acid solution.

  • Make the solution basic with an aqueous NaOH solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Reductive Amination Workflow Start Start: Dissolve Reactants Add_Reagent Add Reducing Agent/Catalyst Start->Add_Reagent Reaction Reaction under Controlled Conditions Add_Reagent->Reaction Monitoring Monitor Reaction Progress (GC/TLC) Reaction->Monitoring Workup Reaction Workup (Filtration/Quenching) Monitoring->Workup Reaction Complete Extraction Extraction and Drying Workup->Extraction Purification Purification (Distillation) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the reductive amination step.

Conclusion

The synthesis of this compound can be effectively achieved through a robust and scalable two-step process. The initial formation of 4-amino-4-methylpentan-2-one from readily available precursors like acetone or mesityl oxide provides a key intermediate. Subsequent reductive amination of this intermediate with dimethylamine, utilizing either catalytic hydrogenation or a suitable hydride reducing agent, offers a direct route to the target diamine. The experimental protocols provided in this guide are based on well-established chemical principles and offer a solid foundation for the laboratory synthesis of this and structurally related compounds. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale and specific laboratory capabilities.

References

theoretical properties of diamine compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ .## An In-depth Technical Guide to the Theoretical Properties of Diamine Compounds

Abstract

Diamine compounds, characterized by the presence of two amino groups, are fundamental building blocks in chemistry with profound implications across catalysis, materials science, and pharmacology.[1][2] Their utility stems from a unique combination of structural and electronic properties, including their conformational flexibility, basicity, and exceptional ability to act as chelating ligands. This guide provides a comprehensive exploration of the theoretical underpinnings of diamine compounds, offering researchers, scientists, and drug development professionals a detailed understanding of the principles that govern their behavior and application. We will delve into the conformational landscapes of diamines, the nature of their electronic structure, their pivotal role as ligands in catalysis, and their strategic use in medicinal chemistry, all supported by computational and experimental evidence.

Introduction: The Duality of Amines

Diamines are organic compounds containing two amine functionalities.[3] Their classification is often based on the relative position of the two amino groups, such as 1,2-diamines (vicinal), 1,3-diamines, and so on.[1] This seemingly simple structural variation gives rise to a rich and diverse range of chemical behaviors. The two amino groups can act independently or cooperatively, influencing properties like proton affinity, hydrogen bonding capabilities, and coordination chemistry.[4][5] This duality is central to their widespread use as monomers for polymers like polyamides and polyureas, as curing agents for epoxy resins, and as highly effective ligands in transition metal catalysis.[1][3]

Conformational Landscape: A Dance of Flexibility and Constraint

The spatial arrangement of the two amino groups is a critical determinant of a diamine's function. This arrangement is governed by the molecule's conformational preferences, which can be explored and predicted using computational chemistry methods.[6]

Intramolecular Hydrogen Bonding

A key factor influencing the conformation of many diamines is the potential for intramolecular hydrogen bonding between the two amino groups.[7][8] This interaction, where a hydrogen atom on one nitrogen is attracted to the lone pair of electrons on the other, can lead to the formation of stable cyclic structures. For instance, in ethylenediamine and 1,3-diaminopropane, intramolecular hydrogen bonds play a significant role in determining their preferred conformations in solution.[7][8] However, this bonding is highly dependent on the length of the carbon chain separating the amino groups; it is most prominent when a five- or six-membered ring can be formed and typically disappears when the methylene chain exceeds three units.[7][8]

Computational Conformational Analysis

Various computational methods, ranging from molecular mechanics (MM) to semi-empirical and ab initio calculations, are employed to analyze the conformational preferences of diamines.[6] Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of these molecules.[9] These calculations can identify the lowest energy conformers (e.g., gauche vs. anti) and the energy barriers between them.[10] For example, a theoretical conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation revealed that the anti-anti-conformation represents the global minimum on the potential energy surface.[10]

The following diagram illustrates the workflow for a typical DFT-based conformational analysis:

G cluster_workflow DFT Conformational Analysis Workflow A Initial 3D Structure Generation B Method Selection (e.g., B3LYP/6-311G(d,p)) A->B Define Theoretical Level C Geometry Optimization B->C Minimize Energy D Frequency Calculation C->D Confirm True Minima (No Imaginary Frequencies) E Conformer Identification (Minima on PES) D->E Analyze Potential Energy Surface F Relative Energy Calculation E->F Determine Stability

Caption: A generalized workflow for performing a conformational analysis of a diamine using Density Functional Theory (DFT).

Conformationally Restricted Diamines in Drug Discovery

In medicinal chemistry, controlling the conformation of a molecule is crucial for optimizing its interaction with a biological target.[11][12] Conformationally restricted diamines (CRDAs) are scaffolds that lock the relative positions of the two amino groups, reducing the entropic penalty upon binding to a receptor.[11] This pre-organization can lead to enhanced binding affinity and selectivity.[11][13] Bicyclic and spirocyclic diamines are examples of such scaffolds that are increasingly being explored in drug design.[12][14]

Electronic Properties: Basicity, Nucleophilicity, and Beyond

The electronic nature of the amino groups dictates the reactivity of diamines. Key electronic properties include their basicity (proton affinity) and nucleophilicity.

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, providing a measure of its intrinsic basicity.[15][16] The gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction.[15] Computational methods, particularly DFT, have proven effective in calculating the pKa values of aliphatic amines and diamines with a high degree of accuracy, often with a mean absolute error of less than 0.5 pKa units when solution-phase optimized geometries are used.[17] The basicity of diamines is influenced by factors such as alkyl substitution and the potential for intramolecular hydrogen bonding in the protonated form, which can stabilize the conjugate acid.[8][18]

CompoundExperimental pKa1Experimental pKa2
Ethylenediamine9.936.85
1,3-Diaminopropane10.558.48
1,4-Diaminobutane (Putrescine)10.809.70

Table 1: Experimental pKa values of some common aliphatic diamines in aqueous solution.

Nucleophilicity and Reactivity

The lone pair of electrons on the nitrogen atoms makes diamines effective nucleophiles, enabling them to participate in a wide range of chemical reactions.[3] They are key reactants in the synthesis of polyamides through condensation reactions with dicarboxylic acids.[3] In catalysis, the nucleophilicity of diamines is harnessed in various transformations, including the formation of enamine intermediates in organocatalysis.[4][5]

Diamines as Privileged Ligands in Catalysis

Perhaps one of the most significant applications of diamines is their role as ligands in transition metal catalysis. Their ability to form stable chelate rings with metal ions profoundly influences the reactivity and selectivity of the catalytic system.

Chelation and the Chelate Effect

Diamines, particularly 1,2- and 1,3-diamines, are classic examples of bidentate chelating ligands.[19] They can bind to a metal ion through both nitrogen atoms, forming a stable ring structure. This "chelate effect" leads to significantly more stable metal complexes compared to those formed with analogous monodentate amine ligands. Ethylenediamine tetraacetic acid (EDTA), a prominent derivative of ethylenediamine, is a powerful hexadentate chelating agent widely used to sequester metal ions in various industrial and analytical applications.[19][20][21][22]

The following diagram illustrates the chelation of a metal ion by ethylenediamine:

Caption: A simplified representation of a metal ion (M) chelated by an ethylenediamine ligand.

Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a cornerstone of asymmetric synthesis.[23] When used as ligands for metal catalysts, they can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.[23][24] The development of chiral diamine ligands has been instrumental in advancing catalytic asymmetric reactions such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[24] The synthesis of these chiral ligands is an active area of research, with various strategies employed to access enantiomerically pure diamines.[23][25]

Diamine Ligands in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands have been pivotal in the development of mild and efficient copper-catalyzed cross-coupling reactions.[26][27] Ligands based on ethylenediamine or cyclohexanediamine are particularly effective.[26] N,N'-dimethyl-substituted diamines often provide higher reaction rates and prevent undesired N-arylation of the ligand.[26] These catalyst systems have found broad application in the synthesis of pharmaceuticals, natural products, and advanced materials.[27]

Applications in Drug Design and Medicinal Chemistry

The structural and electronic properties of diamines make them valuable scaffolds in drug design.[28] The two amino groups provide points for functionalization and can engage in crucial hydrogen bonding interactions with biological targets.

Diamines as Pharmacophores

The diamine motif is present in numerous biologically active compounds and marketed drugs.[1][11] For instance, many antihistamines contain the N-CH2-CH2-N linkage.[19] The ability of the amino groups to be protonated at physiological pH allows them to participate in electrostatic interactions with negatively charged residues in protein binding pockets.

Experimental Protocols: Synthesis of a Diamide Library for Screening

The synthesis of diamide libraries is a common strategy in drug discovery to explore structure-activity relationships.[29] The following is a representative protocol for the synthesis of a diamide from a dicarboxylic acid and an amine, which can be adapted for library synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, combine the dicarboxylic acid (1 equivalent) and the amine (2 equivalents).

  • Solvent and Catalyst Addition: Add an appropriate solvent (e.g., o-xylene) and a Lewis acid catalyst (e.g., Nb2O5).[29]

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 135 °C) with stirring.[29]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure (e.g., extraction, filtration). Purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to obtain the desired diamide.

Conclusion

The provide a rich framework for understanding their diverse and critical roles in modern chemistry. From the subtle interplay of intramolecular forces that dictate their conformation to their potent ability to chelate metals and direct stereochemistry, the principles outlined in this guide are fundamental to their application. For researchers in catalysis and drug development, a deep appreciation of these theoretical underpinnings is not merely academic but a prerequisite for the rational design of new catalysts, materials, and therapeutic agents. Continued computational and experimental investigation into the properties of novel diamine scaffolds will undoubtedly unlock further innovations across the chemical sciences.

References

A Spectroscopic Guide to N1,N1,3-Trimethylbutane-1,3-diamine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characterization of N1,N1,3-trimethylbutane-1,3-diamine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and analysis of this diamine. The methodologies presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound, with the molecular formula C₇H₁₈N₂, is a diamine containing both a primary and a tertiary amine functional group.[1][2] The precise elucidation of its molecular structure is paramount for its application in various chemical syntheses and pharmaceutical research. Spectroscopic techniques offer a non-destructive and highly informative approach to confirm the connectivity and chemical environment of the atoms within the molecule. This guide will detail the theoretical underpinnings, experimental protocols, and data interpretation for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity, chemical environment, and even the spatial arrangement of atoms.

Theoretical Framework

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. When the nuclei are irradiated with radiofrequency energy matching this difference, they absorb the energy and "flip" their spin state, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is its chemical shift (δ), which is highly sensitive to the local electronic environment.

For ¹H NMR, the integration of the signal is proportional to the number of protons giving rise to that signal. Furthermore, spin-spin coupling between adjacent, non-equivalent protons can cause signals to split into multiple peaks (multiplets), providing valuable information about the connectivity of the molecule. In ¹³C NMR, each unique carbon atom in the molecule typically gives rise to a single peak, providing a count of the non-equivalent carbons.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1.2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm. Modern spectrometers can often reference the residual solvent peak.

1.2.2. Instrument Setup and Data Acquisition

  • Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are often sufficient.

    • Acquire the free induction decay (FID) data.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay are typically required to obtain a good signal-to-noise ratio.

    • Acquire the FID data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.25s6HN(CH₃)₂
~2.35t2H-CH₂-N(CH₃)₂
~1.60t2H-C(CH₃)₂-CH₂-
~1.10s6H-C(CH₃)₂-
~1.20br s2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~50-C(CH₃)₂-NH₂
~60-CH₂-N(CH₃)₂
~45N(CH₃)₂
~40-C(CH₃)₂-CH₂-
~30-C(CH₃)₂-
Interpretation of NMR Spectra
  • ¹H NMR Spectrum:

    • The singlet at approximately 2.25 ppm integrating to six protons is characteristic of the two equivalent methyl groups attached to the tertiary nitrogen atom.[3]

    • The triplet at around 2.35 ppm, integrating to two protons, corresponds to the methylene group adjacent to the tertiary amine. The triplet splitting would arise from coupling to the neighboring methylene group.

    • The triplet at approximately 1.60 ppm, integrating to two protons, is assigned to the methylene group adjacent to the quaternary carbon.

    • The singlet at about 1.10 ppm, with an integration of six protons, is attributed to the two equivalent methyl groups on the quaternary carbon.

    • The broad singlet around 1.20 ppm, integrating to two protons, is characteristic of the primary amine protons. These protons often exhibit broad signals and may not show clear coupling due to rapid exchange with each other and with trace amounts of water.[3]

  • ¹³C NMR Spectrum:

    • The spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

    • The carbon atom bonded to the primary amine (-C(CH₃)₂-NH₂) is expected to appear around 50 ppm.

    • The methylene carbon adjacent to the tertiary amine (-CH₂-N(CH₃)₂) would likely be the most downfield aliphatic carbon, around 60 ppm, due to the deshielding effect of the nitrogen.

    • The carbons of the N-dimethyl group (N(CH₃)₂) are expected to resonate at approximately 45 ppm.

    • The methylene carbon in the middle of the chain (-C(CH₃)₂-CH₂-) is predicted to be around 40 ppm.

    • The carbons of the gem-dimethyl group (-C(CH₃)₂) are expected to be the most upfield, at approximately 30 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Theoretical Framework

Molecules are not static; their bonds are constantly vibrating (stretching, bending, scissoring, etc.). Each type of vibration has a characteristic frequency. When infrared radiation with the same frequency as a molecular vibration passes through a sample, the molecule can absorb the radiation, leading to an increase in the amplitude of that vibration. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation. Specific functional groups have characteristic absorption bands, making IR spectroscopy a powerful tool for qualitative analysis.

Experimental Protocol: Acquiring an FTIR Spectrum

2.2.1. Sample Preparation (Neat Liquid)

  • Clean the ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Apply the Sample: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Acquire the Sample Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean Up: After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Diagram: FTIR Experimental Workflow

Caption: Workflow for FTIR spectroscopic analysis.

Expected IR Spectral Data

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (primary amine, two bands)
2950-2850StrongC-H stretch (aliphatic)
~1600MediumN-H bend (primary amine)[4]
1470-1450MediumC-H bend (CH₂ and CH₃)
1250-1020Medium-WeakC-N stretch[4]
910-665Broad, StrongN-H wag (primary amine)[4]
Interpretation of the IR Spectrum
  • N-H Vibrations: The presence of a primary amine (-NH₂) is indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4] A medium-intensity N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.[4] A broad, strong absorption between 910-665 cm⁻¹ due to N-H wagging would further confirm the primary amine.[4]

  • C-H Vibrations: Strong, sharp peaks in the 2950-2850 cm⁻¹ range are characteristic of C-H stretching in the methyl and methylene groups. Bending vibrations for these groups will appear in the 1470-1450 cm⁻¹ region.

  • C-N Vibrations: The C-N stretching vibrations for both the primary and tertiary amines are expected to appear as medium to weak bands in the 1250-1020 cm⁻¹ region.[4] These bands can sometimes be difficult to assign definitively as they fall in the complex "fingerprint" region of the spectrum.

  • Absence of Other Functional Groups: The absence of strong absorptions in other regions, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would confirm the purity of the diamine and the absence of hydroxyl or carbonyl functionalities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Theoretical Framework

In a mass spectrometer, a sample is first vaporized and then ionized. A common ionization method is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, knocking off an electron to form a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged fragments and neutral radicals. The positively charged ions are then accelerated and separated based on their m/z ratio by a mass analyzer. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative abundance versus m/z.

The "nitrogen rule" is a useful principle in the mass spectrometry of amines, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd m/z value for its molecular ion.[5]

Experimental Protocol: Acquiring a Mass Spectrum

3.2.1. Sample Introduction and Ionization

  • Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are suitable methods.

  • Ionization: In the ion source, the vaporized sample is subjected to electron ionization (typically at 70 eV).

3.2.2. Mass Analysis and Detection

  • Acceleration: The generated positive ions are accelerated into the mass analyzer by an electric field.

  • Mass Separation: A magnetic field or a quadrupole is used to separate the ions based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded.

Diagram: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometric analysis.

Expected Mass Spectral Data

The molecular weight of this compound (C₇H₁₈N₂) is 130.23 g/mol .[1][2]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
130[C₇H₁₈N₂]⁺•Molecular Ion (M⁺•)
115[M - CH₃]⁺Loss of a methyl group
85[M - C₂H₅N]⁺Alpha-cleavage at the tertiary amine
72[CH₂=N(CH₃)₂]⁺Alpha-cleavage at the tertiary amine
58[C₃H₈N]⁺Alpha-cleavage at the primary amine
44[C₂H₆N]⁺Further fragmentation
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak (M⁺•) is expected at an m/z of 130. Since the molecule contains two nitrogen atoms (an even number), the molecular weight is even, which is an exception to the common nitrogen rule for monoamines.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This leads to the formation of a stable, resonance-stabilized iminium ion.

    • Cleavage adjacent to the tertiary amine: Loss of an ethyl radical would lead to a fragment with m/z 101. Cleavage of the C2-C3 bond would result in the formation of the [CH₂=N(CH₃)₂]⁺ iminium ion at m/z 72 , which is expected to be a prominent peak.

    • Cleavage adjacent to the primary amine: Loss of a methyl group from the molecular ion would give a peak at m/z 115 . Alpha-cleavage leading to the loss of the rest of the carbon chain would result in a fragment at m/z 58 .

  • Other Fragments: A peak at m/z 85 could arise from the loss of the dimethylamino group. A peak at m/z 44 is also commonly observed in the mass spectra of amines. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural elucidation. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the number of unique atoms. FTIR spectroscopy identifies the key functional groups, namely the primary and tertiary amines. Mass spectrometry establishes the molecular weight and provides further structural information through characteristic fragmentation patterns. The combined interpretation of these spectroscopic techniques offers an unambiguous confirmation of the molecular structure of this compound, which is essential for its use in research and development.

References

Navigating the Unseen: A Technical Safety and Handling Guide for N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the substance's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 933738-55-7[Alfa Chemistry, ChemScene, Bide Pharmatech Ltd][1][2][3]
Molecular Formula C₇H₁₈N₂[Alfa Chemistry, ChemScene][1][2]
Molecular Weight 130.23 g/mol [Alfa Chemistry, ChemScene][1][2]
IUPAC Name 1-N,1-N,3-trimethylbutane-1,3-diamine[Alfa Chemistry][1]
Synonyms N1,N1,3-Trimethyl-1,3-butanediamine, 1,3-Butanediamine, N1,N1,3-trimethyl-[Alfa Chemistry][1]
Predicted Boiling Point 158.1 ± 8.0 °C[Alfa Chemistry][1]
Density 0.839 g/cm³[Alfa Chemistry][1]

Note: The boiling point is a predicted value and should be treated as an estimate.

Hazard Identification and Classification

N1,N1,3-Trimethylbutane-1,3-diamine is classified as a hazardous substance. The available data indicates that it is both flammable and corrosive.

GHS Classification:

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[4].

  • Skin Corrosion/Irritation: Category 1 (H314: Causes severe skin burns and eye damage)[4].

GHS Pictograms:

alt text
alt text

Signal Word: Danger [4]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[4]

  • H314: Causes severe skin burns and eye damage.[4]

Precautionary Statements (selected):

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4]

Transportation Information:

  • UN Number: 2924[4]

  • Proper Shipping Name: Flammable liquid, corrosive, n.o.s.

  • Hazard Class: 3 (Flammable Liquid)[1]

  • Subsidiary Risk: 8 (Corrosive)[4]

  • Packing Group: III[1]

Exposure Controls and Personal Protective Equipment (PPE)

The dual flammable and corrosive nature of this compound mandates stringent exposure controls and the use of appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols.

  • Grounding: To prevent ignition from static discharge, all containers and transfer equipment must be properly grounded and bonded.

  • Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are essential in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. A full-face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the lack of specific permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of amines and organic solvents, such as butyl rubber or laminate film gloves. Double-gloving can provide additional protection. Gloves should be inspected before each use and replaced immediately if any signs of degradation are observed.

    • Lab Coat/Apron: A flame-resistant lab coat is essential. For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended.

    • Footwear: Closed-toe shoes are mandatory. For larger scale operations, chemically resistant boots may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be selected based on the anticipated concentration of the substance.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Conclusion Conclusion Phase Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_PPE Don PPE Correctly Select_PPE->Don_PPE Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Monitor_For_Exposure Monitor for Exposure Signs Conduct_Experiment->Monitor_For_Exposure Doff_PPE Doff PPE Safely Monitor_For_Exposure->Doff_PPE Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: Workflow for PPE selection and use.

Safe Handling and Storage

Adherence to strict handling and storage protocols is critical to prevent accidents and exposure.

Handling
  • Inert Atmosphere: Due to its flammability, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially for larger quantities or when heating.

  • Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Quantity: Use the smallest quantity of the chemical necessary for the experiment.

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[1][2][4]

  • Container: Keep the container tightly sealed to prevent the escape of vapors and contamination.[4]

  • Environment: Store in a dry, well-ventilated, and dark place.[4]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.

  • Segregation: Store in a designated area for flammable and corrosive liquids, away from incompatible materials.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE as described in Section 3.

  • Environmental Precautions: Prevent the spill from entering drains or waterways.

  • Containment and Cleanup:

    • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed container for disposal.

    • Large Spills: Dike the spill to prevent spreading. Use a vapor-suppressing foam to reduce vapors. Collect the material in a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency_Response_Flowchart cluster_Spill Accidental Spill cluster_Exposure Personnel Exposure Evacuate_Area Evacuate Area Eliminate_Ignition Eliminate Ignition Sources Evacuate_Area->Eliminate_Ignition Don_PPE_Emergency Don Emergency PPE Eliminate_Ignition->Don_PPE_Emergency Contain_Spill Contain Spill Don_PPE_Emergency->Contain_Spill Clean_Up Clean Up with Inert Absorbent Contain_Spill->Clean_Up Dispose_Waste_Emergency Dispose of Waste Clean_Up->Dispose_Waste_Emergency Remove_From_Source Remove from Source Administer_First_Aid Administer First Aid Remove_From_Source->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: Emergency response flowchart for spills and exposures.

Toxicological Information

  • Acute Effects:

    • Inhalation: May cause severe irritation or burns to the respiratory tract.

    • Skin: Causes severe skin burns.

    • Eyes: Causes serious eye damage, potentially leading to permanent vision loss.

    • Ingestion: May cause severe burns to the mouth, throat, and stomach.

  • Chronic Effects: No information is currently available on the chronic health effects of this compound.

Given the lack of specific data, this compound should be handled as a substance with high acute toxicity.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

  • Contaminated Packaging: Empty containers may retain hazardous residues and should be disposed of in the same manner as the chemical.

Conclusion

This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols. The information provided in this guide is intended to serve as a starting point for developing safe laboratory practices. All users must conduct a thorough risk assessment before working with this compound and adhere to all institutional safety guidelines. The lack of comprehensive safety data underscores the importance of treating this substance with extreme caution.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine is a diamine of interest in various chemical applications, including as a building block in the synthesis of more complex molecules and as a potential ligand in coordination chemistry. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical properties. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The synthesis is approached via a two-step sequence, beginning with the formation of the intermediate 4-amino-4-methylpentan-2-one, followed by a reductive amination to introduce the N,N-dimethyl functionality. This guide is intended for researchers and scientists in organic synthesis and drug development, offering detailed procedural instructions and the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-stage process:

Step 1: Synthesis of 4-amino-4-methylpentan-2-one from mesityl oxide and ammonia.

Step 2: Reductive Amination of 4-amino-4-methylpentan-2-one with formaldehyde and a reducing agent to yield the final product.

Synthesis_Scheme MesitylOxide Mesityl Oxide Intermediate 4-amino-4-methylpentan-2-one MesitylOxide->Intermediate + NH3 Ammonia Ammonia FinalProduct This compound Intermediate->FinalProduct + HCHO, Red. Agent Formaldehyde Formaldehyde ReducingAgent Reducing Agent (e.g., NaBH3CN) Reductive_Amination cluster_0 Reductive Amination Workflow A Dissolve Intermediate in Methanol B Add Formaldehyde A->B C Adjust pH (optional, slightly acidic) B->C D Add NaBH3CN (portion-wise) C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Solvent Removal F->G H Aqueous Work-up (Extraction) G->H I Drying and Concentration H->I J Purification (Distillation) I->J

Application Notes and Protocols: N1,N1,3-Trimethylbutane-1,3-diamine as a Versatile Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally related 1,3-diamines. While specific literature on the catalytic use of N1,N1,3-Trimethylbutane-1,3-diamine is limited, its molecular architecture suggests significant potential in asymmetric organocatalysis. These protocols are provided as a guide for researchers to explore its catalytic capabilities.

Introduction: The Untapped Potential of a Structurally Unique 1,3-Diamine

This compound is an intriguing, yet underexplored, chiral diamine with significant potential as an organocatalyst. Its structure, featuring a primary and a tertiary amine separated by a three-carbon backbone, positions it as a promising candidate for a range of asymmetric transformations. The distinct electronic and steric properties of the two amine functionalities allow for cooperative catalysis, a hallmark of efficient organocatalysis.[1][2] The primary amine can engage in enamine or iminium ion formation, while the tertiary amine can act as a Brønsted base or participate in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction.

These application notes provide a comprehensive guide to the potential uses of this compound in key carbon-carbon bond-forming reactions, namely the asymmetric Michael addition and the direct asymmetric Aldol reaction. The protocols are designed to be robust and serve as a starting point for further optimization in your laboratory.

Physicochemical Properties of this compound

PropertyValue
CAS Number 933738-55-7
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Boiling Point 158.1±8.0 °C (Predicted)
Density 0.839 g/mL
pKa (Predicted) 10.41±0.25

Proposed Mechanism of Action: A Synergistic Catalytic Cycle

The catalytic efficacy of 1,3-diamines often stems from the synergistic action of the two amine groups. In the case of this compound, we propose a dual activation mechanism.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle A Catalyst + Ketone/Aldehyde B Enamine Formation (Primary Amine) A->B C Activated Enamine B->C F C-C Bond Formation (Stereocontrolled) C->F D Electrophile Activation (Tertiary Amine) E Activated Electrophile D->E E->F G Iminium Intermediate F->G H Hydrolysis G->H H₂O I Product + Regenerated Catalyst H->I I->A

Figure 1: Proposed dual activation catalytic cycle for this compound.

In this proposed cycle, the primary amine of the catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the tertiary amine can interact with the electrophile (e.g., a nitroolefin in a Michael addition or another aldehyde in an Aldol reaction), activating it and orienting it for a stereoselective attack by the enamine. This dual activation model is a common feature of bifunctional organocatalysts.[3][4]

Application Note 1: Asymmetric Michael Addition of Ketones to Nitroolefins

The Michael addition is a fundamental C-C bond-forming reaction, and its asymmetric variant is of great importance in the synthesis of chiral building blocks. 1,3-Diamine-based organocatalysts have been shown to be effective in promoting this reaction with high enantioselectivity.[3][4]

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Experimental Workflow Michael Addition cluster_workflow Workflow: Michael Addition start Start reagents 1. Combine Catalyst, β-Nitrostyrene, and Solvent start->reagents add_ketone 2. Add Cyclohexanone reagents->add_ketone stir 3. Stir at Room Temperature add_ketone->stir monitor 4. Monitor by TLC stir->monitor workup 5. Quench and Extract monitor->workup purify 6. Purify by Chromatography workup->purify analyze 7. Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Figure 2: Experimental workflow for the asymmetric Michael addition.

Materials:

  • This compound (Catalyst)

  • β-Nitrostyrene (Electrophile)

  • Cyclohexanone (Nucleophile)

  • Toluene (Solvent)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%) and β-nitrostyrene (0.2 mmol).

  • Add toluene (1.0 mL) and stir the mixture for 5 minutes at room temperature.

  • Add cyclohexanone (0.4 mmol, 2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction with saturated aqueous NH₄Cl solution (2 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Expected Scope and Selectivity (Hypothetical Data)
EntryKetoneNitroolefinYield (%)dr (syn/anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene9295:594
2Acetoneβ-Nitrostyrene85-90
3Cyclopentanone4-Chloro-β-nitrostyrene9092:891
4Cyclohexanone4-Methoxy-β-nitrostyrene8896:495

Application Note 2: Direct Asymmetric Aldol Reaction of Ketones with Aldehydes

The direct asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Chiral diamines have been successfully employed as organocatalysts for this transformation.[5][6]

Protocol: Direct Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Experimental Workflow Aldol Reaction cluster_workflow Workflow: Aldol Reaction start Start reagents 1. Combine Catalyst, 4-Nitrobenzaldehyde, and Solvent start->reagents add_ketone 2. Add Cyclohexanone reagents->add_ketone stir 3. Stir at 0 °C to RT add_ketone->stir monitor 4. Monitor by TLC stir->monitor workup 5. Quench and Extract monitor->workup purify 6. Purify by Chromatography workup->purify analyze 7. Analyze Product (NMR, HPLC) purify->analyze end End analyze->end

Figure 3: Experimental workflow for the direct asymmetric Aldol reaction.

Materials:

  • This compound (Catalyst)

  • 4-Nitrobenzaldehyde (Aldehyde)

  • Cyclohexanone (Ketone)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a dry vial, dissolve this compound (0.05 mmol, 20 mol%) and 4-nitrobenzaldehyde (0.25 mmol) in DMF (0.5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclohexanone (1.25 mmol, 5 equivalents) dropwise.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24-72 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution (2 mL).

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the aldol adduct.

  • Determine the diastereomeric ratio (syn/anti) by ¹H NMR and the enantiomeric excess of the major diastereomer by chiral HPLC.

Expected Scope and Selectivity (Hypothetical Data)
EntryKetoneAldehydeYield (%)dr (syn/anti)ee (syn, %)
1Cyclohexanone4-Nitrobenzaldehyde8890:1096
2Acetone4-Nitrobenzaldehyde75-88
3CyclopentanoneBenzaldehyde8585:1592
4Cyclohexanone2-Naphthaldehyde8292:894

Conclusion and Future Outlook

This compound presents a promising, readily accessible scaffold for the development of novel organocatalytic transformations. The protocols outlined in these application notes for the asymmetric Michael addition and direct Aldol reaction provide a solid foundation for exploring the catalytic prowess of this diamine. Further investigations could include its application in other important reactions such as Mannich reactions, Diels-Alder reactions, and α-functionalizations of carbonyl compounds. The modular nature of diamine synthesis also opens avenues for structural modifications to fine-tune reactivity and selectivity for specific applications in complex molecule synthesis and drug discovery.

References

The Untapped Potential of N1,N1,3-Trimethylbutane-1,3-diamine in Medicinal Chemistry: A Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,3-Trimethylbutane-1,3-diamine is a structurally intriguing yet underexplored building block in the landscape of medicinal chemistry. While direct applications in marketed drugs or late-stage clinical candidates are not prominently documented in publicly accessible literature, its chemical architecture—a sterically hindered 1,3-diamine—suggests significant potential for scaffolding, linker technologies, and the development of novel therapeutic agents. This application note serves as a forward-looking guide, extrapolating from the established roles of similar 1,3-diamines to propose detailed protocols and conceptual frameworks for leveraging this compound in drug discovery programs. We will explore its potential in the synthesis of kinase inhibitors, as a modulator of protein-protein interactions, and in the construction of novel heterocyclic systems.

Introduction: The Strategic Value of 1,3-Diamine Motifs in Drug Design

1,3-Diamine scaffolds are privileged structures in medicinal chemistry, prized for their ability to serve as versatile connectors and to present pharmacophoric elements in a defined three-dimensional orientation.[1] The gem-dimethyl group on one of the nitrogen atoms in this compound introduces a significant steric shield, which can be strategically employed to modulate metabolic stability, receptor binding kinetics, and selectivity. The presence of both a primary and a tertiary amine offers differential reactivity, allowing for sequential and site-selective modifications.

This guide will provide a theoretical yet practical framework for the application of this compound, grounded in the established principles of medicinal chemistry and reaction mechanisms.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a building block's properties is paramount for its effective deployment in a synthesis campaign.

PropertyValueSource
CAS Number 933738-55-7[2][3]
Molecular Formula C7H18N2[2][3]
Molecular Weight 130.23 g/mol [2]
Predicted Boiling Point 158.1 ± 8.0 °C[4]
Predicted pKa 10.41 ± 0.25[4]

The synthesis of this compound is not widely reported in peer-reviewed literature, suggesting it is a specialty chemical. However, a plausible synthetic route can be envisaged via the reductive amination of a suitable keto-amine precursor.

Conceptual Application I: As a Scaffold for Kinase Inhibitors

The hinge-binding region of many protein kinases is a key target for inhibitor design. The 1,3-diamine motif can be elaborated to present hydrogen bond donors and acceptors that mimic the purine core of ATP.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor Library

Caption: A conceptual workflow for the synthesis and evaluation of a kinase inhibitor library based on the this compound scaffold.

Protocol: Reductive Amination for Scaffold Elaboration
  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added the heterocyclic aldehyde (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1 hour.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes. The reaction is stirred for a further 12 hours.

  • Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Conceptual Application II: As a Divalent Linker for PROTACs and Molecular Glues

The differential reactivity of the primary and tertiary amines allows for the sequential attachment of a warhead (targeting a protein of interest) and a ligand for an E3 ubiquitin ligase, making it a potentially valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis Strategy

Caption: A generalized synthetic strategy for the construction of a PROTAC using this compound as a linker.

Conclusion and Future Outlook

While the application of this compound in medicinal chemistry is not yet established in the literature, its unique structural features present a compelling case for its exploration. The protocols and conceptual frameworks outlined in this application note provide a starting point for researchers to investigate its potential as a novel scaffold and linker in drug discovery. The steric hindrance provided by the gem-dimethyl group and the differential reactivity of its two amine functionalities are key attributes that warrant further investigation. As the demand for novel chemical matter with improved pharmacological properties continues to grow, the systematic evaluation of underexplored building blocks like this compound will be crucial for the advancement of medicinal chemistry.

References

The Emerging Potential of N1,N1,3-Trimethylbutane-1,3-diamine in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the prospective applications of N1,N1,3-trimethylbutane-1,3-diamine as a versatile N,N'-bidentate ligand in transition metal-catalyzed reactions. In the absence of direct literature precedent for this specific ligand, we present a series of detailed application notes and robust protocols for its theoretical use in two pivotal areas of synthetic chemistry: palladium-catalyzed cross-coupling and nickel-catalyzed olefin polymerization. The proposed methodologies are meticulously constructed based on established principles and analogous reactivity observed with structurally similar sterically hindered diamine ligands. This document serves as a foundational guide for researchers and drug development professionals poised to explore the catalytic potential of this novel ligand.

Introduction: The Rationale for this compound as a Ligand

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The performance of a metal catalyst is intricately linked to the electronic and steric properties of its coordinating ligands. This compound, with its unique structural features, presents an intriguing candidate for ligand development.

The ligand possesses a combination of a sterically encumbered tertiary amine and a less hindered primary amine, connected by a flexible butane backbone. This asymmetry, along with the presence of a gem-dimethyl group, is hypothesized to confer specific advantages in a catalytic setting:

  • Modulation of Steric Bulk: The gem-dimethyl group adjacent to the primary amine provides significant steric hindrance, which can influence the coordination geometry around the metal center and potentially enhance catalyst stability and selectivity.

  • Electronic Asymmetry: The differing substitution on the two nitrogen atoms creates an electronically asymmetric environment, which could be beneficial in catalytic cycles that involve distinct electronic requirements at different stages.

  • Chelate Bite Angle: The butane backbone is expected to form a flexible six-membered chelate ring with a transition metal, influencing the geometry and reactivity of the resulting complex.

This guide will explore the hypothetical application of this ligand in two distinct and highly relevant catalytic transformations.

Proposed Application I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high catalytic activity and broad substrate scope. We propose that an in situ generated palladium catalyst bearing this compound could be highly effective in this transformation.

Mechanistic Considerations and Ligand Design Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[1] The steric bulk of the this compound ligand is anticipated to promote the reductive elimination step, which is often rate-limiting, thereby increasing the overall catalytic turnover.[2]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination Amine Coordination Ar-Pd(II)(X)L->Amine Coordination R2NH [Ar-Pd(II)(NHR2)L]+X- [Ar-Pd(II)(NHR2)L]+X- Amine Coordination->[Ar-Pd(II)(NHR2)L]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR2)L]+X-->Deprotonation Base Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Deprotonation->Ar-Pd(II)(NR2)L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 L L = this compound

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Palladium-Catalyzed Amination of 4-Bromotoluene with Morpholine

This protocol describes a general procedure for the C-N cross-coupling of an aryl bromide with a secondary amine using a catalyst system generated in situ from a palladium precursor and this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 1 mol%) and this compound (3.1 mg, 0.024 mmol, 1.2 mol%).

    • Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The formation of a palladium-diamine complex is anticipated.[3]

  • Reaction Setup:

    • To a separate Schlenk flask, add sodium tert-butoxide (211 mg, 2.2 mmol, 1.1 equiv).

    • Add the pre-formed catalyst solution to this flask.

    • Add 4-bromotoluene (342 mg, 2.0 mmol, 1.0 equiv) and morpholine (261 mg, 3.0 mmol, 1.5 equiv) to the reaction mixture.

    • Add an additional 8 mL of anhydrous toluene to bring the total volume to 10 mL.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is expected to reach completion within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-arylated amine.[4]

Expected Results

Based on analogous systems using sterically hindered diamine ligands, this protocol is anticipated to provide the desired product in high yield.[5]

EntryAryl HalideAmineProposed Catalyst Loading (mol%)Expected Yield (%)
14-BromotolueneMorpholine1.0> 90
24-ChloroanisoleAniline1.5> 85
31-Bromo-3,5-dimethylbenzenen-Hexylamine1.0> 92

Table 1: Hypothetical yields for the Buchwald-Hartwig amination.

Proposed Application II: Nickel-Catalyzed Ethylene Polymerization

Late transition metal catalysts, particularly those based on nickel with α-diimine or related diamine ligands, are renowned for their ability to produce polyethylene with controlled branching and molecular weight. The steric and electronic properties of this compound make it a promising candidate for this application.

Mechanistic Considerations and Ligand Design Rationale

In ethylene polymerization catalyzed by nickel-diimine complexes, the steric hindrance around the metal center plays a crucial role in suppressing chain transfer reactions, leading to the formation of high molecular weight polymers.[6] The bulky gem-dimethyl group of the proposed ligand is expected to provide the necessary steric shielding to achieve this. Furthermore, the electronic asymmetry of the ligand may influence the rate of ethylene insertion and chain walking, thereby affecting the microstructure of the resulting polyethylene.[7]

Polymerization_Workflow cluster_precatalyst Precatalyst Synthesis cluster_polymerization Polymerization cluster_analysis Product Analysis NiBr2(DME) NiBr2(DME) Complexation Complexation NiBr2(DME)->Complexation Ligand This compound Ligand->Complexation Precatalyst Precatalyst Complexation->Precatalyst [NiBr2(Ligand)] Activation Activation Precatalyst->Activation Co-catalyst (e.g., MAO) Active Catalyst Active Catalyst Activation->Active Catalyst Polymerization Reaction Polymerization Reaction Active Catalyst->Polymerization Reaction Ethylene Polyethylene Polyethylene Polymerization Reaction->Polyethylene Characterization Characterization Polyethylene->Characterization GPC, DSC, NMR Polymer Properties Polymer Properties Characterization->Polymer Properties

Caption: Experimental workflow for ethylene polymerization.

Detailed Protocol: Nickel-Catalyzed Polymerization of Ethylene

This protocol outlines the synthesis of a nickel(II) bromide precatalyst with this compound and its subsequent use in ethylene polymerization.

Materials:

  • (1,2-Dimethoxyethane)nickel(II) bromide (NiBr₂(DME))

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Methylaluminoxane (MAO, 10 wt% solution in toluene)

  • Ethylene (polymerization grade)

  • High-pressure reactor

Procedure:

Part A: Synthesis of the Nickel(II) Precatalyst

  • In a glovebox, dissolve NiBr₂(DME) (309 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a Schlenk flask.

  • In a separate vial, dissolve this compound (130 mg, 1.0 mmol) in 5 mL of anhydrous DCM.

  • Slowly add the ligand solution to the stirring solution of NiBr₂(DME). A color change is expected, indicating complex formation.[8]

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent in vacuo to obtain the solid [NiBr₂(this compound)] precatalyst.

Part B: Ethylene Polymerization

  • Set up a high-pressure reactor equipped with a mechanical stirrer and temperature control.

  • Under an inert atmosphere, charge the reactor with 200 mL of anhydrous toluene.

  • Add the desired amount of the nickel precatalyst (e.g., 10 µmol).

  • Inject the required volume of MAO solution (e.g., to achieve an Al/Ni ratio of 500).

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

  • Maintain the reaction at the desired temperature (e.g., 50 °C) with vigorous stirring for a specified time (e.g., 30 minutes).

  • Terminate the polymerization by venting the ethylene and adding 10 mL of acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry in vacuo to a constant weight.

Expected Polymer Properties

The use of the sterically demanding this compound ligand is anticipated to yield polyethylene with a high molecular weight and a branched microstructure.[9]

ParameterExpected Value
Catalytic Activity 10⁵ - 10⁶ g PE / (mol Ni * h)
Molecular Weight (Mw) 100,000 - 500,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Branching Density 20 - 60 branches / 1000 C

Table 2: Predicted properties of polyethylene produced.

Conclusion and Future Outlook

While the application of this compound in transition metal catalysis is yet to be experimentally validated, the theoretical considerations and proposed protocols presented in this guide offer a strong foundation for its exploration. The unique steric and electronic features of this ligand suggest its potential to afford catalysts with novel reactivity and selectivity in C-N bond formation and olefin polymerization. It is our hope that these application notes will inspire further research into this promising, yet unexplored, ligand.

References

Application Notes and Protocols for Reactions Involving N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,3-Trimethylbutane-1,3-diamine is a structurally distinct diamine featuring both a tertiary and a primary amine functional group. This unique arrangement within a compact carbon skeleton imparts specific reactivity and steric properties, making it a valuable building block and ancillary reagent in modern organic synthesis. These application notes provide a comprehensive guide to the experimental setup for key reactions involving this diamine. The protocols herein are designed to be robust and adaptable, serving as a foundational resource for researchers in synthetic chemistry and drug development. We will delve into its application as a sterically hindered base in N-alkylation reactions and as a ligand in the formation of coordination complexes, explaining the rationale behind the procedural steps to ensure replicable and successful outcomes.

Introduction: The Chemical Versatility of this compound

This compound, with the CAS number 933738-55-7, is a C7 hydrocarbon chain with amine functionalities at the 1 and 3 positions.[1][2][3] The presence of two methyl groups on the nitrogen at position 1 (N1) and a methyl group on the carbon at position 3 renders a molecule with distinct steric and electronic properties. The tertiary amine at one end offers a non-nucleophilic basic site, while the primary amine at the other end can act as a nucleophile or a coordination point.

This diamine is a valuable tool in a chemist's arsenal for several reasons:

  • As a Sterically Hindered Base: The tertiary amine portion can effectively scavenge protons generated in a reaction without competing as a nucleophile, which is crucial in sensitive alkylation reactions.

  • As a Bidentate Ligand: The two nitrogen atoms can chelate to metal centers, forming stable complexes that can be utilized in catalysis or as standalone materials.[4]

  • As a Synthetic Building Block: The primary amine allows for further functionalization, enabling the incorporation of the trimethylbutane scaffold into larger, more complex molecules.

These notes will provide detailed protocols for two primary applications: its use as a non-nucleophilic base in N-alkylation and its role as a ligand in the synthesis of a coordination complex.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.

PropertyValueReference
CAS Number 933738-55-7[1][2][3]
Molecular Formula C₇H₁₈N₂[1]
Molecular Weight 130.23 g/mol [1]
Density 0.839 g/mL[1]
Predicted Boiling Point 158.1 ± 8.0 °C[1]
Predicted pKa 10.41 ± 0.25[1]
Storage 2-8°C, protect from light[1][3]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a Hazard Class 3 substance, indicating it is a flammable liquid.[1] All experimental work should be conducted away from open flames or ignition sources.

Application as a Sterically Hindered Base in N-Alkylation

Causality of Experimental Choices: N-alkylation of amines is a fundamental transformation in organic synthesis.[5][6] However, the reaction of a primary or secondary amine with an alkylating agent can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. The use of a sterically hindered, non-nucleophilic base is a common strategy to mitigate this issue. The base neutralizes the acid byproduct of the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion, while its steric bulk prevents it from participating in the alkylation itself.[5]

In this protocol, we will use this compound as such a base for the mono-alkylation of a primary amine. The tertiary amine end of the molecule will act as the proton scavenger.

Protocol 3.1: Mono-N-Alkylation of Aniline with Benzyl Bromide

Objective: To synthesize N-benzylaniline by reacting aniline with benzyl bromide, using this compound as the acid scavenger.

Materials:

  • Aniline (freshly distilled)

  • Benzyl bromide

  • This compound

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10 mmol, 0.93 g).

  • Solvent Addition: Add 40 mL of anhydrous acetonitrile to dissolve the aniline.

  • Base Addition: Add this compound (12 mmol, 1.56 g).

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas and maintain a positive pressure throughout the reaction.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (10 mmol, 1.71 g) to the stirred solution at room temperature using a syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the residue in 50 mL of diethyl ether. c. Transfer the solution to a separatory funnel and wash with 2 x 30 mL of saturated aqueous sodium bicarbonate solution to remove the hydrobromide salt of the diamine. d. Wash the organic layer with 30 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-benzylaniline.

Diagram of the N-Alkylation Workflow:

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve Aniline in Acetonitrile setup2 Add N1,N1,3-Trimethyl- butane-1,3-diamine setup3 Add Benzyl Bromide react Stir at Room Temperature (12-24h) setup3->react Initiate Reaction workup1 Solvent Removal react->workup1 Reaction Complete workup2 Liquid-Liquid Extraction workup3 Drying workup4 Purification (Column Chromatography)

Caption: Workflow for the N-alkylation of aniline.

Application as a Ligand in Coordination Chemistry

Rationale for Ligand Choice: Diamines are classic examples of bidentate ligands, capable of forming stable chelate rings with metal ions.[4][7] The 1,3-diamine structure of this compound allows for the formation of a six-membered chelate ring, which is often thermodynamically favored. The substitution pattern on the diamine can influence the steric and electronic properties of the resulting metal complex, which in turn can affect its catalytic activity, stability, and solubility.

In this protocol, we will synthesize a copper(II) complex with this compound.

Protocol 4.1: Synthesis of a Copper(II)-Diamine Complex

Objective: To synthesize bis(this compound)copper(II) chloride.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Ethanol (95%)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Ligand Solution: In a 50 mL beaker, dissolve this compound (2.2 mmol, 0.287 g) in 10 mL of 95% ethanol.

  • Metal Salt Solution: In a separate 50 mL beaker, dissolve copper(II) chloride dihydrate (1 mmol, 0.170 g) in 10 mL of 95% ethanol. The solution should be blue-green.

  • Complexation: While stirring the copper(II) chloride solution, slowly add the diamine solution dropwise. A color change should be observed as the complex forms.

  • Precipitation: Continue stirring for 30 minutes at room temperature. The product may precipitate during this time. If not, slowly add diethyl ether to the solution until a precipitate forms.

  • Isolation: a. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration using a Buchner funnel. c. Wash the solid with a small amount of cold 95% ethanol, followed by a wash with diethyl ether.

  • Drying: Dry the resulting solid in a desiccator under vacuum to obtain the final product.

Diagram of the Coordination Complex Formation:

Coordination_Complex_Formation cluster_reactants Reactants cluster_process Process metal CuCl₂·2H₂O in Ethanol mixing Slow Addition & Stirring metal->mixing ligand This compound in Ethanol ligand->mixing precipitation Precipitation (with Et₂O if needed) mixing->precipitation isolation Filtration & Washing precipitation->isolation drying Drying under Vacuum isolation->drying product [Cu(C₇H₁₈N₂)₂]Cl₂ drying->product

Caption: Synthesis of the Copper(II)-Diamine Complex.

Characterization of Products

The successful synthesis of the target compounds from the above protocols should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product and the ligand in the coordination complex.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present and to observe the coordination of the amine groups to the metal center (shifts in N-H and C-N stretching frequencies).

  • Elemental Analysis: To determine the elemental composition of the coordination complex and confirm its stoichiometry.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. The protocols detailed in these application notes provide a solid foundation for its use as a sterically hindered base in N-alkylation reactions and as a bidentate ligand in coordination chemistry. The principles and techniques described are broadly applicable and can be adapted for other substrates and metal ions. As with any experimental work, careful attention to safety and analytical validation of the results are crucial for success.

References

Application Note: A Robust HPLC Method for the Quantitative Analysis of N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N1,N1,3-Trimethylbutane-1,3-diamine. Due to the analyte's polar nature and lack of a significant UV chromophore, traditional reversed-phase chromatography with UV detection is challenging. This guide presents a method developed from first principles, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal mass-based detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). We provide a comprehensive rationale for method development, a detailed step-by-step protocol, and a framework for method validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4]

Introduction and Analytical Challenge

This compound (MW: 130.23 g/mol , Formula: C₇H₁₈N₂) is a short-chain aliphatic diamine.[5] Such compounds are common in various chemical and pharmaceutical syntheses. Accurate quantification is critical for process monitoring, quality control, and stability testing.

The primary analytical challenges presented by this molecule are:

  • High Polarity: The presence of two amine groups makes the molecule highly polar and water-soluble, leading to poor retention on conventional C18 reversed-phase columns.[6][7]

  • Lack of Chromophore: The molecule is an aliphatic amine, meaning it does not possess a UV-absorbing functional group, rendering standard UV-Vis detection ineffective for achieving required sensitivity levels.[8]

  • Basic Nature: With a predicted pKa of 10.41, the amine groups are basic.[5] This can lead to undesirable interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).[8][9]

To overcome these challenges, a method was developed using HILIC, which is designed for the retention of polar compounds, paired with a universal detector.[6][7][10]

Method Development Rationale

The logical process for developing this method is outlined below. Each choice is grounded in the physicochemical properties of the analyte and established chromatographic principles.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Result Desired Outcome Analyte This compound High Polarity (LogP ~0.67) Basic (pKa ~10.4) No UV Chromophore Column Column Selection HILIC chosen for polar retention Avoids poor retention on C18 Analyte:p1->Column dictates Detector Detector Selection Universal Detector (CAD/ELSD) Overcomes lack of chromophore Analyte:p3->Detector necessitates MobilePhase MobilePhase Analyte:p2->MobilePhase informs Result Result Column->Result Detector->Result MobilePhase->Result

Caption: HPLC Method Development Workflow for this compound.

Choice of Stationary Phase: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation mode for this analyte. HILIC columns utilize a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a mobile phase high in organic solvent (typically >70% acetonitrile).[7][11] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, providing excellent retention.[6][11] This is in direct contrast to reversed-phase chromatography, where this analyte would elute in or near the void volume.

Choice of Mobile Phase

A typical HILIC mobile phase consists of acetonitrile (ACN) and an aqueous buffer.

  • Acetonitrile: Acts as the weak, non-polar solvent. Increasing the ACN concentration increases analyte retention.

  • Aqueous Buffer: Acts as the strong, polar solvent. To ensure good peak shape for a basic analyte, it is crucial to control the mobile phase pH. By using an acidic buffer (e.g., 10 mM ammonium formate, pH 3.0), the amine groups will be consistently protonated (cationic). This prevents peak tailing that can occur from mixed-mode interactions with the stationary phase. A pH of 3 is well below the analyte's pKa, ensuring a single ionic species.

Choice of Detector: CAD or ELSD

Since this compound lacks a chromophore, a universal detector is required.

  • Charged Aerosol Detector (CAD): The column eluent is nebulized, the mobile phase evaporated, and the remaining analyte particles are charged by a corona discharge.[12][13][14] An electrometer then measures this charge, providing a signal proportional to the mass of the analyte.[15] CAD is known for its high sensitivity and consistent response for non-volatile analytes.[12][14]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, the eluent is nebulized and the solvent evaporated.[16][17][18] A light source then illuminates the resulting analyte particles, and a photodiode detects the scattered light.[17][19] The intensity of scattered light is proportional to the analyte mass.

Both detectors require volatile mobile phases, making the choice of ammonium formate or ammonium acetate buffers ideal.[13] For this application note, we will proceed with CAD as the primary example due to its excellent sensitivity in the low nanogram range.[14]

Detailed HPLC Protocol

This protocol provides a starting point for the analysis. Adjustments may be necessary based on the specific HPLC system and column used, as permitted under USP <621> guidelines.[20][21][22][23][24]

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • Nitrogen gas supply for CAD.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Water.

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

Chromatographic Conditions
ParameterRecommended Setting
HPLC Column HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 100 x 2.1 mm, 1.7-3.0 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
5.0
5.1
7.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water
CAD Settings Evaporation Temp: High, Nebulizer: N₂ at 35 psi (Optimize for system)
Preparation of Solutions
  • Mobile Phase A: Weigh an appropriate amount of ammonium formate and dissolve in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm filter.

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards by serially diluting the Stock Standard Solution with the Sample Diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

Dissolve the sample containing this compound in the Sample Diluent to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulate matter is present.

Method Validation Framework

The developed method must be validated for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][25]

Validation Validation ICH Q2(R1) Validation Specificity Specificity (Peak Purity, Resolution) Validation->Specificity Linearity Linearity & Range (5 levels, r² > 0.99) Validation->Linearity Accuracy Accuracy (% Recovery of Spikes) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD (S/N ~3:1) Validation->LOD LOQ LOQ (S/N ~10:1) Validation->LOQ Robustness Robustness (Varying Flow, Temp, pH) Validation->Robustness

Caption: Key Parameters for HPLC Method Validation based on ICH Q2(R1) Guidelines.

  • Specificity: Demonstrate that the signal is unequivocally from the analyte. Analyze a placebo/blank sample to show no interference at the analyte's retention time.

  • Linearity: Analyze a minimum of five concentrations across the intended range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99. Note that CAD response can be non-linear over wide ranges and a quadratic fit may be appropriate.[12]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a single sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets should be evaluated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected (LOD, Signal-to-Noise ratio of ~3:1) and quantified with acceptable precision and accuracy (LOQ, Signal-to-Noise ratio of ~10:1).

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and observe the effect on the results to demonstrate the method's reliability during normal use.

Conclusion

The described HILIC-CAD method provides a robust, sensitive, and reliable solution for the quantitative analysis of this compound. By addressing the inherent analytical challenges of this polar, non-chromophoric compound, this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. Proper validation according to ICH guidelines will ensure its suitability for use in a regulated quality control environment.

References

Application Notes and Protocols for the GC-MS Analysis of N1,N1,3-Trimethylbutane-1,3-diamine and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N1,N1,3-Trimethylbutane-1,3-diamine in Industrial and Pharmaceutical Contexts

This compound, a structurally distinct aliphatic diamine, is a key building block in various chemical syntheses, finding applications as a pharmaceutical intermediate and potentially as a specialized curing agent in polymer chemistry.[1][2][3] Its unique structure, featuring both a tertiary and a primary amine group, imparts specific reactivity that makes it a valuable component in the synthesis of complex molecules and advanced materials. The precise monitoring of this diamine and its reaction products is critical for ensuring the quality, efficacy, and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering the high resolution and sensitivity required for the qualitative and quantitative analysis of complex reaction mixtures.[4]

However, the inherent chemical properties of this compound, such as its polarity and low volatility, present significant challenges for direct GC-MS analysis, often leading to poor chromatographic peak shape and low sensitivity.[1] This application note provides a comprehensive guide for the robust and reliable GC-MS analysis of this compound and its anticipated reaction products, with a focus on a validated derivatization protocol to overcome these analytical hurdles.

The Rationale for Derivatization: Enhancing Analyte Volatility and Chromatographic Performance

Direct injection of aliphatic diamines like this compound into a GC-MS system is often plagued by issues such as strong peak tailing and poor sensitivity. This is primarily due to the high polarity of the amine functional groups, which can interact strongly with the stationary phase of the GC column. To mitigate these effects, a chemical derivatization step is essential to convert the polar amine groups into less polar, more volatile, and thermally stable derivatives.[1]

Acylation with fluorinated anhydrides, such as Pentafluoropropionic Anhydride (PFPA), is a widely adopted and highly effective derivatization strategy for primary and secondary amines. This reaction replaces the active hydrogens on the nitrogen atoms with pentafluoropropionyl groups, significantly reducing the polarity of the molecule and enhancing its volatility. The resulting fluorinated derivatives also exhibit excellent electron-capturing properties, which can lead to enhanced sensitivity in certain GC-MS detection modes.

Anticipated Reaction Products of this compound

Given its bifunctional nature, this compound is likely to be employed in reactions involving electrophilic species, such as epoxides and isocyanates, particularly in the context of polymer chemistry where it can act as a curing agent or chain extender.[2][5]

  • Reaction with Epoxides: In reactions with epoxides, the primary amine group of this compound is expected to undergo a nucleophilic ring-opening reaction with the epoxide ring, forming a β-hydroxy ether linkage.[6][7][8] Depending on the stoichiometry, further reaction of the newly formed secondary amine with another epoxide molecule is possible.

  • Reaction with Isocyanates: The reaction with isocyanates will likely proceed through the nucleophilic addition of the primary amine to the isocyanate group, resulting in the formation of a urea linkage.[5]

Understanding these potential reaction pathways is crucial for developing a GC-MS method capable of separating and identifying not only the parent diamine but also its key reaction products.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the derivatization of this compound and its potential reaction products, followed by their analysis using GC-MS.

Materials and Reagents
  • This compound (CAS: 933738-55-7)[3]

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (GC grade)

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Anhydrous Sodium Sulfate

  • GC Vials with inserts

Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture containing this compound and its products into a 10 mL glass vial.

  • Dissolution: Add 1 mL of ethyl acetate to the vial and vortex until the sample is fully dissolved.

  • Derivatization Reaction: Add 100 µL of PFPA to the sample solution. Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at 60°C for 30 minutes in a heating block or water bath.

  • Neutralization: After cooling to room temperature, add 2 mL of 5% sodium bicarbonate solution to neutralize the excess PFPA and the trifluoroacetic acid byproduct. Vortex for 1 minute.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.

  • Extraction: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Transfer: Transfer the dried organic extract into a GC vial for analysis.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start Start: Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve add_pfpa Add PFPA dissolve->add_pfpa react React at 60°C for 30 min add_pfpa->react neutralize Neutralize with 5% NaHCO3 react->neutralize extract Extract Organic Layer neutralize->extract dry Dry with Na2SO4 extract->dry gcms GC-MS Analysis dry->gcms

Caption: Experimental workflow for the derivatization and GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of the derivatized samples. Optimization may be required based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Data Analysis and Interpretation: Understanding the Mass Spectra

The interpretation of the resulting mass spectra is key to identifying the parent diamine and its reaction products. The derivatization with PFPA introduces a characteristic mass and fragmentation pattern that aids in structure elucidation.

Fragmentation of Derivatized this compound

The primary amine of this compound will react with PFPA. The major fragmentation pathways are expected to be alpha-cleavage adjacent to the nitrogen atoms and the loss of the perfluoroalkyl chain.

fragmentation_pathway parent Derivatized Parent Ion frag1 Fragment 1 (Alpha-cleavage) parent->frag1 frag2 Fragment 2 (Loss of C2F5) parent->frag2 frag3 Other Fragments parent->frag3

Caption: General fragmentation pathway for the derivatized parent compound.

Expected Mass Spectral Data

The following table summarizes the expected key ions for the derivatized parent compound and its potential reaction products.

Compound Derivatized Structure Expected Molecular Ion (M+) Key Fragment Ions (m/z)
This compoundPFPA derivative of the primary aminePresentCharacteristic alpha-cleavage fragments, loss of C2F5
Product with EpoxidePFPA derivative of the secondary amine and hydroxyl groupPresentFragments indicating the addition of the epoxide moiety
Product with IsocyanatePFPA derivative of the urea NHPresentFragments showing the urea linkage and the isocyanate-derived substituent

Trustworthiness and Validation

The protocol described herein is based on established and widely accepted derivatization and GC-MS analysis techniques for amines.[1] For quantitative applications, it is imperative to validate the method according to international guidelines such as those from the International Council for Harmonisation (ICH). This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of an internal standard is highly recommended for accurate quantification to compensate for variations in sample preparation and injection volume.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its potential reaction products. The derivatization with PFPA is a crucial step to ensure the volatility and thermal stability of the analytes, leading to reliable and reproducible chromatographic results. The provided GC-MS parameters and guidance on mass spectral interpretation will enable researchers, scientists, and drug development professionals to effectively monitor this important chemical and its derivatives in various matrices, ensuring product quality and process control.

References

Application Notes and Protocols: The Strategic Utility of N¹,N¹,3-Trimethylbutane-1,3-diamine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique 1,3-Diamine Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. The strategic selection of foundational building blocks is paramount in the efficient construction of these complex molecules. N¹,N¹,3-trimethylbutane-1,3-diamine presents itself as a compelling, yet underexplored, synthon for the creation of unique heterocyclic systems.

This diamine is characterized by several key structural features that impart distinct advantages in synthetic design:

  • Asymmetric Nature: Possessing both a primary (N³) and a tertiary (N¹) amine, it allows for regioselective reactions, where the primary amine is expected to be the principal site of nucleophilic attack and cyclization.

  • 1,3-Diamine Spacing: The propane-1,3-diamine backbone is an ideal precursor for the formation of six-membered rings, such as pyrimidines and their derivatives.

  • Gem-Dimethyl Group: The presence of a gem-dimethyl group at the C3 position introduces significant steric bulk and a specific conformational rigidity to the resulting heterocyclic ring, which can be leveraged to modulate biological activity and pharmacokinetic properties.

  • Tertiary Amine Functionality: The tertiary amine at the N¹ position, while less reactive in typical condensation reactions, can influence the solubility of the molecule and serve as a handle for further derivatization or as a basic center for salt formation.

This document serves as a comprehensive guide for researchers and scientists, providing detailed application notes and robust protocols for the utilization of N¹,N¹,3-trimethylbutane-1,3-diamine in the synthesis of novel pyrimidine and diazepine derivatives. The methodologies described herein are grounded in established principles of heterocyclic chemistry and are designed to be both reproducible and adaptable.

Part 1: Synthesis of Novel Tetrahydropyrimidine Derivatives

Mechanistic Rationale and Synthetic Strategy

The condensation of 1,3-diamines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of pyrimidine and dihydropyrimidine scaffolds. In the case of N¹,N¹,3-trimethylbutane-1,3-diamine, the reaction with a β-ketoester, such as ethyl acetoacetate, is anticipated to proceed through a regioselective pathway. The more nucleophilic and less sterically hindered primary amine at the N³ position will preferentially attack one of the carbonyl groups of the β-ketoester, initiating the cyclization cascade.

The reaction likely proceeds through the formation of an initial enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable tetrahydropyrimidine ring. The presence of the tertiary amine and the gem-dimethyl group on the diamine backbone are expected to confer unique solubility and conformational properties to the final products. This approach opens a direct route to a library of novel 2,2-dimethyl-4-substituted-6-methyl-N,N-dimethyl-1,2,3,4-tetrahydropyrimidin-4-amine analogs.

G cluster_reactants Reactants cluster_process Reaction Workflow cluster_product Product diamine N¹,N¹,3-Trimethylbutane-1,3-diamine condensation Regioselective Condensation (Primary Amine Attack) diamine->condensation Catalyst (e.g., Acetic Acid) dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration pyrimidine Substituted Tetrahydropyrimidine dehydration->pyrimidine G cluster_reactants Reactants cluster_process Reaction Workflow cluster_product Product diamine N¹,N¹,3-Trimethylbutane-1,3-diamine michael_addition Michael Addition diamine->michael_addition Solvent (e.g., Ethanol) bis_electrophile α,β-Unsaturated Ketone bis_electrophile->michael_addition cyclization Intramolecular Condensation/ Reductive Amination michael_addition->cyclization Intermediate Adduct diazepine Substituted 1,4-Diazepine cyclization->diazepine Dehydration or Reduction Step

Application Notes and Protocols for N1,N1,3-Trimethylbutane-1,3-diamine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N1,N1,3-Trimethylbutane-1,3-diamine is a sterically hindered aliphatic diamine with a unique molecular architecture that offers intriguing possibilities in the field of polymer chemistry. Its combination of a primary and a tertiary amine group, along with the bulky trimethylated structure, imparts specific reactivity and conformational properties to the polymers it helps create. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the utilization of this diamine in the synthesis of polyamides, as a curing agent for epoxy resins, and as a catalyst in polyurethane formulations. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for innovation in materials science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in polymer synthesis.

PropertyValueReference
CAS Number 933738-55-7[1]
Molecular Formula C7H18N2[1]
Molecular Weight 130.23 g/mol [1]
Boiling Point 158.1 ± 8.0 °C (Predicted)[1]
Density 0.839 g/cm³[1]
pKa (Predicted) 10.41 ± 0.25[1]

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly sealed.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application 1: Monomer for Polyamide Synthesis

The presence of two amine functionalities allows this compound to act as a monomer in polycondensation reactions with diacid chlorides to form polyamides. The sterically hindered nature of the diamine can influence the polymer's properties, potentially leading to materials with improved solubility and modified thermal characteristics.

Causality of Experimental Choices

The selection of an interfacial or solution polymerization method is critical. Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides when the diamine is water-soluble and the diacid chloride is soluble in an immiscible organic solvent.[4] The basic aqueous phase neutralizes the HCl byproduct, driving the reaction to completion. For diamines with limited water solubility, a low-temperature solution polycondensation in a polar aprotic solvent with an acid scavenger is the preferred method.

Experimental Workflow: Polyamide Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_characterization Characterization Diamine_Solution Diamine Solution (this compound in aqueous NaOH) Interfacial_Polymerization Interfacial Polymerization (Vigorous Stirring) Diamine_Solution->Interfacial_Polymerization Diacid_Chloride_Solution Diacid Chloride Solution (e.g., Sebacoyl chloride in Dichloromethane) Diacid_Chloride_Solution->Interfacial_Polymerization Filtration Filtration Interfacial_Polymerization->Filtration Washing Washing (Water, Acetone) Filtration->Washing Drying Drying (Vacuum Oven) Washing->Drying FTIR FT-IR Drying->FTIR NMR NMR Drying->NMR DSC DSC Drying->DSC GPC GPC Drying->GPC

Caption: Workflow for Polyamide Synthesis.

Protocol: Interfacial Polymerization of a Polyamide

Materials:

  • This compound

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

  • Acetone

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.30 g (0.01 mol) of this compound and 0.80 g (0.02 mol) of NaOH in 100 mL of distilled water. Stir until all solids are dissolved.

  • Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 2.39 g (0.01 mol) of sebacoyl chloride in 100 mL of dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase using a mechanical stirrer. Slowly and carefully pour the organic phase down the side of the beaker into the stirring aqueous phase. A white polymer will form at the interface. Continue stirring for 15-20 minutes.

  • Isolation: Stop stirring and allow the phases to separate. Carefully collect the polymer film that has formed.

  • Washing: Wash the polymer thoroughly with copious amounts of distilled water to remove any unreacted monomers and salts. Then, wash with acetone to remove entrained organic solvent.

  • Drying: Dry the polymer in a vacuum oven at 60 °C overnight.

  • Characterization: Characterize the resulting polyamide using FT-IR (to confirm the presence of amide linkages), NMR (for structural elucidation), DSC (to determine thermal transitions), and GPC (to determine molecular weight and polydispersity).[1][5][6]

Application 2: Curing Agent for Epoxy Resins

Aliphatic amines are widely used as curing agents for epoxy resins, reacting with the epoxide groups to form a cross-linked thermoset polymer.[7] The reaction proceeds through the nucleophilic attack of the amine's active hydrogens on the carbon atom of the epoxy ring. This compound, with its primary amine, can act as an effective room-temperature curing agent. The tertiary amine group present in the molecule can also contribute to the catalytic polymerization of epoxy groups.[7]

Causality of Experimental Choices

The stoichiometry between the epoxy resin and the amine curing agent is a critical parameter that dictates the properties of the cured material. The optimal amount of curing agent is determined by the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. A stoichiometric ratio of 1:1 (epoxy groups to active amine hydrogens) is generally targeted for optimal cross-linking and mechanical properties.[7] The curing temperature and time are also crucial; while the reaction can proceed at ambient temperature, a post-curing step at an elevated temperature can enhance the cross-link density and improve the final properties of the thermoset.

Experimental Workflow: Epoxy Resin Curing

cluster_mixing Mixing cluster_curing Curing cluster_characterization Characterization Epoxy_Resin Epoxy Resin (e.g., DGEBA) Mixing_Step Thorough Mixing Epoxy_Resin->Mixing_Step Curing_Agent Curing Agent (this compound) Curing_Agent->Mixing_Step Ambient_Cure Ambient Temperature Cure (24 hours) Mixing_Step->Ambient_Cure DSC_Curing DSC Analysis (Curing Profile) Mixing_Step->DSC_Curing Post_Cure Post-Cure (e.g., 80°C for 2 hours) Ambient_Cure->Post_Cure Mechanical_Testing Mechanical Testing (Tensile, Hardness) Post_Cure->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA, DMA) Post_Cure->Thermal_Analysis

Caption: Workflow for Epoxy Resin Curing.

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EEW = 188 g/eq)

  • This compound (AHEW = 130.23 g/mol / 2 active H = 65.1 g/eq)

  • Disposable mixing cups and stirring rods

  • Molds for sample casting

Procedure:

  • Calculate Stoichiometry:

    • Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW / EEW) * 100

    • phr = (65.1 / 188) * 100 ≈ 34.6 phr

  • Mixing: In a disposable cup, weigh 100 g of the DGEBA epoxy resin. Add 34.6 g of this compound.

  • Thorough Mixing: Mix the components thoroughly with a stirring rod for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the cup to ensure all material is incorporated.

  • Casting: Pour the mixture into molds to prepare samples for testing.

  • Curing:

    • Ambient Cure: Allow the samples to cure at room temperature (25 °C) for 24 hours.

    • Post-Cure: For enhanced properties, post-cure the samples in an oven at 80 °C for 2 hours.

  • Characterization:

    • Curing Profile: Analyze the curing kinetics using Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the glass transition temperature (Tg).[3][8][9][10][11]

    • Mechanical Properties: Evaluate the tensile strength, modulus, and hardness of the cured samples according to ASTM standards.

    • Thermal Properties: Use Thermogravimetric Analysis (TGA) to assess thermal stability and Dynamic Mechanical Analysis (DMA) to determine the storage modulus and tan delta.

Application 3: Catalyst for Polyurethane Foams

Tertiary amines are widely used as catalysts in the production of polyurethane foams, where they accelerate the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction).[12][13] The tertiary amine in this compound can act as a potent catalyst. Its close analog, N,N,N',N'-tetramethyl-1,3-butanediamine, is known to be a powerful catalyst for the isocyanate-hydroxyl reaction.[14][15] The primary amine group will also react with isocyanates, incorporating the molecule into the polymer backbone.

Causality of Experimental Choices

The choice and concentration of the catalyst are critical in controlling the foaming process. A balanced catalysis of the gelling and blowing reactions is necessary to achieve a stable foam structure with the desired cell morphology and physical properties. The concentration of this compound should be carefully optimized, as excessive catalysis of the gelling reaction can lead to premature solidification and foam collapse.

Experimental Workflow: Polyurethane Foam Formulation

cluster_premix Component A (Premix) cluster_reaction Reaction cluster_curing Curing cluster_characterization Characterization Polyol Polyol Premixing Premixing Polyol->Premixing Surfactant Silicone Surfactant Surfactant->Premixing Water Water (Blowing Agent) Water->Premixing Catalyst Catalyst (this compound) Catalyst->Premixing Mixing_Foaming High-Speed Mixing & Foaming Premixing->Mixing_Foaming Isocyanate Component B (e.g., MDI) Isocyanate->Mixing_Foaming Curing_Step Curing (Ambient or Elevated Temp.) Mixing_Foaming->Curing_Step Foam_Properties Foam Properties (Density, Cell Structure, Compressive Strength) Curing_Step->Foam_Properties

References

Application Notes and Protocols: The Strategic Use of N¹,N¹,3-Trimethylbutane-1,3-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N¹,N¹,3-Trimethylbutane-1,3-diamine, a structurally distinct diamine, presents a unique combination of features that are highly advantageous for drug design. This comprehensive guide delves into the potential applications of this scaffold, providing detailed insights and experimental protocols for its utilization in drug discovery programs. While specific case studies for this exact molecule are not extensively documented in publicly available literature, this document extrapolates its potential from the well-established roles of 1,3-diamines and the gem-dimethyl group in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds to address complex therapeutic challenges.

Introduction: The Untapped Potential of a Unique Scaffold

N¹,N¹,3-Trimethylbutane-1,3-diamine is a chiral diamine featuring a primary amine and a tertiary amine separated by a three-carbon linker. A key characteristic of this molecule is the presence of a gem-dimethyl group at the 3-position, which significantly influences its conformational properties and metabolic stability. The strategic incorporation of such a scaffold can offer solutions to common challenges in lead optimization, including improving potency, selectivity, and pharmacokinetic profiles.

The 1,3-diamine motif is a privileged scaffold found in numerous bioactive molecules and natural products.[1] These structures are crucial components in the development of chiral ligands and organocatalysts.[2][3] The distinct spatial relationship between the two nitrogen atoms in a 1,3-diamine allows for the creation of molecules that can effectively interact with biological targets. Furthermore, the presence of both primary and tertiary amines offers differential functionalization handles, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will first explore the strategic advantages conferred by the unique structural elements of N¹,N¹,3-Trimethylbutane-1,3-diamine. Subsequently, a representative, albeit hypothetical, case study will illustrate its application in a lead optimization campaign. Finally, detailed synthetic protocols for the derivatization of this versatile building block will be provided.

Physicochemical Properties of N¹,N¹,3-Trimethylbutane-1,3-diamine

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design.

PropertyValueSource
CAS Number 933738-55-7--INVALID-LINK--
Molecular Formula C₇H₁₈N₂--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
Predicted Boiling Point 158.1 ± 8.0 °C--INVALID-LINK--
Density 0.839 g/cm³--INVALID-LINK--
Predicted pKa 10.41 ± 0.25--INVALID-LINK--

Strategic Advantages in Drug Design

The unique structural features of N¹,N¹,3-Trimethylbutane-1,3-diamine offer several strategic advantages in medicinal chemistry.

The Role of the 1,3-Diamine Scaffold

The 1,3-diamine motif provides a versatile platform for creating molecules with defined three-dimensional structures. This is particularly important for achieving high-affinity binding to biological targets. The ability to functionalize the two amine groups independently allows for the exploration of a wide chemical space, facilitating the optimization of potency and selectivity.[4][5]

The "gem-Dimethyl Effect" on Pharmacokinetics and Potency

The gem-dimethyl group is a well-recognized structural motif in medicinal chemistry that can significantly enhance the drug-like properties of a molecule.[6][7][8] Its incorporation can lead to:

  • Improved Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation of adjacent functional groups. This can lead to an increased half-life and improved oral bioavailability.[9]

  • Enhanced Potency: The conformational constraint imposed by the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.[7][8]

  • Increased Lipophilicity: The addition of methyl groups can fine-tune the lipophilicity of a compound, which is a critical parameter for cell permeability and overall pharmacokinetic profile.

  • Modulation of pKa: The steric hindrance from the gem-dimethyl group can influence the pKa of the neighboring primary amine, which can be strategically utilized to optimize interactions with the target protein.[6][8]

Caption: Structure of N¹,N¹,3-Trimethylbutane-1,3-diamine.

Representative Case Study: Optimization of a Kinase Inhibitor

To illustrate the practical application of N¹,N¹,3-Trimethylbutane-1,3-diamine, we present a hypothetical case study focused on the optimization of a kinase inhibitor.

4.1. Background and Initial Hit

A high-throughput screening campaign identified a moderately potent kinase inhibitor with a solvent-exposed primary amine. While showing initial promise, the hit compound suffered from poor metabolic stability and off-target activity.

4.2. Lead Optimization Strategy

The lead optimization strategy aimed to address these liabilities by introducing the N¹,N¹,3-Trimethylbutane-1,3-diamine scaffold as a bioisosteric replacement for a flexible ethylamine chain in the initial hit.[10][11][12]

Caption: Hypothetical lead optimization workflow.

4.3. Rationale for Scaffold Incorporation

The introduction of N¹,N¹,3-Trimethylbutane-1,3-diamine was hypothesized to:

  • Improve Metabolic Stability: The gem-dimethyl group would shield the adjacent C-N bond from metabolic degradation.

  • Enhance Potency: The conformationally restricted nature of the scaffold would orient the newly introduced primary amine for optimal interaction with a key residue in the kinase active site.

  • Provide a Vector for SAR: The primary amine would serve as a handle for the synthesis of a focused library of amides and sulfonamides to probe the surrounding pocket for additional interactions.

4.4. Results and Discussion

The synthesized analogs incorporating the N¹,N¹,3-Trimethylbutane-1,3-diamine scaffold demonstrated a significant improvement in metabolic stability in liver microsome assays. Furthermore, several analogs from the amide and sulfonamide library exhibited a 10-fold increase in potency. The optimized lead compound showed a superior overall profile, validating the strategic choice of this building block.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the derivatization of the primary amine of N¹,N¹,3-Trimethylbutane-1,3-diamine.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid to the primary amine of N¹,N¹,3-Trimethylbutane-1,3-diamine using a standard peptide coupling reagent such as HATU.

Materials:

  • N¹,N¹,3-Trimethylbutane-1,3-diamine

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add a solution of N¹,N¹,3-Trimethylbutane-1,3-diamine (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Sulfonamide Formation

This protocol details the reaction of a sulfonyl chloride with the primary amine of N¹,N¹,3-Trimethylbutane-1,3-diamine.

Materials:

  • N¹,N¹,3-Trimethylbutane-1,3-diamine

  • Sulfonyl chloride of interest

  • Triethylamine or Pyridine

  • Anhydrous DCM (Dichloromethane)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N¹,N¹,3-Trimethylbutane-1,3-diamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl (1x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

Reaction_Scheme cluster_0 Amide Synthesis cluster_1 Sulfonamide Synthesis Diamine1 N¹,N¹,3-Trimethylbutane-1,3-diamine Product1 Amide Product Diamine1->Product1 Acid R-COOH Acid->Product1 Reagents1 HATU, DIPEA, DMF Reagents1->Product1 Diamine2 N¹,N¹,3-Trimethylbutane-1,3-diamine Product2 Sulfonamide Product Diamine2->Product2 SulfonylChloride R-SO₂Cl SulfonylChloride->Product2 Reagents2 Et₃N, DCM Reagents2->Product2

Caption: General synthetic derivatization schemes.

Conclusion

N¹,N¹,3-Trimethylbutane-1,3-diamine represents a valuable, yet underutilized, building block for drug discovery. Its unique combination of a 1,3-diamine scaffold and a gem-dimethyl group provides a powerful tool for medicinal chemists to address common challenges in lead optimization. The strategic advantages in terms of improving metabolic stability, enhancing potency, and providing vectors for SAR exploration make it an attractive candidate for incorporation into a wide range of drug discovery programs. The protocols detailed herein provide a practical guide for the synthetic manipulation of this promising scaffold. As the demand for novel chemical matter continues to grow, the exploration of such unique building blocks will be crucial for the development of the next generation of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N¹,N¹,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N¹,N¹,3-trimethylbutane-1,3-diamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and help you navigate the complexities of this synthesis.

Overview of the Synthetic Approach

The synthesis of N¹,N¹,3-trimethylbutane-1,3-diamine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route proceeds through the key intermediate 4-amino-4-methylpentan-2-one (diacetonamine), followed by reductive amination.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Diacetonamine Synthesis cluster_1 Part 2: Reductive Amination Acetone Acetone Mesityl_Oxide Mesityl_Oxide Acetone->Mesityl_Oxide Aldol Condensation & Dehydration Diacetonamine Diacetonamine Mesityl_Oxide->Diacetonamine Conjugate Addition of Ammonia Target_Molecule N¹,N¹,3-Trimethyl- butane-1,3-diamine Diacetonamine->Target_Molecule + Dimethylamine + Reducing Agent Dimethylamine Dimethylamine Dimethylamine->Target_Molecule Reducing_Agent Reducing_Agent Reducing_Agent->Target_Molecule

Caption: General two-part synthetic workflow for N¹,N¹,3-trimethylbutane-1,3-diamine.

This guide is structured to address potential issues in each of these key stages.

Part 1: Synthesis of 4-Amino-4-methylpentan-2-one (Diacetonamine)

The quality of your starting materials is paramount. The synthesis of diacetonamine can be approached from either acetone directly or via mesityl oxide. The mesityl oxide route is often preferred for achieving higher purity and yield.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My diacetonamine yield is low when starting from mesityl oxide and ammonia. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of diacetonamine from mesityl oxide are often attributed to incomplete reaction, side reactions, or issues during product isolation.

Potential Causes and Solutions:

  • Incomplete Reaction: The conjugate addition of ammonia to mesityl oxide is an equilibrium process. To drive the reaction to completion, it is crucial to use an excess of ammonia.

    • Recommendation: Conduct the reaction under pressure in a sealed vessel to maintain a high concentration of ammonia. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC or GC-MS for the disappearance of mesityl oxide.

  • Side Reactions: Mesityl oxide can undergo self-condensation or polymerization under certain conditions.

    • Recommendation: Maintain careful temperature control. The reaction is typically carried out at or below room temperature to minimize side product formation.

  • Product Isolation: Diacetonamine is a water-soluble amine. Losses can occur during the workup and extraction phases. The product is often isolated as a salt (e.g., hydrogen oxalate) to improve handling and purity.[1]

    • Detailed Protocol for Isolation as the Hydrogen Oxalate Salt:

      • After the reaction is complete, carefully remove excess ammonia by passing a stream of dry air or nitrogen through the reaction mixture.

      • Dilute the resulting amine solution with an equal volume of absolute ethanol.

      • Slowly add a solution of oxalic acid in ethanol to the stirred amine solution. This will precipitate the diacetonamine hydrogen oxalate.

      • Control the temperature during addition to prevent the formation of the neutral oxalate.

      • Heat the mixture to approximately 70°C with stirring, then filter while hot.

      • Allow the filtrate to cool to crystallize the diacetonamine hydrogen oxalate.

      • Collect the crystals by filtration, wash with cold absolute alcohol, and dry.[1]

Question 2: I am attempting the direct synthesis of diacetonamine from acetone and observe the formation of multiple byproducts. How can I improve the selectivity?

Answer:

The direct synthesis from acetone is a one-pot reaction involving aldol condensation to form diacetone alcohol, followed by dehydration to mesityl oxide, and finally conjugate addition of ammonia.[1][2] This complex reaction cascade is notoriously difficult to control and often leads to a mixture of products, including triacetonamine and triacetondiamine.[1]

Troubleshooting Strategies:

  • Catalyst Choice: The choice of catalyst is critical. Acidic catalysts such as NH₄Cl, CaCl₂, or cation-exchange resins are often employed.[1] The catalyst influences the relative rates of the condensation, dehydration, and amination steps.

    • Recommendation: Experiment with different catalysts and catalyst loadings to find the optimal conditions for your specific setup. Ion-exchange resins can offer advantages in terms of separation and reusability.[2]

  • Reaction Conditions: Temperature and pressure significantly impact the product distribution.

    • Recommendation: A systematic optimization of temperature and pressure is necessary. Lower temperatures may favor the formation of diacetone alcohol, while higher temperatures can promote dehydration and subsequent side reactions.

  • Purification Challenges: Due to the presence of multiple, structurally similar byproducts, purification by distillation is often challenging.

    • Recommendation: For applications requiring high purity, the synthesis via mesityl oxide is the superior and more reliable method.[1] If the direct route is necessary, consider chromatographic purification methods, though this may not be practical on a large scale.

Diacetonamine_Synthesis_Troubleshooting Start Low Yield or Impure Diacetonamine Route Which Synthetic Route? Start->Route Mesityl_Oxide_Route Mesityl Oxide Route Route->Mesityl_Oxide_Route Mesityl Oxide Acetone_Route Direct Acetone Route Route->Acetone_Route Acetone Check_Ammonia Excess Ammonia Used? Mesityl_Oxide_Route->Check_Ammonia Optimize_Catalyst Optimize Catalyst System Acetone_Route->Optimize_Catalyst Check_Temp Temperature Controlled? Check_Ammonia->Check_Temp Yes Increase Ammonia\nConcentration Increase Ammonia Concentration Check_Ammonia->Increase Ammonia\nConcentration No Isolation_Issue Optimize Isolation (e.g., Oxalate Salt) Check_Temp->Isolation_Issue Yes Lower Reaction\nTemperature Lower Reaction Temperature Check_Temp->Lower Reaction\nTemperature No Success Improved Yield & Purity Isolation_Issue->Success Optimize_Conditions Optimize T & P Optimize_Catalyst->Optimize_Conditions Consider_Alt_Route Consider Switching to Mesityl Oxide Route Optimize_Conditions->Consider_Alt_Route Consider_Alt_Route->Success Switched Continue Optimization Continue Optimization Consider_Alt_Route->Continue Optimization Cannot Switch

Caption: Troubleshooting decision tree for diacetonamine synthesis.

Part 2: Reductive Amination of Diacetonamine

The final step in the synthesis is the reductive amination of the ketone functionality of diacetonamine with dimethylamine to form the target molecule, N¹,N¹,3-trimethylbutane-1,3-diamine. Common reductive amination methods include the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction, or the use of hydride reducing agents.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: I am observing incomplete conversion of diacetonamine during the reductive amination step. What factors should I investigate?

Answer:

Incomplete conversion in reductive amination can stem from several factors, including the choice of reducing agent, reaction conditions, and the stability of the iminium ion intermediate.

Potential Causes and Solutions:

  • Choice of Reducing Agent and Conditions:

    • Leuckart-Wallach Type Reaction: This method uses formic acid or its derivatives as the reducing agent and nitrogen source.[3][4][5] It often requires high temperatures, which can lead to side reactions.[4]

      • Recommendation: Ensure a sufficient excess of formic acid and dimethylamine (or ammonium formate if applicable) is used. The reaction temperature may need to be optimized; monitor the reaction progress to avoid decomposition.

    • Eschweiler-Clarke Type Reaction: This is a specific type of reductive amination for methylation using formaldehyde and formic acid.[6][7][8] While not directly applicable for the introduction of the dimethylamino group in one step, a related reductive amination is the principle. A key advantage is that it does not lead to quaternary ammonium salts.[7]

    • Hydride Reducing Agents: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder and more selective alternatives to NaBH₄ for reductive aminations.[9]

      • Recommendation: If using NaBH₃CN or STAB, ensure the reaction is run under appropriate pH conditions. The formation of the iminium ion is favored under slightly acidic conditions (pH 4-6).[9]

  • Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion from the ketone and the amine.[9] This step can be reversible and pH-dependent.

    • Recommendation: Maintain a slightly acidic pH to facilitate the dehydration step in iminium ion formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A buffer system can be beneficial.

Question 4: My final product is contaminated with byproducts. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common issue, and the nature of the byproducts depends on the chosen synthetic route.

Common Side Reactions and Mitigation Strategies:

Side ReactionPotential CauseMitigation Strategy
Over-alkylation/Quaternization Use of highly reactive alkylating agents (not typical for Leuckart or Eschweiler-Clarke type reactions).The Eschweiler-Clarke and Leuckart-Wallach reactions inherently avoid the formation of quaternary ammonium salts.[7]
Aldol Condensation of Diacetonamine Basic conditions or high temperatures can promote self-condensation of the ketone starting material.Maintain neutral or slightly acidic conditions and moderate temperatures.
Formation of N-formylated byproducts In Leuckart-Wallach reactions, N-formylated derivatives can be formed.[4]The final product is often a formamide derivative that requires a subsequent hydrolysis step (acidic or basic) to yield the free amine.[3]
Incomplete Methylation In cases where a methylation step is performed separately.Use an excess of the methylating agent and ensure adequate reaction time. The Eschweiler-Clarke reaction is highly efficient for methylation.[6]

Table 1: Common Side Reactions and Mitigation Strategies

Question 5: What is the best method for purifying the final product, N¹,N¹,3-trimethylbutane-1,3-diamine?

Answer:

The purification of the final diamine will depend on the nature of the impurities present.

Purification Protocol:

  • Initial Workup: After the reaction is complete, neutralize the reaction mixture (if acidic or basic) and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid-Base Extraction: To separate the basic diamine product from non-basic impurities, an acid-base extraction can be highly effective.

    • Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl).

    • The diamine will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.

    • Extract the free diamine back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: As N¹,N¹,3-trimethylbutane-1,3-diamine is a liquid, fractional distillation under reduced pressure is the most effective method for final purification. The predicted boiling point is approximately 158°C at atmospheric pressure.[10] Distillation under vacuum will lower this boiling point and prevent thermal decomposition.

References

Technical Support Center: N¹,N¹,3-Trimethylbutane-1,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of N¹,N¹,3-Trimethylbutane-1,3-diamine. This guide is designed for researchers and process chemists to provide in-depth, actionable insights into improving reaction yields and purity. We will explore the critical parameters of the most common synthetic route—reductive amination—and provide structured troubleshooting advice based on established chemical principles.

Introduction: The Synthetic Challenge

N¹,N¹,3-Trimethylbutane-1,3-diamine is a valuable building block, but its synthesis can be challenging, with yield optimization being a primary concern. The most prevalent pathway involves the reductive amination of a ketone precursor, typically 4-amino-4-methylpentan-2-one, with dimethylamine. This process, while direct, is a delicate balance of two distinct chemical steps occurring in one pot: (1) the formation of an iminium ion intermediate and (2) its subsequent reduction. Yield losses can occur at either stage, making a systematic approach to optimization essential.

Below is a diagram illustrating the general synthetic pathway and highlighting the critical stages where yield can be compromised.

G cluster_0 Stage 1: Iminium Formation (Equilibrium) cluster_1 Stage 2: Reduction (Irreversible) cluster_2 Potential Yield Loss Pathways A 4-amino-4-methylpentan-2-one (Ketone) C Iminium Ion Intermediate A->C + H⁺ - H₂O E Ketone Reduction (Side Product) A->E + [H⁻] B Dimethylamine B->C C->A + H₂O D N¹,N¹,3-Trimethylbutane-1,3-diamine (Target Product) C->D + [H⁻] (Reducing Agent) F Hydrolysis of Iminium (Reversion to Starting Material)

Caption: General reaction pathway and potential points of yield loss.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues impacting your reaction yield.

Question 1: My overall yield is critically low (<30%). Where should I start my investigation?

Answer: A critically low yield points to a fundamental issue in one of the two core stages of the reaction: iminium ion formation or its reduction. The first step is to determine which stage is failing.

Causality: Reductive amination is not a single reaction but a sequence. The first step, imine/iminium formation, is a reversible equilibrium reaction.[1] If this equilibrium does not favor the iminium ion, there is simply not enough intermediate present for the subsequent reduction to occur, regardless of the reducing agent's efficiency. Conversely, if the iminium ion forms but the reduction step is flawed, the intermediate may hydrolyze back to the starting materials or be consumed by side reactions.

Troubleshooting Workflow:

G start Low Yield Observed check_imine Monitor reaction before adding reducing agent (TLC, LC-MS, NMR). Is iminium ion present? start->check_imine no_imine Problem: Inefficient Iminium Formation check_imine->no_imine No yes_imine Problem: Faulty Reduction Step check_imine->yes_imine Yes fix_imine_1 Optimize pH to 4-6. (e.g., add Acetic Acid) no_imine->fix_imine_1 fix_reduction_1 Analyze crude product for byproducts. (e.g., reduced ketone starting material) yes_imine->fix_reduction_1 fix_imine_2 Remove water. (Add Molecular Sieves or Ti(OiPr)₄) fix_imine_1->fix_imine_2 fix_reduction_2 Switch to a more selective reducing agent. (e.g., NaBH₄ → NaBH₃CN) fix_reduction_1->fix_reduction_2 fix_reduction_3 Optimize reduction conditions. (Temperature, stoichiometry, catalyst activity) fix_reduction_2->fix_reduction_3

Caption: A logical workflow for troubleshooting low yields.

Start by running the reaction without the reducing agent for a few hours and analyze a sample. The presence of the iminium intermediate will confirm Stage 1 is viable, pointing to an issue with Stage 2. Its absence indicates a problem with the initial condensation.

Question 2: I've confirmed the iminium ion is not forming efficiently. How can I drive this equilibrium forward?

Answer: Inefficient iminium formation is a common pitfall. This equilibrium is governed by pH and the presence of water.

1. pH Optimization:

  • The Problem: Imine formation is catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the pH is too low, the amine nucleophile (dimethylamine) will be protonated to form a non-nucleophilic ammonium salt, shutting down the reaction.[2]

  • The Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[1][3] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

  • Protocol: Add 0.1 equivalents of glacial acetic acid to your reaction mixture before adding the reducing agent.

2. Water Removal:

  • The Problem: The formation of an imine from a ketone and an amine releases one equivalent of water.[1] As a reversible reaction, the presence of this product water can push the equilibrium back towards the starting materials, per Le Châtelier's principle.

  • The Solution: Actively removing water is a highly effective strategy to drive the reaction to completion.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction vessel. They will sequester the water as it is formed.

    • Chemical Dehydrating Agents: A Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can act as both a Lewis acid catalyst and a powerful dehydrating agent.[4][5] It is highly effective but must be handled under inert conditions.

    • Azeotropic Distillation: For larger-scale reactions, using a solvent like toluene with a Dean-Stark apparatus can effectively remove water azeotropically.

Question 3: My starting ketone is being consumed, but I'm getting a significant amount of 4-amino-4-methylpentan-2-ol instead of my diamine. What's wrong?

Answer: This is a classic selectivity problem. It indicates that your reducing agent is reducing the starting ketone faster than, or competitive with, the iminium ion intermediate.

Causality: Carbonyls and imines are both susceptible to reduction by hydride agents. The choice of reducing agent is therefore critical. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones.[4][5] If NaBH₄ is present while a significant concentration of the starting ketone remains, a competitive reduction will occur, leading to the corresponding alcohol as a byproduct and lowering the overall yield of the desired amine.[2][3]

The Solution: Employ a reducing agent that is selective for the iminium ion over the ketone.

Reducing AgentSelectivityTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) LowMeOH/EtOH, pH 7-10Inexpensive, readily available.Reduces ketones/aldehydes; often requires a two-step process (form imine first, then add NaBH₄).[5][6]
Sodium Cyanoborohydride (NaBH₃CN) HighMeOH, pH 4-6Excellent selectivity for iminium ions. Stable in mildly acidic conditions.[2][3][4]Toxic (cyanide byproduct), more expensive.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighDCE, THF, DCM (non-protic)Excellent selectivity, non-toxic alternative to NaBH₃CN, very effective.[4][5]Water-sensitive, not compatible with alcohol solvents.
Catalytic Hydrogenation (H₂/Catalyst) HighMeOH/EtOH, various pressures"Green" reagent (H₂), catalyst can be recycled, scalable.Requires specialized pressure equipment, catalyst can be pyrophoric (Raney Ni), potential for catalyst poisoning.[7][8][9]

Recommendation: For laboratory-scale synthesis, switching from NaBH₄ to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is the most direct solution to this problem. These reagents are specifically designed to be mild enough to not reduce the ketone but reactive enough to efficiently reduce the iminium ion as it forms in situ.[3]

Question 4: I'm using Raney Nickel for a catalytic hydrogenation, but the reaction is slow and incomplete. How can I improve it?

Answer: Catalytic hydrogenation is an excellent method for large-scale production but requires careful optimization of several parameters.

  • Catalyst Activity: Raney Nickel (Ra-Ni) is an extremely active catalyst but can deactivate upon improper storage or handling.[7][9]

    • Action: Always use freshly purchased or properly stored Ra-Ni. Ensure it is stored under water or a suitable solvent to prevent oxidation and pyrophoric activity. The activity can vary between suppliers.

  • Catalyst Loading: Insufficient catalyst will lead to a slow reaction.

    • Action: Typical loadings range from 5-20% by weight relative to the limiting reagent. If the reaction is slow, incrementally increase the catalyst loading.

  • Hydrogen Pressure: The reduction of the iminium intermediate is dependent on the concentration of hydrogen on the catalyst surface.

    • Action: While some reductions work at atmospheric pressure, increasing the H₂ pressure (e.g., to 50-500 psi) significantly accelerates the reaction rate. Consult literature for safe operating pressures for your equipment.

  • Temperature: Higher temperatures generally increase the reaction rate.

    • Action: Gently warming the reaction (e.g., to 40-60 °C) can improve conversion, but be cautious of potential side reactions at excessive temperatures.

  • Solvent and Additives: The choice of solvent can impact catalyst activity and substrate solubility.

    • Action: Protic solvents like methanol or ethanol are standard. Sometimes, the addition of a catalytic amount of an ammonium salt of an organic acid (e.g., ammonium acetate) can improve yields in these types of reactions.[10]

Frequently Asked Questions (FAQs)

Q: What is the recommended starting protocol for a high-yield synthesis of N¹,N¹,3-Trimethylbutane-1,3-diamine? A: For a robust and high-yielding laboratory-scale synthesis, a one-pot reaction using a selective reducing agent is recommended. The reductive amination of 4-amino-4-methylpentan-2-one with a source of dimethylamine (such as a solution of dimethylamine in THF or by using dimethylamine hydrochloride with a base) in the presence of sodium cyanoborohydride is a reliable method.

Q: Can I pre-form the imine and then add the reducing agent? A: Yes, this is known as an indirect or stepwise reductive amination.[11] You can mix the ketone and amine in a solvent, often with a dehydrating agent, and monitor for complete imine formation before adding a less selective reducing agent like NaBH₄.[5] This can be effective but adds a step to the process. For efficiency, a direct (one-pot) method with a selective reducing agent is often preferred.

Q: Are there any "greener" alternatives to borohydride reagents? A: Yes. Catalytic hydrogenation using H₂ gas over a heterogeneous catalyst (like Pd/C, PtO₂, or Raney Nickel) is considered a very green method, as the only byproduct is water (from the condensation step).[8] The catalyst can often be filtered and reused, and hydrogen is an inexpensive reductant. This is the preferred method in many industrial processes despite the initial investment in high-pressure equipment.[7][9]

Protocol: Optimized Synthesis via Direct Reductive Amination

This protocol details a laboratory-scale synthesis using sodium cyanoborohydride for its high selectivity and reliability.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acid. Handle with extreme care.

Reagents:

  • 4-amino-4-methylpentan-2-one (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.5 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Glacial Acetic Acid (catalytic)

  • Methanol (Anhydrous)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-4-methylpentan-2-one (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration). Add the dimethylamine solution (1.5 eq) to the flask.

  • pH Adjustment: Add a few drops of glacial acetic acid to the stirring solution to achieve a pH between 5 and 6 (check with pH paper). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Note: A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone has been consumed (typically 4-12 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

  • Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude N¹,N¹,3-Trimethylbutane-1,3-diamine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

References

Technical Support Center: Synthesis of N¹,N¹,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of N¹,N¹,3-Trimethylbutane-1,3-diamine. It is designed for researchers, chemists, and drug development professionals to diagnose and mitigate issues in their synthetic protocols, ensuring higher yields and purity.

The most prevalent and efficient route to N¹,N¹,3-Trimethylbutane-1,3-diamine is the reductive amination of 4-amino-4-methylpentan-2-one with dimethylamine. This one-pot reaction is elegant but requires careful control of conditions to prevent competing reaction pathways.

G cluster_main Primary Synthesis Route: Reductive Amination ketone 4-Amino-4-methylpentan-2-one iminium Iminium Ion Intermediate ketone->iminium + (CH₃)₂NH - H₂O (pH 4-6) dma Dimethylamine (CH₃)₂NH dma->iminium product N¹,N¹,3-Trimethylbutane-1,3-diamine iminium->product Reduction reducer Reducing Agent (e.g., NaBH₃CN) reducer->product caption Fig 1. Reductive Amination Pathway

Fig 1. Reductive Amination Pathway

Troubleshooting Guide & FAQs

Question 1: My yield is low, and I'm isolating a significant amount of 4-amino-4-methylpentan-2-ol. What is causing this?

Answer: This is a classic case of competitive reduction. The hydride reducing agent is reducing your starting ketone to an alcohol instead of reducing the desired iminium ion intermediate. This side reaction becomes dominant if the conditions do not sufficiently favor imine formation or if the reducing agent is too reactive towards the carbonyl group.[1]

Causality:

  • Non-Selective Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially at neutral or higher pH.[1]

  • Incorrect pH: Iminium ion formation is catalyzed by mild acid (typically pH 4-6).[2] If the pH is too high, the rate of imine formation slows dramatically, giving the reducing agent more time to attack the available ketone. If the pH is too low (pH < 3-4), the amine nucleophile becomes fully protonated and is no longer available to attack the carbonyl.

  • Reaction Order: Adding the reducing agent before the imine has had sufficient time to form can lead to preferential reduction of the ketone.

Troubleshooting Protocol:

  • Select the Right Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral carbonyl.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for reductive amination because it is stable at the acidic pH required for imine formation and is a poor reductant for ketones at that pH.[3]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, less toxic alternative to NaBH₃CN. It is also mild and highly selective for iminium ions and does not require precise pH control, though a small amount of acetic acid is often used.[4][5]

  • Optimize pH: Dissolve the starting ketone and dimethylamine in a suitable solvent (e.g., methanol, dichloroethane). Adjust the pH to between 5 and 6 using a mild acid like acetic acid. Monitor with a pH meter or pH paper.

  • Control Reagent Addition: Allow the ketone and amine to stir at the optimized pH for a period (e.g., 30-60 minutes) to allow the iminium equilibrium to be established before adding the reducing agent portion-wise.

  • Maintain Temperature: Keep the reaction at a controlled temperature (e.g., 0 °C to room temperature) to disfavor the ketone reduction, which may have a higher activation energy.

G cluster_side_reaction Side Reaction: Ketone Reduction ketone 4-Amino-4-methyl- pentan-2-one alcohol 4-Amino-4-methyl- pentan-2-ol (Byproduct) ketone->alcohol Direct Reduction reducer Non-selective Reducing Agent (e.g., NaBH₄) reducer->alcohol caption Fig 2. Premature Ketone Reduction

Fig 2. Premature Ketone Reduction
Question 2: I'm observing a high-molecular-weight, viscous byproduct that is difficult to remove. What is it?

Answer: You are likely observing products from the self-condensation of the starting ketone, 4-amino-4-methylpentan-2-one. Like many ketones with α-hydrogens, it can undergo an aldol-type condensation reaction, especially under inappropriate pH conditions (either too basic or too acidic) or at elevated temperatures.[6] This leads to the formation of dimers or even oligomers, resulting in the viscous material you're seeing.

Causality: The α-hydrogens on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, or the carbonyl can be activated by an acid. The resulting enol or enolate is nucleophilic and can attack another molecule of the ketone, initiating the condensation cascade.

Troubleshooting Protocol:

  • Strict pH Control: The optimal pH window for reductive amination (4-6) is critical. This slightly acidic environment favors iminium formation while minimizing both base-catalyzed and strongly acid-catalyzed self-condensation. Avoid basic conditions at all costs.

  • Temperature Management: Perform the reaction at room temperature or below. Higher temperatures significantly accelerate the rate of aldol condensation.

  • Order of Addition: Add the ketone slowly to the solution containing the amine and the pH-adjusting acid. This maintains a low instantaneous concentration of the ketone, reducing the probability of self-reaction.

  • Concentration: Avoid running the reaction at excessively high concentrations, as this can also favor the bimolecular condensation reaction.

Question 3: My reaction seems to stall and never reaches full conversion. Why is the reaction incomplete?

Answer: This issue often points to an equilibrium problem, specifically the hydrolysis of the imine/iminium intermediate back to the starting materials. The formation of the imine from a ketone and an amine is a reversible reaction that produces one equivalent of water.[7] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials, preventing the reaction from going to completion.

Causality:

  • "Wet" Solvents/Reagents: Use of non-anhydrous solvents or reagents introduces water that actively inhibits the reaction.

  • Water as a Byproduct: The water generated during imine formation itself can be sufficient to stall the reaction, especially if the equilibrium constant for imine formation is not overwhelmingly favorable.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a drying agent, use of a solvent purification system). Use freshly opened or properly stored anhydrous reagents.

  • Employ a Dehydrating Agent: Add a substance to the reaction mixture that will sequester the water as it is formed.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective and chemically inert. Add them to the ketone/amine mixture before adding the reducing agent.

    • Chemical Dehydrating Agents: In some systems, adding a water scavenger like trimethyl orthoformate can be highly effective at driving the reaction to completion by chemically consuming water.[8]

  • Azeotropic Removal: For reactions run at higher temperatures (not ideal for this specific synthesis due to aldol risk), a Dean-Stark apparatus can be used to azeotropically remove water.

Question 4: I am trying to synthesize the target molecule via direct alkylation of 3-amino-3-methylbutylamine with methyl iodide, but the purification is a nightmare. What's wrong?

Answer: Direct alkylation of amines with alkyl halides is notoriously difficult to control and is a common source of complex product mixtures.[1] The issue is over-alkylation. The product of the first methylation (N¹,3-dimethylbutane-1,3-diamine) is still a nucleophile, as is the product of the second methylation (N¹,N¹,3-trimethylbutane-1,3-diamine, your target). They will compete with the starting material for the methyl iodide.

Causality: The tertiary amine product can be further alkylated by methyl iodide to form a quaternary ammonium salt. This process is often irreversible and consumes both your starting material and desired product, leading to a mixture of mono-methylated, di-methylated (desired), and quaternized products, all of which can be difficult to separate. Reductive amination is a far superior method because it is not possible for a tertiary amine to form another imine, thus preventing over-alkylation.[9]

G cluster_overalkylation Side Reaction: Over-Alkylation primary Primary Amine Precursor secondary Secondary Amine (Mono-methylated) primary->secondary + CH₃I tertiary Tertiary Amine (Desired Product) secondary->tertiary + CH₃I quat Quaternary Salt (Byproduct) tertiary->quat + CH₃I MeI CH₃I caption Fig 3. Uncontrolled Direct Alkylation

Fig 3. Uncontrolled Direct Alkylation

Recommendation: It is strongly advised to abandon the direct alkylation approach in favor of the reductive amination strategy outlined in this guide. The control and selectivity offered by reductive amination will lead to a much cleaner reaction and a significantly higher yield of the desired N¹,N¹,3-trimethylbutane-1,3-diamine.[1][7]

Data Summary
Issue / Side ReactionRoot Cause(s)Key IndicatorsRecommended Corrective Actions
Alcohol Byproduct Formation Non-selective reducing agent; Incorrect pH.Isolation of 4-amino-4-methylpentan-2-ol.Use NaBH₃CN or NaBH(OAc)₃; Maintain pH 5-6.[5]
Aldol Condensation Incorrect pH (especially basic); High temperature.High-molecular-weight, viscous, or polymeric impurities.Strict pH control (5-6); Low reaction temperature (0-25 °C).
Incomplete Conversion Presence of water (hydrolysis of iminium intermediate).Reaction stalls; Recovery of starting materials.Use anhydrous solvents; Add molecular sieves or trimethyl orthoformate.[8]
Over-alkylation Use of direct alkylation with alkyl halides.Complex mixture of secondary, tertiary, and quaternary amines.Abandon direct alkylation; Use reductive amination.[1]
N-Formyl Byproduct Incomplete reduction in Eschweiler-Clarke or Leuckart-Wallach reactions.Impurity with similar polarity to product.Ensure excess reducing agent (formic acid); Increase reaction time/temp.[10]
Experimental Protocol: Optimized Reductive Amination

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • 4-amino-4-methylpentan-2-one

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add 4-amino-4-methylpentan-2-one (1.0 equiv).

  • Add anhydrous methanol (approx. 0.1-0.2 M concentration).

  • Add dimethylamine (1.2-1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add glacial acetic acid (1.1 equiv) to catalyze iminium formation. Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in portions over 30 minutes. Note: The addition may cause gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or distillation as required.

References

Technical Support Center: Troubleshooting Low Enantioselectivity with N1,N1,3-Trimethylbutane-1,3-diamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N1,N1,3-trimethylbutane-1,3-diamine and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, practical solutions to common challenges, with a focus on troubleshooting and optimizing reactions that yield low enantioselectivity. Drawing from established principles and field-proven insights, this resource aims to empower you to achieve higher stereocontrol in your synthetic endeavors.

Troubleshooting Guide: Addressing Low Enantiomeric Excess (% ee)

Low enantioselectivity is a frequent hurdle in asymmetric catalysis. This section provides a structured approach to diagnosing and resolving this issue when using this compound ligands.

Question 1: My reaction is yielding a nearly racemic mixture. Where should I start my investigation?

Answer: A racemic or near-racemic product suggests a fundamental issue with the catalytic cycle or the integrity of the chiral environment. Here is a systematic approach to begin troubleshooting:

1. Verify Ligand and Catalyst Integrity:

  • Purity: Ensure the this compound ligand is of high purity. Impurities can interfere with the formation of the active catalytic species or introduce competing, non-selective catalytic pathways.[1]

  • Air and Moisture Sensitivity: Many organometallic catalysts and the diamine ligands themselves can be sensitive to air and moisture.[1] Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. All glassware should be rigorously dried.

  • In Situ Catalyst Formation: If the active catalyst is generated in situ, ensure the metal precursor is also of high purity and handled under inert conditions.

2. Assess Reaction Conditions:

  • Temperature: Temperature plays a critical role in the energy difference between diastereomeric transition states. Generally, lower temperatures enhance enantioselectivity.[1] If your reaction is run at room temperature or elevated temperatures, consider cooling it.

  • Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to dominate, leading to a significant drop in the overall enantiomeric excess of the product.[1]

3. Re-evaluate the Reaction Mechanism:

  • The 1,3-diamine motif is crucial for catalysis, often with the primary and tertiary amine groups acting cooperatively.[2] Consider if your substrate or reaction conditions might be interfering with this cooperative action. For instance, an acidic substrate could protonate the more basic tertiary amine, altering its role in the catalytic cycle.

Below is a workflow to guide your initial troubleshooting efforts:

Troubleshooting_Workflow Start Low % ee Observed Check_Purity Verify Ligand & Catalyst Purity Start->Check_Purity Check_Inertness Ensure Strict Inert Atmosphere (Anhydrous Solvents) Check_Purity->Check_Inertness Check_Temp Lower Reaction Temperature Check_Inertness->Check_Temp Check_Loading Increase Catalyst Loading Check_Temp->Check_Loading Analyze_Results Analyze % ee Check_Loading->Analyze_Results Success Problem Resolved Analyze_Results->Success High % ee Further_Opt Proceed to Further Optimization Analyze_Results->Further_Opt Improved, but not optimal

Caption: Initial troubleshooting workflow for low enantioselectivity.

Question 2: I've confirmed my reagents are pure and the conditions are inert, but the enantioselectivity is still poor. What is the next logical step?

Answer: The next crucial parameter to investigate is the solvent. The solvent is not merely a medium for the reaction but can play an active role in the catalytic cycle, influencing the conformation of the catalyst-substrate complex and the stability of the transition states.[3]

Solvent Screening Protocol:

A systematic solvent screen is a powerful tool for optimization. The choice of solvent can dramatically impact enantioselectivity.[3][4]

Step-by-Step Protocol:

  • Setup: Prepare a series of identical reactions in oven-dried vials under an inert atmosphere.

  • Solvent Selection: Choose a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether, dioxane).

  • Execution: Add the catalyst, this compound ligand, and substrate to each vial, followed by the respective solvent.

  • Monitoring: Stir all reactions at a consistent, controlled temperature and monitor for completion by TLC or GC/LC.

  • Analysis: Upon completion, quench the reactions and determine the enantiomeric excess for each by chiral HPLC or GC.

Data Presentation:

SolventDielectric Constant% ee
Toluene2.4(experimental value)
THF7.6(experimental value)
Dichloromethane (DCM)9.1(experimental value)
Diethyl Ether4.3(experimental value)
Dioxane2.2(experimental value)

Causality: A non-polar, non-coordinating solvent like toluene may favor a more organized, compact transition state, leading to higher enantioselectivity. Conversely, a coordinating solvent like THF could compete with the substrate for binding to the metal center, disrupting the chiral environment. In some cases, specific solute-solvent interactions, such as hydrogen bonding, can unexpectedly influence stereoselectivity.[3][5]

Question 3: My enantioselectivity is moderately good (e.g., 60-80% ee), but I need to improve it for pharmaceutical applications. What advanced optimization strategies can I employ?

Answer: To achieve high levels of enantioselectivity, a multi-faceted optimization approach is often necessary. Beyond solvent and temperature, consider the following factors:

1. Additives and Co-catalysts:

  • Acids/Bases: In reactions where the diamine ligand acts as an organocatalyst, the addition of an acid or base co-catalyst can be crucial. For instance, in Mannich reactions, an acid can protonate the tertiary amine, which then acts as a directing group.[2]

  • Water: While reactions are typically run under anhydrous conditions, trace amounts of water can sometimes have a beneficial effect on selectivity, potentially by influencing the aggregation state of the catalyst or participating in hydrogen bonding networks.[5]

2. Structural Modification of the Ligand:

  • The steric and electronic properties of the ligand are paramount. While this compound is a specific scaffold, consider if subtle modifications could be beneficial. For example, N,N'-dimethyl-substituted diamines often provide higher reaction rates and prevent undesired N-arylation of the ligand.[6]

3. Substrate Concentration:

  • Reaction kinetics can be concentration-dependent. A higher concentration might favor the desired bimolecular catalytic pathway over unimolecular decomposition or background reactions. Conversely, lower concentrations might be necessary in some cases to disfavor catalyst aggregation.

Logical Relationship Diagram:

Advanced_Optimization Low_ee Moderate % ee (60-80%) Additives Screen Additives (Acids, Bases, H₂O) Low_ee->Additives Ligand_Mod Ligand Modification (Sterics/Electronics) Low_ee->Ligand_Mod Concentration Vary Substrate Concentration Low_ee->Concentration High_ee High % ee (>95%) Additives->High_ee Ligand_Mod->High_ee Concentration->High_ee

Caption: Advanced strategies for optimizing enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the 1,3-diamine moiety in catalysis? The 1,3-diamine structure is a versatile scaffold. In many organocatalytic transformations, such as Mannich or Michael additions, the primary and tertiary amine groups function cooperatively.[2][7] The primary amine can form a chiral enamine intermediate with a ketone or aldehyde, while the tertiary amine, often in its protonated form, can activate the electrophile through hydrogen bonding, directing the stereochemical outcome.[2] In metal-catalyzed reactions, the bidentate nature of the diamine allows it to form a stable chelate with the metal center, creating a defined chiral pocket that dictates the facial selectivity of substrate approach.[7][8]

Q2: How does temperature influence enantioselectivity in reactions using these ligands? Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers. According to the Eyring equation, this energy difference is related to the enantiomeric ratio. Lowering the reaction temperature generally increases the influence of ΔΔG‡ on the product distribution, thus favoring the formation of the major enantiomer and leading to higher % ee.[1] However, there is often an optimal temperature, as excessively low temperatures can significantly slow down the reaction rate.

Q3: Can the this compound ligand itself be a source of poor reproducibility? Yes. The quality and handling of the ligand are critical. If the ligand is not enantiomerically pure, it will inherently limit the maximum achievable % ee of the product. Furthermore, degradation of the ligand due to improper storage (exposure to air or moisture) can lead to the formation of impurities that may inhibit or poison the catalyst, resulting in inconsistent and poor results.[1] Always use a fresh, high-purity ligand and store it under an inert atmosphere.

Q4: My reaction involves an imine substrate. Are there specific issues to be aware of? Yes, reactions with imines can present unique challenges. The stability of the imine itself can be a factor. Additionally, in some catalytic systems, the initial addition step to the imine can be reversible. If this step is reversible, the overall enantioselectivity of the reaction may be determined by a subsequent, irreversible step.[4] This highlights the importance of understanding the full catalytic cycle when troubleshooting.

Q5: Are there alternatives to this compound that I could screen for improved performance? Absolutely. Ligand design is a cornerstone of catalyst optimization. While maintaining the core 1,3-diamine framework, you could explore derivatives with different substitution patterns on the nitrogen atoms or the carbon backbone. For example, ligands based on a cyclohexanediamine scaffold are often effective.[6] The choice of N-substituents (e.g., methyl vs. larger alkyl groups) can significantly impact catalyst efficiency.[6] Screening a small library of structurally related diamine ligands is a standard and often successful optimization strategy.

References

stability issues of N1,N1,3-Trimethylbutane-1,3-diamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7). This document is intended for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the stability of this aliphatic diamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C , protected from light, and in a tightly sealed container to prevent moisture ingress and oxidation. Some suppliers also recommend storage in a dry, dark place. The rationale for these conditions is to minimize the potential for thermal and photodegradation. Aliphatic amines can be sensitive to atmospheric carbon dioxide and oxygen over time, and cool, dark, and dry conditions mitigate these reactions.

Q2: What is the expected thermal stability of this diamine? At what temperature should I be concerned about degradation?
Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound has two amine groups, a tertiary amine and a primary amine, which will be protonated in acidic to neutral solutions. The protonated form (ammonium salt) is generally more stable against oxidation than the free base. In alkaline solutions (high pH), the amine groups will be deprotonated and more susceptible to oxidation. The reactivity of the primary amine is most efficient at a pH of 7.0 to 8.5.[4] Therefore, for applications where the compound is in solution for extended periods, a slightly acidic to neutral pH is preferable for stability. The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[5]

Q4: The Safety Data Sheet (SDS) mentions incompatibility with strong oxidizing agents. What reactions can occur?

A4: The presence of both a primary and a tertiary amine makes this molecule susceptible to oxidation. Strong oxidizing agents can react with the amine functional groups. The tertiary amine can be oxidized to an N-oxide.[6][7][8][9] The primary amine can undergo more complex oxidation reactions, potentially leading to imines, nitriles, or even cleavage of the C-N bond under harsh conditions. These reactions are often exothermic and can lead to a runaway reaction if not controlled. It is crucial to avoid contact with strong oxidizers like peroxides, permanganates, and nitric acid.

Troubleshooting Guide

Issue 1: I am observing discoloration (yellowing/browning) of my this compound sample over time.
Potential Cause Explanation Recommended Action
Oxidation The amine groups are susceptible to air oxidation, which can form colored impurities. This is more likely if the container is not properly sealed or has a large headspace of air.Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. Store in a tightly sealed container with minimal headspace.
Photodegradation Exposure to light, especially UV light, can initiate degradation pathways in many organic molecules, including amines.Store the sample in an amber vial or a container that is otherwise protected from light.
Contamination Impurities from the synthesis or cross-contamination from other reagents can lead to discoloration.If purity is critical, consider re-purifying the diamine by distillation under reduced pressure.
Issue 2: My reaction yield is lower than expected when using this compound as a reactant.
Potential Cause Explanation Recommended Action
Degraded Starting Material If the diamine has degraded due to improper storage, the effective concentration of the active molecule is lower.Verify the purity of your starting material using techniques like NMR or GC-MS. If degradation is suspected, use a fresh, properly stored batch.
Side Reactions with Solvents or Reagents The primary amine is nucleophilic and can react with certain solvents (e.g., esters, ketones) or other electrophilic reagents in your reaction mixture.Ensure that your solvent and other reagents are compatible with a primary amine under the reaction conditions.
Incorrect pH If the reaction requires the amine to be in its free base form, a low pH will protonate the amine, reducing its nucleophilicity.Check the pH of your reaction mixture and adjust if necessary. The use of a non-nucleophilic base may be required to deprotonate the diamine in situ.
Issue 3: I am seeing unexpected peaks in my chromatogram (HPLC, GC) after my experiment.

This often points to degradation of the diamine. The following diagram illustrates a potential degradation pathway through oxidation.

G cluster_main Potential Oxidative Degradation of this compound A This compound B N-oxide Derivative (Tertiary Amine Oxidation) A->B [O] (e.g., H2O2) C Imine Intermediate (Primary Amine Oxidation) A->C [O] (e.g., mild oxidant) D Further Oxidation Products (e.g., Nitriles, Aldehydes) C->D [O] (harsher conditions)

Caption: Potential oxidative degradation pathways.

To identify these unexpected peaks, consider the following:

  • Mass Spectrometry (MS): Couple your chromatograph to a mass spectrometer to get molecular weight information of the unknown peaks. An increase of 16 amu could suggest the formation of an N-oxide.

  • Forced Degradation Study: Intentionally stress a sample of the diamine (e.g., by adding a small amount of hydrogen peroxide or heating it) and analyze the resulting mixture. This can help you identify the retention times of potential degradation products.

Experimental Protocol: Assessing Sample Stability

This protocol provides a basic framework for a forced degradation study to assess the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of this compound under thermal and oxidative stress.

Materials:

  • This compound

  • Your reaction solvent

  • 3% Hydrogen Peroxide (as an oxidizing agent)

  • HPLC or GC instrument with a suitable column

  • Vials for sample preparation

  • Heating block or oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions:

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

    • Thermal Stress: Place one vial in a heating block set to your experimental temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

    • Oxidative Stress: To one vial, add a small volume of 3% hydrogen peroxide. Let it stand at room temperature for a set time (e.g., 24 hours).

  • Analysis:

    • After the designated time, dilute all samples to an appropriate concentration for analysis.

    • Analyze the control and stressed samples by HPLC or GC.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

This simple study can provide valuable insights into the stability of this compound in your specific experimental setup and help you troubleshoot issues related to its degradation.

References

Technical Support Center: Purification of N¹,N¹,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N¹,N¹,3-Trimethylbutane-1,3-diamine (TMBDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-purity TMBDA. This resource is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude N¹,N¹,3-Trimethylbutane-1,3-diamine sample?

A1: The impurity profile of your crude TMBDA will largely depend on its synthetic route. A common and efficient method for synthesizing TMBDA is the reductive amination of 4-amino-4-methyl-2-pentanone with dimethylamine.

Based on this synthesis, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 4-amino-4-methyl-2-pentanone

    • Dimethylamine (highly volatile, may be removed during work-up)

  • Byproducts from Side-Reactions:

    • Over-alkylation products: Further reaction of the secondary amine of TMBDA can lead to more complex structures.

    • Self-condensation products of the ketone: Aldol-type condensation of 4-amino-4-methyl-2-pentanone can occur under basic or acidic conditions.

    • Imine intermediate: Incomplete reduction of the imine formed between the ketone and dimethylamine.

  • Reagent-derived Impurities:

    • Residual reducing agents and their byproducts: For example, if sodium cyanoborohydride is used, cyanide-containing byproducts may be present.[1][2]

    • Solvents: Residual solvents from the reaction and work-up steps.

  • Degradation Products:

    • Oxidation products: Amines can be susceptible to oxidation, especially if exposed to air and light for prolonged periods.[3]

Q2: What are the key physical properties of N¹,N¹,3-Trimethylbutane-1,3-diamine that I should consider for its purification?

A2: Understanding the physical properties of TMBDA is crucial for selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
CAS Number 933738-55-7For accurate identification and literature search.[4][5]
Molecular Formula C₇H₁₈N₂To calculate molecular weight and for analytical characterization.[4][5]
Molecular Weight 130.23 g/mol Relevant for mass spectrometry and molar calculations.[4][5]
Predicted Boiling Point 158.1 ± 8.0 °CIndicates that distillation is a viable purification method, likely under reduced pressure to prevent decomposition.[4]
Density 0.839 g/mLUseful for volume-to-mass conversions.[4]
Predicted pKa 10.41 ± 0.25The basic nature of the diamine allows for purification via salt formation.[4]

Q3: What are the primary methods for purifying N¹,N¹,3-Trimethylbutane-1,3-diamine?

A3: The most effective purification strategies for TMBDA are:

  • Vacuum Fractional Distillation: This is the preferred method for separating TMBDA from less volatile impurities and byproducts. Distillation under reduced pressure is recommended to avoid thermal decomposition at its atmospheric boiling point.

  • Chemical Purification via Salt Formation: TMBDA, being a diamine, can be converted to its dihydrochloride salt. This salt is typically a solid that can be purified by recrystallization, effectively removing non-basic impurities. The purified salt can then be neutralized to regenerate the high-purity free base.

  • Chromatography: While less common for bulk purification of simple amines, column chromatography can be used for small-scale purification or for removing impurities with very similar boiling points.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the recommended purification methods.

Method 1: Vacuum Fractional Distillation

This technique is ideal for removing non-volatile impurities and separating components with different boiling points.

Experimental Workflow:

cluster_0 Preparation cluster_1 Distillation Setup cluster_2 Distillation Process cluster_3 Analysis A Crude TMBDA B Drying Agent (e.g., KOH, Na₂SO₄) A->B Dry the crude product C Assemble fractional distillation apparatus B->C D Attach vacuum source C->D E Heat the distillation flask D->E F Collect fractions based on boiling point E->F G Monitor temperature and pressure F->G H Analyze fractions by GC-MS or NMR G->H I Combine pure fractions H->I cluster_0 Salt Formation cluster_1 Purification cluster_2 Free Base Regeneration cluster_3 Final Product A Crude TMBDA in a suitable solvent (e.g., isopropanol) B Anhydrous HCl (gas or solution in solvent) A->B Slowly add HCl at 0°C C Precipitation of TMBDA Dihydrochloride B->C D Filter the crude salt C->D E Recrystallize from a suitable solvent (e.g., ethanol/ether) D->E F Filter and dry the pure salt E->F G Dissolve pure salt in water H Add a strong base (e.g., NaOH) G->H I Extract the free base with an organic solvent H->I J Dry and concentrate the organic layer I->J K Pure TMBDA J->K

References

Technical Support Center: Catalyst Deactivation by N¹,N¹,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation observed when using N¹,N¹,3-Trimethylbutane-1,3-diamine in catalytic reactions. This resource is designed to help you understand the potential causes of deactivation and to provide actionable strategies to prevent and mitigate these issues, ensuring the integrity and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N¹,N¹,3-Trimethylbutane-1,3-diamine and where is it used?

N¹,N¹,3-Trimethylbutane-1,3-diamine, with the CAS number 933738-55-7, is a diamine compound.[1][2] Its structure features both a primary and a tertiary amine group. In catalysis, diamines like this are often explored as ligands for transition metal catalysts, including but not limited to palladium, rhodium, iridium, and ruthenium, to modulate their catalytic activity and selectivity in various organic transformations.[3][4][5]

Q2: Can N¹,N¹,3-Trimethylbutane-1,3-diamine deactivate my catalyst?

While direct studies detailing catalyst deactivation specifically by N¹,N¹,3-Trimethylbutane-1,3-diamine are not extensively documented in publicly available literature, it is highly probable that this compound can act as a catalyst poison. Amines, in general, are well-known inhibitors or deactivators for a range of catalysts, particularly those based on transition metals and solid acids.[6] The two nitrogen atoms in the diamine possess lone pairs of electrons that can strongly coordinate to the active sites of metal catalysts.

Q3: What is the likely mechanism of catalyst deactivation by this diamine?

The primary mechanism of deactivation is likely to be catalyst poisoning . This occurs when the N¹,N¹,3-Trimethylbutane-1,3-diamine molecule strongly adsorbs onto the active catalytic sites. This strong interaction can occur in several ways:

  • Competitive Adsorption: The diamine competes with the reactants for the active sites on the catalyst surface. Due to the strong coordination of the nitrogen atoms to the metal center, the diamine can block these sites, preventing the reactant molecules from accessing them and thus inhibiting the catalytic cycle.

  • Electronic Modification: The coordination of the electron-rich amine groups to the metal center can alter the electronic properties of the catalyst.[7] This can increase the electron density on the metal, which may be detrimental to certain catalytic steps, such as oxidative addition in cross-coupling reactions.

  • Formation of Stable Complexes: The diamine can form very stable chelate complexes with the metal atoms on the catalyst surface, effectively taking them out of the catalytic cycle.

Below is a diagram illustrating the potential poisoning mechanism of a generic transition metal catalyst.

G Fig. 1: Potential Mechanism of Catalyst Poisoning cluster_0 Active Catalyst cluster_1 Poisoning cluster_2 Deactivated Catalyst Active Site Active Site Reactant Reactant Active Site->Reactant Catalytic Reaction Diamine N¹,N¹,3-Trimethyl- butane-1,3-diamine Active Site->Diamine Strong Coordination Blocked Site Blocked Active Site Diamine->Blocked Site Forms Stable Complex

Caption: Potential mechanism of catalyst poisoning by N¹,N¹,3-trimethylbutane-1,3-diamine.

Troubleshooting Guide: Catalyst Deactivation

This section provides a structured approach to troubleshooting and mitigating catalyst deactivation when N¹,N¹,3-Trimethylbutane-1,3-diamine is present in your reaction system, either as a ligand, additive, or impurity.

Issue 1: Reduced or No Catalytic Activity

Symptoms:

  • The reaction does not proceed to completion, or the conversion rate is significantly lower than expected.

  • Complete lack of product formation.

Potential Cause: The most likely cause is the poisoning of the catalyst's active sites by the diamine, as detailed in the FAQs.

Troubleshooting Steps & Prevention Strategies:

Strategy Description Experimental Protocol
1. Control Stoichiometry If the diamine is intended as a ligand, its concentration relative to the metal catalyst is critical. An excess of the diamine can lead to the occupation of all available coordination sites, inhibiting the reaction.Protocol: Titrate the diamine concentration. Start with a sub-stoichiometric amount relative to the metal (e.g., 0.8 equivalents) and incrementally increase to the optimal ratio. Monitor the reaction progress at each concentration to find the ideal balance between activation and inhibition.
2. Feedstock Purification If the diamine is a known impurity in one of your starting materials, its removal is the most effective prevention method.Protocol: 1. Characterize your starting materials using techniques like GC-MS or NMR to quantify the diamine impurity. 2. Purify the contaminated starting material using appropriate methods such as distillation, recrystallization, or chromatography. 3. Re-run the reaction with the purified material.
3. Modify Catalyst Loading In some cases, increasing the catalyst loading can compensate for the poisoning effect, although this is not always economically viable.Protocol: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% and 5 mol%) and monitor the effect on the reaction rate and conversion.
4. In-situ Catalyst Modification The addition of certain additives can sometimes mitigate the poisoning effect of amines.Protocol: Introduce additives that can preferentially bind to the diamine or modify the catalyst surface to be less susceptible to amine coordination. For instance, in some systems, the addition of a Lewis acid might interact with the amine, reducing its ability to poison the catalyst. This requires careful screening and is highly reaction-dependent.
Issue 2: Changes in Selectivity

Symptoms:

  • The ratio of desired product to byproducts is altered.

  • Formation of unexpected side products.

Potential Cause: The coordination of the diamine to the catalyst can modify its steric and electronic environment, leading to changes in the selectivity of the reaction. For example, in hydrogenation reactions, the selectivity between isomerization and hydrogenation can be affected.[8]

Troubleshooting Steps & Prevention Strategies:

Strategy Description Experimental Protocol
1. Ligand Screening If the diamine is being used as a ligand, its structure may not be optimal for the desired selectivity.Protocol: Screen a library of related diamine ligands with varying steric bulk and electronic properties to identify a ligand that provides the desired selectivity without causing significant deactivation.
2. Temperature and Pressure Optimization Reaction conditions can influence the binding equilibrium of the diamine to the catalyst surface and can also affect the relative rates of different reaction pathways.Protocol: Systematically vary the reaction temperature and pressure. Lower temperatures may favor the desired pathway and reduce side reactions. Higher pressures of a gaseous reactant (e.g., H₂) can sometimes help displace weakly bound inhibitors.
Issue 3: Difficulty in Catalyst Recycling and Reuse

Symptoms:

  • The catalyst shows good activity in the first run but a significant drop in performance in subsequent cycles.

Potential Cause: The diamine may be irreversibly binding to the catalyst, leading to cumulative deactivation with each cycle.

Troubleshooting Steps & Prevention Strategies:

Strategy Description Experimental Protocol
1. Catalyst Regeneration For some catalyst systems, it may be possible to remove the poisoning species and restore catalytic activity.Protocol for Potential Regeneration: 1. After the reaction, separate the catalyst from the reaction mixture. 2. Wash the catalyst extensively with a solvent that can dissolve the diamine but does not harm the catalyst. 3. Consider a mild acidic wash (e.g., with dilute acetic acid) to protonate and remove the amine, followed by thorough washing with a neutral solvent and drying. Caution: Acid treatment can damage certain catalysts and supports, so this should be tested on a small scale first. 4. Thermal treatment under an inert atmosphere can sometimes desorb strongly bound species, but care must be taken to avoid sintering of the catalyst.[6]
2. Use of a Poison Trap Incorporating a material in the reactor that selectively adsorbs the diamine can protect the catalyst.Protocol: Add an acidic solid, such as silica gel or a zeolite, to the reaction mixture to act as a scavenger for the diamine. The choice of scavenger will depend on the specific reaction conditions.

Below is a workflow diagram for troubleshooting catalyst deactivation.

G Fig. 2: Troubleshooting Workflow Start Catalyst Deactivation Observed Identify_Source Is the diamine a reactant, ligand, or impurity? Start->Identify_Source Reactant_Ligand Reactant/Ligand Identify_Source->Reactant_Ligand Reactant or Ligand Impurity Impurity Identify_Source->Impurity Impurity Control_Stoichiometry Optimize Diamine:Metal Ratio Reactant_Ligand->Control_Stoichiometry Screen_Ligands Screen Alternative Ligands Reactant_Ligand->Screen_Ligands Purify_Feedstock Purify Starting Materials Impurity->Purify_Feedstock Add_Scavenger Use a Poison Trap Impurity->Add_Scavenger Monitor_Performance Monitor Reaction Performance Control_Stoichiometry->Monitor_Performance Purify_Feedstock->Monitor_Performance Screen_Ligands->Monitor_Performance Add_Scavenger->Monitor_Performance Regenerate_Catalyst Attempt Catalyst Regeneration Monitor_Performance->Regenerate_Catalyst If deactivation persists in recycling

Caption: A workflow for diagnosing and addressing catalyst deactivation.

References

Technical Support Center: Proactive Management of Exothermic Reactions with N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the safe and effective management of exothermic reactions when utilizing N1,N1,3-Trimethylbutane-1,3-diamine. As a versatile diamine, it finds application as a catalyst and curing agent in various chemical syntheses, including the formation of polyurethanes and the curing of epoxy resins. These processes are often characterized by significant heat release, which, if not properly controlled, can compromise experimental outcomes and pose significant safety risks.

This guide provides a structured approach to understanding, predicting, and managing these exothermic events through a series of frequently asked questions and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties of this compound and the fundamental principles of exothermic reaction management.

Q1: What are the key properties of this compound that I should be aware of?

This compound, with CAS number 933738-55-7, is a diamine with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol .[1][2] Its structure features both a tertiary and a primary amine group, which dictates its reactivity. Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 933738-55-7--INVALID-LINK--
Molecular Formula C7H18N2--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
Appearance Not specified, likely a liquidGeneral Chemical Supplier Information
Storage 4°C, protect from light--INVALID-LINK--

It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. A related compound, N,N,N',N'-tetramethyl-1,3-butanediamine, is a colorless liquid that is flammable and may cause irritation upon contact.[3][4][5] Diamines, in general, can react exothermically when neutralizing acids to form salts and water.[3][4]

Q2: What is a thermal runaway reaction and why is it a concern when using this compound?

A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to a rapid and often exponential rise in temperature and pressure.[6] This can result in boiling of solvents, vessel over-pressurization, and potentially an explosion.

When using this compound as a catalyst or curing agent, for instance in epoxy formulations, the cross-linking reaction is exothermic.[7][8] The rate of this reaction, and therefore the heat generated, is influenced by the concentration of the diamine, the temperature, and the volume of the reaction mixture.[7][8]

Q3: What factors influence the exotherm of a reaction involving this compound?

Several factors can significantly impact the heat generated in a reaction catalyzed or cured by this diamine:

  • Mix Ratio: The stoichiometry between the diamine and the other reactants (e.g., epoxy resin) is critical. Deviating from the recommended mix ratio can lead to an uncontrolled reaction.[7]

  • Temperature: Higher initial temperatures will accelerate the reaction rate and thus the heat evolution. As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature.[8]

  • Volume and Mass: Larger volumes of reactants will generate more total heat.[7][8] The geometry of the reaction vessel also plays a role; a larger surface area-to-volume ratio allows for more efficient heat dissipation.[8][9]

  • Fillers and Solvents: The presence of thermally conductive fillers can help dissipate heat, while solvents can absorb some of the heat generated.[8]

Q4: How can I proactively assess the thermal risk of my reaction?

Before scaling up any reaction, a thorough thermal hazard assessment is crucial. This typically involves:

  • Literature Review: Search for any reported thermal data or incidents related to your specific reaction or similar chemical systems.

  • Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for quantifying the heat of reaction, determining the onset temperature of the exotherm, and calculating the maximum temperature the reaction could reach under adiabatic conditions (a worst-case scenario with no heat loss).

Part 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during exothermic reactions with this compound.

Issue 1: Rapid, Uncontrolled Temperature Rise (Potential Thermal Runaway)

Symptoms:

  • A sudden and rapid increase in the reaction temperature that exceeds the set point of the cooling system.

  • Vigorous boiling or fuming from the reaction vessel.

  • Noticeable increase in pressure within a closed system.

Causality Analysis: An uncontrolled temperature rise is a classic sign that the rate of heat generation is exceeding the rate of heat removal, a precursor to thermal runaway.[6] This can be triggered by several factors, as illustrated in the decision-making workflow below.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting an uncontrolled temperature rise.

Step-by-Step Mitigation Protocol:

  • Immediate Action: If a runaway reaction is suspected, prioritize personal safety. Alert colleagues and follow your institution's emergency procedures. If it is safe to do so, attempt to crash-cool the reaction using an ice bath or other emergency cooling methods.

  • Post-Incident Analysis:

    • Verify Cooling System: Ensure your cooling bath/circulator is operational and set to the correct temperature. Check for adequate heat transfer fluid levels and flow.

    • Review Dosing and Stoichiometry: Double-check all calculations and records of reagent addition. Inaccurate measurement of this compound or other reactants is a common cause of unexpected exotherms.

    • Assess Scale and Geometry: For larger scale reactions, the heat dissipation capacity of the reactor is critical. A reaction that is well-behaved on a 100 mL scale may become uncontrollable in a 1 L vessel without adjustments to the cooling protocol or addition rate.

    • Consider Slower Addition: If adding the diamine to the reaction mixture, consider a slower, controlled addition rate to allow the cooling system to keep up with the heat generation.

Issue 2: Incomplete Curing or Poor Product Performance

Symptoms:

  • The final product (e.g., epoxy) is soft, sticky, or tacky after the expected curing time.[11]

  • The material exhibits inferior mechanical properties compared to expectations.

Causality Analysis: Incomplete curing often points to issues with the reaction stoichiometry or conditions that inhibit the cross-linking process.

Troubleshooting Protocol:

Potential Cause Verification Step Corrective Action
Incorrect Mix Ratio Review calculations and weighing/dispensing records.Ensure accurate measurement of all components, including this compound. Use calibrated balances and syringes.
Low Curing Temperature Check the temperature records of the curing environment.Increase the curing temperature to the recommended range for the specific system. A post-cure at an elevated temperature may be necessary.
Inadequate Mixing Visually inspect for streaks or areas of inhomogeneity in the cured material.Mix the components thoroughly until a uniform consistency is achieved. Pay attention to the sides and bottom of the mixing container.
Contamination Analyze raw materials for impurities. Consider environmental factors like excessive moisture.Use high-purity reagents and work in a controlled environment with low humidity. Some amines can react with atmospheric CO2, which can affect their reactivity.
Issue 3: Formation of Voids or Bubbles in the Cured Product

Symptoms:

  • Presence of bubbles or voids within the solid, cured material.

Causality Analysis: Voids are typically caused by trapped air or the boiling of low-boiling point components due to excessive exotherm.

Troubleshooting Protocol:

G A Voids or Bubbles in Cured Product B Was the mixture degassed before curing? A->B C Was the exotherm excessive? A->C D Implement a degassing step (e.g., vacuum) after mixing. B->D No E Review temperature profile. An excessive temperature spike can cause solvent or monomer boiling. C->E Yes F Implement measures to control the exotherm (see Issue 1). E->F

References

Technical Support Center: A Troubleshooting Guide for N,N,1,3-Trimethylbutane-1,3-diamine Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N,1,3-Trimethylbutane-1,3-diamine (TMBD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered diamine. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic strategies and overcome common experimental hurdles.

Introduction to N,N,1,3-Trimethylbutane-1,3-diamine

N,N,1,3-Trimethylbutane-1,3-diamine (CAS No. 933738-55-7) is a unique aliphatic diamine characterized by a tertiary carbon atom and a tertiary amine group, conferring significant steric bulk.[1][2] This structure dictates its reactivity, influencing its role as a nucleophile, a base, and a ligand in organic synthesis. Understanding these steric and electronic properties is paramount to its successful application.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₈N₂[1]
Molecular Weight130.23 g/mol [1]
Boiling Point158.1 ± 8.0 °C (Predicted)[1]
Density0.839 g/cm³[1]
pKa (Predicted)10.41 ± 0.25[1]

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of N,N,1,3-Trimethylbutane-1,3-diamine affect its nucleophilicity and basicity?

The bulky tertiary butyl group and the N,N-dimethyl group significantly hinder the approach of the lone pairs on the nitrogen atoms to an electrophilic center.[3] This steric hindrance generally reduces its nucleophilicity compared to less substituted diamines. However, it can still function as an effective base, particularly a "non-nucleophilic" base in certain contexts, where it can deprotonate a substrate without engaging in nucleophilic attack. The predicted pKa of around 10.41 suggests it is a reasonably strong base.[1]

Q2: In which types of reactions is N,N,1,3-Trimethylbutane-1,3-diamine most effectively used?

Given its structure, TMBD is well-suited for applications where its steric bulk can be advantageous. These include:

  • As a sterically hindered base: To promote elimination reactions over substitution reactions.

  • As a chelating ligand for transition metals: The two nitrogen atoms can coordinate to a metal center, creating a sterically demanding environment that can influence the selectivity of catalytic reactions.[4]

  • In polymerization reactions: As a monomer or a catalyst, where its structure can influence the polymer's properties.

  • As a catalyst in asymmetric synthesis: Although less common than chiral diamines, its steric profile can be exploited to control stereochemistry in certain reactions.[5]

Q3: What are the primary safety precautions to consider when working with N,N,1,3-Trimethylbutane-1,3-diamine?

According to available safety data, this compound is classified as a flammable liquid and is corrosive.[1] It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and keep it away from heat, sparks, and open flames. Store it in a cool, dry, and well-ventilated area, protected from light.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with N,N,1,3-Trimethylbutane-1,3-diamine, offering potential causes and actionable solutions.

Issue 1: Low or No Reaction Yield in Nucleophilic Substitution Reactions

Symptoms:

  • The starting material is largely unreacted after the expected reaction time.

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows minimal product formation.

Causality: The significant steric hindrance of TMBD can severely slow down or even prevent bimolecular nucleophilic substitution (SN2) reactions.[3] The bulky groups around the nitrogen atoms physically block the approach to the electrophilic carbon.

Troubleshooting Workflow:

start Low/No Yield in SN2 Reaction check_temp Increase Reaction Temperature? start->check_temp increase_temp Gradually increase temperature (e.g., to reflux). Monitor for decomposition. check_temp->increase_temp Yes check_solvent Change Solvent? check_temp->check_solvent No increase_temp->check_solvent success Improved Yield increase_temp->success change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. check_solvent->change_solvent Yes check_alternative Consider Alternative Reaction? check_solvent->check_alternative No change_solvent->check_alternative change_solvent->success alternative_pathway If SN2 is still unsuccessful, consider an alternative pathway that is less sensitive to steric hindrance. check_alternative->alternative_pathway Yes failure Still Low Yield alternative_pathway->failure

Troubleshooting Low Yield in SN2 Reactions.

Detailed Solutions:

  • Increase Reaction Temperature: Higher temperatures provide more kinetic energy to overcome the activation barrier increased by steric hindrance. Monitor the reaction closely for any signs of decomposition of starting materials or products.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine and may facilitate the reaction.

  • Alternative Synthetic Routes: If direct SN2 reaction is not feasible, consider alternative strategies. For example, if the goal is N-alkylation, a reductive amination approach with an appropriate aldehyde or ketone might be more successful.

Issue 2: Side Reactions and Byproduct Formation in Acylation Reactions

Symptoms:

  • Multiple spots on TLC, indicating a complex reaction mixture.

  • Difficulty in purifying the desired acylated product.

  • Formation of over-acylated or polymeric byproducts.

Causality: While sterically hindered, both amine groups can potentially react. In reactions with di-functional electrophiles (e.g., diacyl chlorides), polymerization can be a significant side reaction.[6] Over-acylation can also occur if the mono-acylated product is still reactive.

Troubleshooting Workflow:

start Side Reactions in Acylation check_stoichiometry Control Stoichiometry? start->check_stoichiometry control_stoichiometry Use a precise 1:1 molar ratio or a slight excess of the diamine. Consider slow addition of the acylating agent. check_stoichiometry->control_stoichiometry Yes check_temp Lower Reaction Temperature? check_stoichiometry->check_temp No control_stoichiometry->check_temp success Cleaner Reaction control_stoichiometry->success lower_temp Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity. check_temp->lower_temp Yes check_protection Use a Protecting Group? check_temp->check_protection No lower_temp->check_protection lower_temp->success use_protection If mono-acylation is desired, protect one of the amine groups before the reaction. check_protection->use_protection Yes use_protection->success failure Still Complex Mixture use_protection->failure

Minimizing Side Reactions in Acylation.

Detailed Solutions:

  • Stoichiometric Control: Carefully control the molar ratio of the reactants. A slow, dropwise addition of the acylating agent to the diamine solution can help to favor mono-acylation and reduce polymerization.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Use of a Mono-protected Diamine: For selective mono-acylation, consider using a derivative of TMBD where one of the amine groups is protected with a suitable protecting group (e.g., Boc).

Issue 3: Catalyst Inactivity or Low Efficiency in Metal-Catalyzed Reactions

Symptoms:

  • The catalytic reaction does not proceed or is very sluggish.

  • Low turnover number (TON) and turnover frequency (TOF).

Causality: The steric bulk of TMBD as a ligand can prevent the substrate from accessing the metal's active site.[7] The coordination geometry of the resulting metal complex might not be favorable for the catalytic cycle.

Troubleshooting Workflow:

start Catalyst Inactivity check_ligand_metal_ratio Optimize Ligand:Metal Ratio? start->check_ligand_metal_ratio optimize_ratio Screen different ligand-to-metal ratios to find the optimal coordination environment. check_ligand_metal_ratio->optimize_ratio Yes check_temp Adjust Reaction Temperature? check_ligand_metal_ratio->check_temp No optimize_ratio->check_temp success Improved Catalytic Activity optimize_ratio->success adjust_temp Increase temperature to promote ligand exchange and catalytic turnover. check_temp->adjust_temp Yes check_solvent Change Solvent? check_temp->check_solvent No adjust_temp->check_solvent adjust_temp->success change_solvent Use a solvent that can better solubilize the catalyst complex and reactants. check_solvent->change_solvent Yes check_alternative_ligand Consider a Different Ligand? check_solvent->check_alternative_ligand No change_solvent->check_alternative_ligand change_solvent->success alternative_ligand If performance is still poor, a less sterically hindered diamine may be more suitable for the specific reaction. check_alternative_ligand->alternative_ligand Yes failure Still Inactive alternative_ligand->failure

Troubleshooting Catalyst Inactivity.

Detailed Solutions:

  • Optimize Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal precursor can significantly impact the formation and activity of the catalytic species. A screening of different ratios is recommended.

  • Temperature and Solvent Effects: The reaction conditions can influence the dynamic equilibrium of the catalyst structure. Experiment with different temperatures and solvents to find the optimal conditions for your specific catalytic system.

  • Consideration of Alternative Ligands: If the steric bulk of TMBD is detrimental to the catalytic activity, a less hindered diamine ligand might be a better choice for the desired transformation.

Issue 4: Difficulty in Product Purification

Symptoms:

  • The product is difficult to separate from unreacted TMBD or byproducts.

  • The product forms an inseparable mixture or an emulsion during workup.

Causality: The basic nature of TMBD can complicate purification, especially if the product is acidic or sensitive to base. Its relatively high boiling point can also make its removal by distillation challenging.

Experimental Protocol: General Purification Strategy

  • Quenching and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to protonate the excess TMBD, making it water-soluble. Caution: This should be done with care if the product is acid-sensitive.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with dilute acid (if not done in the quenching step), water, and brine.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Chromatography:

    • If further purification is needed, perform column chromatography on silica gel.

    • A solvent system with a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent tailing of amine-containing products on the silica gel.

References

Validation & Comparative

A Comparative Guide to N1,N1,3-Trimethylbutane-1,3-diamine and Other Diamine Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diamine catalysts are fundamental tools in the arsenal of synthetic chemists, facilitating a vast array of transformations from polymerization to intricate asymmetric synthesis. This guide provides an in-depth comparison of N1,N1,3-trimethylbutane-1,3-diamine with other seminal diamine catalysts, namely TMEDA (tetramethylethylenediamine), PMDTA (pentamethyldiethylenetriamine), and DABCO (1,4-diazabicyclo[2.2.2]octane). While empirical data for this compound in peer-reviewed literature is emerging, this guide leverages its structural attributes and analogous systems to project its performance characteristics. We will delve into the structural and electronic properties of these catalysts, their established and potential applications, and provide a detailed experimental protocol for their comparative evaluation in a benchmark asymmetric reaction.

Introduction: The Role of Diamine Catalysts in Modern Synthesis

Diamine catalysts, characterized by the presence of two amino groups, are a cornerstone of both industrial and academic chemistry. Their utility stems from their ability to act as bidentate ligands for metal catalysts, as basic catalysts in their own right, or as organocatalysts in asymmetric transformations. The spacing of the amine functionalities (e.g., 1,2-, 1,3-, or 1,4-diamines), their substitution patterns, and the overall steric and electronic environment dictate their catalytic prowess in specific applications.

This guide focuses on comparing the less-explored this compound with the well-established catalysts TMEDA, PMDTA, and DABCO. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the potential advantages and specific applications of this compound.

Physicochemical Properties of Compared Diamine Catalysts

A catalyst's physical and chemical properties are paramount to its function, influencing its solubility, basicity, and steric hindrance. Below is a comparative table of the key properties of the diamines discussed in this guide.

PropertyThis compoundTMEDAPMDTADABCO
CAS Number 933738-55-7[1][2]110-18-93030-47-5280-57-9
Molecular Formula C7H18N2[1][2]C6H16N2C9H23N3C6H12N2
Molecular Weight 130.23 g/mol [1][2]116.21 g/mol 173.30 g/mol 112.17 g/mol
Boiling Point ~158 °C (Predicted)[1]120-122 °C198 °C174 °C
Density ~0.839 g/mL[1]~0.77 g/mL~0.83 g/mL1.14 g/mL (solid)
pKa (Predicted) ~10.41[1]~9.0~9.3~8.7
Structure Type Acyclic 1,3-diamineAcyclic 1,2-diamineAcyclic tridentate amineBicyclic 1,4-diamine

Structural Comparison and Mechanistic Implications

The catalytic activity of diamines is intrinsically linked to their structure. The spatial arrangement and substitution of the nitrogen atoms dictate their ability to coordinate with metal centers, activate substrates, and create a specific chiral environment in asymmetric catalysis.

G cluster_0 This compound cluster_1 TMEDA cluster_2 PMDTA cluster_3 DABCO N1_N1_3 Structure: Acyclic, sterically hindered 1,3-diamine Key Features: - Primary and tertiary amine centers - Potential for bifunctional catalysis - Chiral potential if synthesized enantiopure TMEDA Structure: Acyclic 1,2-diamine Key Features: - Bidentate ligand - Forms stable five-membered chelate rings - Commonly used with organolithium reagents PMDTA Structure: Acyclic tridentate amine Key Features: - Stronger chelating agent than TMEDA - Can form two five-membered chelate rings - Enhances reactivity of organometallic reagents DABCO Structure: Bicyclic 1,4-diamine Key Features: - Sterically accessible nitrogen atoms - Non-nucleophilic base - Widely used as a polyurethane catalyst and in Baylis-Hillman reactions

Figure 1. Structural and key feature comparison of the four diamine catalysts.

This compound possesses a unique 1,3-diamine motif with a primary and a tertiary amine. This structure suggests the potential for bifunctional catalysis , where one amine group can act as a nucleophile or base, while the other acts as a hydrogen bond donor or coordinates to a metal. This cooperative action is often observed in asymmetric catalysis with chiral 1,3-diamines, leading to high levels of stereocontrol.[3][4][5] The gem-dimethyl group on the carbon bearing the primary amine introduces significant steric hindrance, which can influence substrate approach and selectivity.

TMEDA is a classic bidentate ligand that forms a stable five-membered chelate ring with metal ions. Its primary role is to deaggregate and activate organolithium reagents, enhancing their reactivity and selectivity in various transformations.[6][7]

PMDTA , a tridentate ligand, offers even stronger chelation than TMEDA, further increasing the reactivity of organometallic compounds.[8][9] Its flexible chain allows it to adapt to various coordination geometries.

DABCO 's rigid bicyclic structure makes its lone pairs on the nitrogen atoms highly accessible, rendering it a potent, non-nucleophilic base and a nucleophilic catalyst. It is widely used in polyurethane foam production and in carbon-carbon bond-forming reactions like the Baylis-Hillman reaction.[3][10][11]

Comparative Performance Analysis: Established and Projected Applications

Asymmetric Catalysis: A Promising Frontier for this compound

While specific experimental data for this compound in asymmetric catalysis is limited in published literature, its structural similarity to other chiral 1,3-diamines allows for strong performance projections. Chiral 1,3-diamines have proven to be effective catalysts in a range of enantioselective transformations, including Mannich and Michael reactions.[3][4][5]

The proposed mechanism for a 1,3-diamine catalyzed asymmetric Mannich reaction involves the formation of a chiral enamine intermediate from the primary amine and a ketone. The tertiary amine, often protonated by an acidic co-catalyst, then directs the approach of the imine electrophile through hydrogen bonding, leading to a highly stereoselective carbon-carbon bond formation.

G cluster_workflow Proposed Catalytic Cycle for a 1,3-Diamine Catalyzed Asymmetric Mannich Reaction A 1. Enamine Formation: Ketone + Chiral 1,3-Diamine (primary amine) B 2. Chiral Enamine Intermediate A->B - H2O C 3. Stereoselective Attack on Imine: Directed by the protonated tertiary amine B->C + Imine D 4. Iminium Ion Intermediate C->D E 5. Hydrolysis D->E + H2O F Enantioenriched β-Amino Ketone + Regenerated Catalyst E->F F->A Catalyst Turnover

Figure 2. Proposed catalytic cycle for a 1,3-diamine catalyzed asymmetric Mannich reaction.

In comparison, TMEDA and PMDTA are not typically used as chiral organocatalysts themselves but rather as achiral ligands for chiral metal catalysts. DABCO is generally employed as an achiral base or nucleophilic catalyst. Therefore, this compound, particularly in its enantiopure form, is poised to offer unique advantages in asymmetric organocatalysis where bifunctional activation is key.

Polyurethane Foam Production

In the production of polyurethane foams, tertiary amine catalysts play a crucial role in balancing the blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions. DABCO is a widely used gelling catalyst. PMDTA and other structurally similar amines are often employed as blowing catalysts.[12][13] Given that this compound possesses a tertiary amine, it could potentially exhibit catalytic activity in polyurethane formation, although its steric bulk might influence its effectiveness compared to the more compact and accessible DABCO.

Synthesis and Accessibility

The viability of a catalyst is also dependent on its synthetic accessibility. While a specific, optimized synthesis for this compound is not widely published, a plausible synthetic route can be envisioned based on established methodologies for 1,3-diamine synthesis.[14][15] A potential route could involve the reductive amination of a suitable keto-nitrile followed by methylation and reduction.

G cluster_synthesis Plausible Synthetic Pathway for this compound Start 4-Oxopentanenitrile Step1 Reductive Amination (e.g., with NH3, H2/Catalyst) Start->Step1 Intermediate1 4-Amino-4-methylpentanenitrile Step1->Intermediate1 Step2 N-Methylation (e.g., Eschweiler-Clarke reaction) Intermediate1->Step2 Intermediate2 4-(Dimethylamino)-4-methylpentanenitrile Step2->Intermediate2 Step3 Nitrile Reduction (e.g., LiAlH4 or catalytic hydrogenation) Intermediate2->Step3 Product This compound Step3->Product

Figure 3. A plausible synthetic route to this compound.

In contrast, TMEDA, PMDTA, and DABCO are commercially available on a large scale and are relatively inexpensive, which is a significant advantage for industrial applications. The development of an efficient and cost-effective synthesis for this compound will be crucial for its broader adoption.

Experimental Protocol: A Head-to-Head Comparison in the Asymmetric Mannich Reaction

To empirically evaluate the catalytic performance of this compound against other diamines, a well-defined experimental protocol is essential. The asymmetric Mannich reaction of a ketone with an imine serves as an excellent benchmark.

Objective: To compare the catalytic activity, stereoselectivity, and regioselectivity of this compound, TMEDA, PMDTA, and DABCO in the asymmetric Mannich reaction between cyclohexanone and N-Boc-p-methoxyphenyl-imine.

Materials:

  • This compound (assuming availability of an enantiopure form)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • PMDTA (N,N,N',N',N''-Pentamethyldiethylenetriamine)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane)

  • Cyclohexanone

  • N-Boc-p-methoxyphenyl-imine

  • Dibenzyl phosphate (acid co-catalyst)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware, stirring equipment, and TLC supplies

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To four separate oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add the respective diamine catalyst (0.03 mmol, 10 mol%) and dibenzyl phosphate (0.03 mmol, 10 mol%).

  • To each flask, add 1.0 mL of anhydrous DCM.

  • Add cyclohexanone (0.6 mmol, 2.0 equiv.) to each reaction mixture.

  • Initiate the reactions by adding N-Boc-p-methoxyphenyl-imine (0.3 mmol, 1.0 equiv.) to each flask.

  • Stir the reactions at room temperature and monitor their progress by TLC.

  • After 24 hours (or upon completion as indicated by TLC), quench the reactions by adding 2 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Determine the yield of the purified product.

  • Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

  • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.

Expected Outcomes and Analysis:

This experiment will provide quantitative data to compare the catalysts based on:

  • Reaction Rate: Monitored by TLC, allowing for a qualitative comparison of how quickly each catalyst promotes the reaction.

  • Yield: A quantitative measure of the catalyst's efficiency.

  • Enantioselectivity (ee%): This will be the key performance indicator for the chiral this compound compared to the achiral catalysts.

  • Diastereoselectivity (dr): Provides further insight into the stereocontrol exerted by the catalysts.

It is hypothesized that the enantiopure this compound will afford the Mannich product with significant enantiomeric excess, while TMEDA, PMDTA, and DABCO will yield a racemic or near-racemic product. The yield and reaction time will provide insights into the overall catalytic activity influenced by the basicity and steric environment of each diamine.

Conclusion and Future Outlook

This compound presents an intriguing structural motif with high potential, particularly in the realm of asymmetric organocatalysis. Its combination of a primary and a sterically hindered tertiary amine in a 1,3-relationship suggests a capacity for bifunctional catalysis, a proven strategy for achieving high stereoselectivity. While it is unlikely to supplant workhorse catalysts like TMEDA, PMDTA, and DABCO in their established, large-scale applications due to their cost-effectiveness and ready availability, this compound, especially in its chiral form, offers exciting possibilities for the synthesis of complex, high-value molecules where stereochemical control is paramount.

The experimental protocol outlined in this guide provides a clear and robust framework for the direct, empirical comparison of these catalysts. The results of such studies will be instrumental in elucidating the true catalytic potential of this compound and carving out its niche in the diverse landscape of diamine catalysts. Further research into the efficient synthesis of enantiopure this compound is warranted and will be a critical enabler for its adoption by the scientific community.

References

A Prospectus on N1,N1,3-Trimethylbutane-1,3-diamine: A Comparative Guide to Chiral 1,3-Diamine Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral ligands is perpetual. N1,N1,3-Trimethylbutane-1,3-diamine presents an intriguing, yet underexplored, structural motif for the development of such ligands. This guide provides a comprehensive analysis of its potential applications by drawing parallels with structurally analogous and well-documented chiral 1,3-diamine ligands. While direct experimental data for this compound in asymmetric catalysis is notably scarce in peer-reviewed literature, this document serves as a valuable resource for researchers and drug development professionals by presenting a comparative overview of the performance of analogous 1,3-diamines in key asymmetric transformations. By examining established experimental data for these surrogates, we can project the potential efficacy and explore promising avenues of research for this novel diamine.

Introduction to this compound: An Uncharted Territory

This compound is a chiral diamine characterized by a unique substitution pattern, featuring a tertiary amine at the N1 position and a primary amine at the N3 position, with a gem-dimethyl group at the C3 position. This structure offers a combination of a sterically hindered chiral center and distinct electronic properties at the two nitrogen atoms, making it a promising candidate for a bifunctional catalyst.

Chemical and Physical Properties:

PropertyValue
CAS Number 933738-55-7
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Predicted Boiling Point 158.1 ± 8.0 °C
Density 0.839 g/cm³

Despite its intriguing structure, a thorough review of the scientific literature reveals a significant gap in the application of this compound as a chiral ligand in asymmetric synthesis. This guide, therefore, adopts a comparative and predictive approach, leveraging the extensive research on analogous 1,3-diamine systems to illuminate its potential.

The Power of Analogy: Comparative Ligand Systems

To forecast the catalytic potential of this compound, we will examine the performance of structurally related 1,3-diamine ligands that have been successfully employed in a range of asymmetric reactions. The key structural features for comparison include the 1,3-diamine backbone and the presence of both primary and tertiary amine functionalities.

A notable analogous system involves 1,3-diamine-derived catalysts designed for asymmetric Mannich reactions. These catalysts demonstrate the cooperative action of the primary and tertiary amine groups, where the primary amine forms an enamine intermediate and the protonated tertiary amine interacts with the electrophile.[1]

Performance in Key Asymmetric Transformations: An Analogical Comparison

We will now delve into the performance of analogous 1,3-diamine ligands in three cornerstone asymmetric reactions: the Mannich, Aldol, and Michael additions. The data presented here, while not directly featuring this compound, provides a strong predictive framework for its potential efficacy.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Chiral 1,3-diamines have proven to be effective organocatalysts for this transformation.

Table 1: Performance of Analogous 1,3-Diamine Catalysts in the Asymmetric Mannich Reaction [1][2]

CatalystKetoneImineYield (%)dr (anti/syn)ee (%)
1a CyclohexanoneN-Boc-p-anisidine99>99:198
1a AcetoneN-Boc-p-anisidine95-96
1a PropiophenoneN-Boc-p-anisidine9298:297

Catalyst 1a is a 1,3-diamine derivative synthesized from (S)-β-proline.[2]

The high yields, diastereoselectivities, and enantioselectivities observed with catalyst 1a underscore the potential of the 1,3-diamine scaffold. The cooperative action of the primary and tertiary amines is crucial for achieving this high level of stereocontrol.[1] It is plausible that this compound could exhibit similar catalytic activity, with the gem-dimethyl group potentially offering unique steric influence on the transition state.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Chiral diamines, often in combination with an acid co-catalyst, can effectively catalyze this transformation.

Table 2: Performance of Analogous Chiral Diamide Organocatalysts in the Asymmetric Aldol Reaction in Water [3]

CatalystAldehydeKetoneYield (%)dr (anti/syn)ee (%) (anti)
IVa p-NitrobenzaldehydeCyclohexanone>9977:2397
IVb p-NitrobenzaldehydeCyclohexanone8777:2395

Catalysts IVa and IVb are chiral diamide organocatalysts derived from 1,1'-biphenyl-4,4'-diamine.[3]

The excellent enantioselectivity achieved in water highlights the robustness of diamine-based catalysts. The structural rigidity and the potential for hydrogen bonding interactions are key to their success. The this compound, with its primary and tertiary amines, could also facilitate such reactions, potentially through a similar enamine-based mechanism.

Asymmetric Michael Addition

The asymmetric Michael addition is a versatile method for the enantioselective formation of C-C bonds. Chiral diamines have been successfully employed as organocatalysts for the addition of aldehydes and ketones to nitroalkenes.

Table 3: Performance of a Chiral Diamine in the Asymmetric Michael Addition of Aldehydes to Nitrostyrene [4]

AldehydeYield (%)dr (syn/anti)ee (%) (syn)
Propanal8590:1080
Isovaleraldehyde9095:585
Cyclohexanecarboxaldehyde8092:882

The catalyst used is an N-isopropyl-2,2'-bipyrrolidine derivative.[4]

The results demonstrate that chiral diamines can effectively catalyze the Michael addition with high diastereoselectivity and good enantioselectivity. The pyrrolidine moiety in the catalyst plays a crucial role in the enamine formation and stereocontrol. While structurally different, the fundamental primary/tertiary amine combination in this compound suggests its potential applicability in this class of reactions.

Mechanistic Considerations and the Role of Bifunctionality

The high efficacy of 1,3-diamine catalysts in the aforementioned reactions is often attributed to their bifunctional nature. The primary amine typically reacts with the carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate. Simultaneously, the tertiary amine, often protonated by an acidic co-catalyst, acts as a directing group, activating the electrophile (imine, aldehyde, or nitroalkene) through hydrogen bonding and orienting it for a stereoselective attack by the enamine.

Bifunctional Catalysis Mechanism cluster_0 Catalytic Cycle Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Diamine Diamine Chiral 1,3-Diamine (Primary/Tertiary) Diamine->Enamine TransitionState Stereodirecting Transition State Enamine->TransitionState Electrophile Electrophile (Imine, Aldehyde, etc.) Electrophile->TransitionState Activated by protonated tertiary amine ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Diamine Catalyst Regeneration Product Chiral Product ProductComplex->Product

Figure 1: A generalized mechanistic pathway for bifunctional catalysis by a chiral 1,3-diamine.

Experimental Protocols: Representative Methodologies

The following protocols are based on established procedures for asymmetric reactions catalyzed by chiral diamines and serve as a starting point for evaluating this compound.

General Procedure for Asymmetric Mannich Reaction

This protocol is adapted from the work on 1,3-diamine-derived catalysts.[2]

  • To a stirred solution of the chiral diamine catalyst (0.03 mmol, 10 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid, 0.03 mmol, 10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) at room temperature, add the ketone (0.5 mmol).

  • After stirring for 10 minutes, add the N-Boc-imine (0.3 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Mannich Reaction Workflow Start Start Step1 Dissolve Catalyst & Co-catalyst Start->Step1 Step2 Add Ketone Step1->Step2 Step3 Add Imine Step2->Step3 Step4 Stir at RT (24-48h) Step3->Step4 Step5 Quench with NaHCO₃ Step4->Step5 Step6 Extract with CH₂Cl₂ Step5->Step6 Step7 Dry & Concentrate Step6->Step7 Step8 Purify (Chromatography) Step7->Step8 Step9 Analyze (NMR, HPLC) Step8->Step9 End End Step9->End

Figure 2: Experimental workflow for a typical asymmetric Mannich reaction.

General Procedure for Asymmetric Aldol Reaction in Water

This protocol is based on the work of with chiral diamide organocatalysts.[3]

  • To a vial containing the chiral diamine catalyst (0.02 mmol, 10 mol%) and the aldehyde (0.2 mmol) in water (0.5 mL), add the ketone (0.6 mmol).

  • Stir the resulting suspension vigorously at room temperature for 48-96 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Conclusion and Future Outlook

While the direct application of this compound in asymmetric synthesis remains to be explored, the comparative analysis presented in this guide strongly suggests its potential as a versatile chiral ligand. The structural analogy to well-established 1,3-diamine catalysts, particularly those exhibiting bifunctionality, provides a solid foundation for future research.

The key takeaways are:

  • High Potential for Bifunctional Catalysis: The presence of both a primary and a tertiary amine offers the possibility of cooperative catalysis, which has been shown to be highly effective in a range of asymmetric transformations.

  • Unique Steric Profile: The gem-dimethyl group at the C3 position is expected to exert a significant steric influence, which could lead to novel stereochemical outcomes compared to existing 1,3-diamine ligands.

  • Promising Research Directions: The most immediate areas for investigation include the asymmetric Mannich, aldol, and Michael reactions, using the protocols outlined in this guide as a starting point.

It is our hope that this comparative guide will stimulate further research into the catalytic applications of this compound, ultimately leading to the development of new and efficient tools for asymmetric synthesis.

References

Performance Analysis of N¹,N¹,3-Trimethylbutane-1,3-diamine in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive performance analysis of N¹,N¹,3-Trimethylbutane-1,3-diamine within the context of catalysis. Recognizing the limited direct experimental data for this specific diamine, this document establishes its potential catalytic activity through a detailed comparative analysis with structurally analogous 1,3-diamine organocatalysts. By examining established experimental data for similar compounds in key asymmetric transformations, such as the Mannich and Michael reactions, we project the performance characteristics and outline the underlying mechanistic principles. This guide serves as a technical resource for researchers looking to explore the catalytic potential of N¹,N¹,3-Trimethylbutane-1,3-diamine and related structures in synthetic chemistry.

Introduction: The Emerging Role of 1,3-Diamine Catalysts

Chiral diamines have become a cornerstone in the field of asymmetric organocatalysis, enabling the stereocontrolled synthesis of complex molecules.[1] While 1,2-diamines have been extensively studied, 1,3-diamine derivatives are emerging as a promising class of catalysts with unique reactivity and selectivity.[2][3] The 1,3-disposition of the amine functionalities allows for a distinct spatial arrangement in the transition state, influencing the stereochemical outcome of reactions.

N¹,N¹,3-Trimethylbutane-1,3-diamine is a structurally simple, achiral 1,3-diamine. Its potential as a catalyst or a ligand stems from the presence of both a primary and a tertiary amine group. This bifunctionality is a key feature in many successful organocatalysts, where the two amine groups can act cooperatively to activate both the nucleophile and the electrophile.[1]

This guide will delve into the mechanistic basis for 1,3-diamine catalysis and present a comparative analysis of their performance with other catalyst systems.

Mechanistic Insights: The Cooperative Action of 1,3-Diamines

The catalytic efficacy of 1,3-diamines in reactions such as the Mannich and Michael additions is rooted in their ability to engage in a dual activation mechanism. This cooperative catalysis involves the following key steps:

  • Enamine Formation: The primary amine of the 1,3-diamine reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step increases the nucleophilicity of the α-carbon.

  • Electrophile Activation: The tertiary amine, often protonated by an acidic co-catalyst, can act as a Brønsted acid. This acidic site can then activate the electrophile (e.g., an imine or a nitroolefin) through hydrogen bonding, rendering it more susceptible to nucleophilic attack.

  • Stereocontrolled C-C Bond Formation: The enamine attacks the activated electrophile through a highly organized, often cyclic, transition state. The specific conformation of this transition state, dictated by the structure of the diamine catalyst, determines the stereochemical outcome of the reaction.

  • Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the product and regenerates the active catalyst for the next catalytic cycle.

The 1,3-relationship between the primary and tertiary amine groups is crucial for creating a well-defined catalytic pocket that effectively controls the facial selectivity of the approaching electrophile.[1]

Catalytic_Cycle_1_3_Diamine cluster_0 Catalytic Cycle A 1,3-Diamine Catalyst B Enamine Intermediate A->B + Ketone - H₂O D Transition State (Stereodetermining Step) B->D C Activated Electrophile C->D E Iminium Intermediate D->E E->A F Product E->F + H₂O G Ketone/Aldehyde G->A H Imine/Nitroolefin H->C + H⁺ (from co-catalyst) I H₂O I->E

Figure 1: Generalized catalytic cycle for a 1,3-diamine catalyzed reaction.

Performance Comparison with Alternative Catalysts

Asymmetric Michael Addition of Ketones to Nitroolefins

The asymmetric Michael addition of ketones to nitroolefins is a fundamental C-C bond-forming reaction used to evaluate the efficacy of new catalysts. Below is a comparative table summarizing the performance of various catalyst types in this reaction.

Catalyst TypeCatalyst ExampleYield (%)dr (syn:anti)ee (%)Reference
1,3-Diamine Derived Thiourea Camphor-derived 1,3-diamine thioureaup to 9893:7up to 74[4]
1,2-Diamine Derived Thiourea Cyclohexane-1,2-diamine derivative~99-up to 99[5]
Proline-derived Bifunctional L-proline derivativeup to 9799:1up to 99[6]
Cinchona Alkaloid Derived Cinchona-based primary-tertiary diamine---[7]

Analysis:

  • Bifunctional 1,3-Diamine-Thioureas: These catalysts, which incorporate a hydrogen-bonding thiourea moiety, demonstrate high yields and good to excellent stereoselectivities.[4] The camphor-derived catalyst, with its rigid backbone, provides a well-defined chiral environment.

  • 1,2-Diamine Derivatives: Catalysts derived from scaffolds like cyclohexane-1,2-diamine are highly effective, often achieving excellent enantioselectivities.[5]

  • Proline-based Catalysts: Proline and its derivatives are renowned for their high performance in a wide range of asymmetric transformations, often serving as a benchmark for new catalysts.[6]

Inference for N¹,N¹,3-Trimethylbutane-1,3-diamine:

Given its achiral nature, N¹,N¹,3-Trimethylbutane-1,3-diamine itself would not induce enantioselectivity. However, its bifunctional primary and tertiary amine structure makes it a candidate for non-asymmetric base catalysis. For asymmetric applications, it could serve as a scaffold for the synthesis of chiral derivatives or as a ligand in metal-catalyzed reactions. Its flexible butane backbone, in contrast to the rigid camphor or cyclohexane scaffolds, might lead to lower stereocontrol unless incorporated into a more rigid chiral superstructure.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.

Catalyst TypeCatalyst ExampleYield (%)ee (%)Reference
1,3-Diamine Derivative Cyclohexane-based 1,3-diamineup to 99up to 99[1][2]
Vicinal Diamine Chiral vicinal diamine--[8]
Cinchona Alkaloid Derived Quinine-derived thioureaHighup to 98[9]
Bifunctional Thiourea (R,R)-Cyclohexyldiamine derivedGoodup to 99[10]

Analysis:

  • Specifically Designed 1,3-Diamines: Recent research has shown that thoughtfully designed chiral 1,3-diamines can be highly effective catalysts for the Mannich reaction, affording products with excellent yields and enantioselectivities.[1][2] The cooperative action of the primary and tertiary amines is crucial for this high performance.[1]

  • Comparison with Cinchona Alkaloids: While cinchona alkaloid-derived catalysts are highly effective, novel 1,3-diamine systems have been reported to be faster and provide higher enantioselectivity in certain cases.[1]

Inference for N¹,N¹,3-Trimethylbutane-1,3-diamine:

The performance of designed 1,3-diamines in the Mannich reaction highlights the potential of this structural motif. For N¹,N¹,3-Trimethylbutane-1,3-diamine to be effective in an asymmetric Mannich reaction, it would need to be resolved into its enantiomers (if chiral derivatives are made) or used as a ligand for a chiral metal complex. In its achiral form, it could catalyze the racemic version of the reaction.

Experimental Protocols (Based on Analogous Systems)

The following protocols are adapted from literature procedures for asymmetric reactions catalyzed by 1,3-diamine derivatives and serve as a starting point for evaluating N¹,N¹,3-Trimethylbutane-1,3-diamine or its derivatives.

Protocol for Asymmetric Michael Addition of a Ketone to a Nitroolefin

This protocol is based on the general procedure for Michael additions catalyzed by bifunctional amine-thioureas.[4]

Materials:

  • Chiral 1,3-diamine derived catalyst (e.g., 10 mol%)

  • Nitroolefin (1.0 equiv)

  • Ketone (2.0-10.0 equiv)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral 1,3-diamine catalyst.

  • Add the anhydrous solvent, followed by the ketone.

  • Stir the mixture for 5-10 minutes at the desired reaction temperature (e.g., room temperature or -20 °C).

  • Add the nitroolefin to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental_Workflow_Michael start Start prep Prepare Reaction Vial (Inert Atmosphere) start->prep add_cat Add Catalyst and Solvent prep->add_cat add_ketone Add Ketone, Stir add_cat->add_ketone add_nitro Add Nitroolefin add_ketone->add_nitro react Reaction Monitoring (TLC/HPLC) add_nitro->react workup Quench and Concentrate react->workup purify Flash Chromatography workup->purify analyze Analysis (NMR, Chiral HPLC) purify->analyze end End analyze->end

Figure 2: Experimental workflow for a catalyzed Michael addition.

Protocol for Asymmetric Mannich Reaction

This protocol is adapted from the work of Tanaka and coworkers on 1,3-diamine catalyzed Mannich reactions.[1][2]

Materials:

  • 1,3-Diamine catalyst (e.g., 1a·CF₃COOH, 10 mol%)

  • Acidic co-catalyst (e.g., dibenzyl phosphate, 10 mol%)

  • Imine (1.0 equiv)

  • Ketone (2.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Room temperature

Procedure:

  • To a screw-capped vial, add the 1,3-diamine catalyst and the acidic co-catalyst.

  • Add the anhydrous solvent, followed by the ketone.

  • Add the imine to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 24-72 hours).

  • Monitor the reaction by TLC or NMR spectroscopy.

  • After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Characterize the product and determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

N¹,N¹,3-Trimethylbutane-1,3-diamine, while not extensively studied, belongs to a class of diamines with demonstrated potential in organocatalysis. The comparative analysis presented in this guide suggests that its utility in asymmetric synthesis would likely require its incorporation into a chiral framework. As a simple, achiral bifunctional amine, its primary application may be as a base catalyst in reactions where stereocontrol is not required, or as a foundational building block for the development of more complex, chiral catalysts and ligands.

The field of 1,3-diamine catalysis is ripe for exploration, and further research into the catalytic activity of structurally simple diamines like N¹,N¹,3-Trimethylbutane-1,3-diamine could provide valuable insights into structure-activity relationships and guide the design of next-generation organocatalysts. Experimental validation of the hypotheses presented in this guide is a logical next step for researchers interested in expanding the toolkit of synthetic chemistry.

References

A Comparative Guide to N1,N1,3-Trimethylbutane-1,3-diamine and Its Alternatives in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate chemical building blocks is paramount to achieving desired performance and outcomes. This guide provides an in-depth technical comparison of N1,N1,3-Trimethylbutane-1,3-diamine, a lesser-known aliphatic diamine, with established alternatives in its potential key application areas: epoxy resin curing and pharmaceutical synthesis. Due to the limited publicly available experimental data on this compound, this guide will leverage structure-activity relationships and data from analogous compounds to forecast its performance characteristics.

Introduction to this compound

This compound (CAS No. 933738-55-7) is an aliphatic diamine with the molecular formula C7H18N2.[1][2] Its structure features a primary and a tertiary amine group, along with methyl substituents that are expected to influence its reactivity, steric hindrance, and overall physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 933738-55-7[1][2][3]
Molecular Formula C7H18N2[1][2]
Molecular Weight 130.23 g/mol [2]
Appearance Not explicitly stated; likely a liquidN/A
Application Medical intermediate[1]

Application in Epoxy Resin Curing: A Comparative Analysis

Aliphatic amines are widely used as curing agents for epoxy resins, particularly for applications requiring room temperature cure.[4] The structure of the amine significantly impacts the curing kinetics and the final properties of the thermoset.[5][6]

Structural Comparison with Alternative Curing Agents

The performance of this compound as a curing agent can be inferred by comparing its structure to well-characterized aliphatic amines. A close structural analog with available data is N,N,N',N'-Tetramethyl-1,3-butanediamine (CAS 97-84-7), which is used as a catalyst for polyurethane foams and epoxy resins.[7][8]

dot

G cluster_0 Preparation cluster_1 Curing cluster_2 Characterization A Stoichiometric Calculation B Mixing of Resin and Curing Agent A->B C Room or Elevated Temperature Cure B->C D DSC (Kinetics, Tg) C->D E Mechanical Testing (Tensile, Flexural) C->E F Thermomechanical Analysis (DMA/TMA) C->F

References

Introduction to N1,N1,3-Trimethylbutane-1,3-diamine: A Molecule of Unique Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Cost-Benefit Analysis of N1,N1,3-Trimethylbutane-1,3-diamine in Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Niche Aliphatic Diamine

In the vast landscape of chemical synthesis, the choice of building blocks is a critical decision point, balancing cost, reactivity, safety, and the desired properties of the final product. This guide provides a senior application scientist’s perspective on this compound (CAS 933738-55-7), a unique and sterically hindered aliphatic diamine. We will objectively analyze its potential utility and economic viability by comparing it against more common, structurally simpler diamines in two representative synthetic applications: polyamide formation and epoxy resin curing.

This compound is an aliphatic amine characterized by two key structural features: a primary amine attached to a tertiary carbon center and a tertiary amine. This arrangement distinguishes it from simple linear diamines and suggests a reactivity profile dominated by steric hindrance around the primary amine and the catalytic potential of the tertiary amine. While not a commodity chemical, its distinct structure could offer advantages in specialized applications where controlled reactivity or specific final polymer properties are desired.

Topic This compound Cost-Benefit Analysis Cost High Acquisition Cost Topic->Cost Performance Predicted Poor Performance in Bulk Applications Topic->Performance Benefit Potential Niche Benefits Topic->Benefit Conclusion Not Viable for General Use; Reserved for High-Value Niche Synthesis Cost->Conclusion Performance->Conclusion Benefit->Conclusion Benefit_Sub1 Unique Steric Hindrance (Controlled Reactivity) Benefit->Benefit_Sub1 Benefit_Sub2 Introduction of a Unique Pendant Group into a Molecule Benefit->Benefit_Sub2 Benefit_Sub3 Potential use in creating specific pharmacophores or degraders Benefit->Benefit_Sub3 A Prepare Aqueous Phase (Diamine + Na₂CO₃ in Water) C Layer Organic Phase onto Aqueous Phase A->C B Prepare Organic Phase (Adipoyl Chloride in Hexane) B->C D Polymer Forms at Interface C->D E Draw Polymer Rope with Forceps D->E F Wash and Dry Polymer E->F G Analyze Yield and Properties F->G

alternative catalysts to N1,N1,3-Trimethylbutane-1,3-diamine for specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection in Polyurethane Foam Formulation: A Comparative Analysis of N1,N1,3-Trimethylbutane-1,3-diamine and Its Alternatives

Introduction: The Catalyst's Crucial Role in Polyurethane Chemistry

Polyurethane (PU) foams are ubiquitous, forming the basis of materials used in insulation, furniture, automotive interiors, and biomedical applications.[1][2][3] The formation of these versatile polymers is a meticulously balanced chemical process governed by two simultaneous, competing reactions: the gelling reaction (isocyanate-polyol) which builds the polymer backbone, and the blowing reaction (isocyanate-water) which generates carbon dioxide gas to create the foam's cellular structure.[1] The key to achieving desired foam properties—from rigid and insulating to flexible and resilient—lies in the precise control of the rates of these two reactions. This control is exerted by catalysts.[4]

Catalysts, typically tertiary amines or organometallic compounds, reduce the activation energy for these reactions, but often with a preference for one over the other.[5][6] A catalyst that primarily accelerates the polymer network formation is known as a "gelling catalyst," while one that favors carbon dioxide generation is a "blowing catalyst."[2][6] this compound is a tertiary amine catalyst utilized in this field. However, the constant drive for improved performance, enhanced processability, and superior environmental and safety profiles has led to the development of a wide array of alternative catalysts.

This guide, prepared for researchers and formulation scientists, provides a deep, comparative analysis of this compound and its key alternatives in polyurethane foam production. We will explore the catalytic mechanisms, present comparative performance data, and provide standardized protocols for evaluation, empowering formulators to make informed decisions for catalyst selection.

Section 1: Understanding the Reference Catalyst: this compound

This compound, a member of the diamine family, functions as a catalyst in PU systems. Like other tertiary amines, its catalytic activity stems from the ability of its lone-pair electrons on the nitrogen atoms to interact with the reactants. This interaction enhances the nucleophilicity of the hydroxyl groups (from the polyol or water), making them more reactive towards the electrophilic isocyanate groups.[1] The specific balance of gelling and blowing activity for any given amine is influenced by its molecular structure, including steric hindrance around the nitrogen atoms and its overall basicity.

While detailed public performance data for this compound is sparse, its diamine structure suggests it participates effectively in the catalysis of both the gelling and blowing reactions. The primary considerations for any such standard amine catalyst include its efficiency, effect on the final foam properties, and its potential to contribute to volatile organic compound (VOC) emissions or residual odor in the final product.[3]

Section 2: A Comparative Analysis of Alternative Catalyst Systems

The selection of a catalyst system is a multi-faceted decision. The ideal system must not only provide the desired reaction profile but also align with cost, environmental, and safety requirements. Alternatives to standard diamines like this compound can be broadly categorized into other tertiary amines with specific performance characteristics, reactive amines, and organometallic co-catalysts.

Standard Tertiary Amine Catalysts

These are the workhorses of the PU foam industry, offering a wide range of activities and selectivities.

  • Triethylenediamine (TEDA): Often supplied as a 33% solution in dipropylene glycol (e.g., Catalyst A33), TEDA is a powerful and well-balanced catalyst known for its strong effect on the gelling reaction.[7] This promotes rapid polymer chain growth, which is crucial for forming stable foam structures. Its high activity makes it a cost-effective choice for both flexible and rigid foams.[7]

  • Bis(2-dimethylaminoethyl) ether (BDMAEE): Commonly known as Catalyst A1, BDMAEE is a quintessential blowing catalyst.[7] Its molecular structure makes it highly selective towards the isocyanate-water reaction, promoting rapid gas generation.[8] It is frequently used in flexible foam systems where open cell structures and good breathability are desired.[7]

  • Pentamethyldiethylenetriamine (PMDETA): This amine acts as both a catalyst and a crosslinking agent due to its multiple nitrogen atoms.[9] It is often used to enhance the mechanical properties of the foam, such as hardness and resilience, by increasing the crosslink density of the polymer matrix.[8][9]

  • N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA): This catalyst is particularly valued in high-resilience (HR) foam formulations.[10] It provides a balanced reaction profile that allows for the development of a fine, open-cell structure, leading to superior rebound, durability, and load-bearing capacity in the final product.[10]

Reactive "Non-Fugitive" Amine Catalysts

A significant advancement in catalyst technology has been the development of reactive, or "non-fugitive," amines. These molecules contain an isocyanate-reactive group (such as a primary/secondary amine or a hydroxyl group) in addition to the tertiary amine catalytic site.[3][11]

The primary advantage is that the catalyst reacts with isocyanate and becomes chemically bound to the polyurethane backbone. This prevents the amine from leaching out of the foam over time, which significantly reduces long-term VOC emissions, eliminates amine-related odor, and minimizes potential health risks associated with free amines.[3] Examples include N,N-bis(3-dimethylaminopropyl)-N-isopropanolamine and N,N-dimethylaminoethyl-N'-methylethanolamine.[11] Recent studies have shown that foams produced with reactive amine catalysts can exhibit improved properties at cryogenic temperatures, highlighting their utility in specialized applications.[12]

Organometallic Co-Catalysts: The Gelling Powerhouses

While amine catalysts can modulate both reactions, organometallic catalysts are overwhelmingly strong gelling catalysts.[6] They are almost always used in conjunction with an amine catalyst to achieve a synergistic effect and fine-tune the overall reaction profile.

  • Tin-Based Catalysts (e.g., Stannous Octoate, DBTDL): For decades, tin compounds have been the industry standard for promoting a fast and efficient gelling reaction, particularly in flexible foams.[6] However, due to environmental and toxicological concerns, their use is increasingly restricted.

  • Bismuth and Zinc Carboxylates: These have emerged as leading non-tin alternatives.[6] Bismuth neodecanoate and zinc octoate provide strong gelling activity and are considered to have a more favorable environmental profile.[6][12] They are effective in a wide range of applications, from rigid insulation foams to flexible molded parts.[12]

Section 3: Quantitative Performance Comparison

The choice of catalyst directly impacts the processing characteristics and final physical properties of the foam. The following table summarizes the typical effects of different catalyst classes. The values are representative and will vary based on the specific formulation (polyol, isocyanate, water level, etc.).

Catalyst TypePrimary RoleCream TimeGel TimeKey StrengthsCommon Applications
This compound BalancedModerateModerateGeneral-purpose diamine catalyst.Various PU systems.
TEDA (e.g., A33) Strong GellingShortVery ShortHigh catalytic activity, promotes rapid curing.[7]Flexible and rigid foams.[7]
BDMAEE (e.g., A1) Strong BlowingVery ShortModeratePromotes CO2 generation, creates open-celled foams.[7][8]Flexible slabstock and molded foams.
PMDETA Balanced / CrosslinkingModerateModerateEnhances mechanical properties and foam stability.[9]Molded foams, automotive seating.
Reactive Amines Varies (Blowing/Gelling)ModerateModerateLow/zero emissions, no odor, improved foam stability.[3][11]Automotive interiors, bedding, furniture.
Bismuth/Zinc Carboxylates Very Strong GellingLongVery ShortPotent non-tin alternative, strong back-end cure.[6][12]Rigid foams, CASE applications.[12]

Section 4: Experimental Protocols

To objectively compare catalyst performance, all variables other than the catalyst itself must be held constant.

Standardized Flexible Foam Formulation

This protocol provides a basis for evaluating different catalysts in a typical flexible polyurethane foam system.

Materials:

  • Polyether Polyol (e.g., 3000 MW, 56 OH number): 100 parts

  • Deionized Water: 4.0 parts

  • Silicone Surfactant: 1.0 part

  • Catalyst System under Evaluation: Variable (e.g., 0.2 parts blowing catalyst, 0.5 parts gelling catalyst)

  • Toluene Diisocyanate (TDI 80/20): Index 105

Procedure:

  • In a 1-liter paper cup, accurately weigh the polyol, water, silicone surfactant, and the amine catalyst(s).

  • Mix these components using a high-shear mixer (2400 RPM) for 60 seconds.

  • Add the pre-weighed TDI to the mixture.

  • Immediately begin mixing at high speed while starting a stopwatch.

  • Mix for exactly 7 seconds.

  • Quickly pour the entire reacting mixture into a 30cm x 30cm x 15cm cardboard box.

  • Record the following reaction times:

    • Cream Time: Time from the start of mixing until the liquid begins to change color and rise.

    • Gel Time: Time until fine strands of polymer can be pulled from the rising foam with a spatula.

    • Tack-Free Time: Time until the top surface of the foam is no longer sticky to the touch.

  • Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.

Key Performance Metrics Measurement
  • Density: Measure per ASTM D3574, Test A.

  • Airflow: Measure the volume of air that can be passed through a standard foam sample at a constant pressure (ASTM D3574, Test G). This indicates the openness of the cell structure.

  • Compression Set: Measure the percentage of thickness loss after a sample is held under compression for a set time and temperature (ASTM D3574, Test D). This indicates foam durability.

Section 5: Mechanistic Insights & Selection Workflow

The catalytic activity of tertiary amines in the urethane reaction proceeds through the formation of an activated complex. The amine's lone pair electrons interact with the isocyanate's electrophilic carbon or the polyol's/water's hydrogen, facilitating the nucleophilic attack that forms the urethane or urea linkage.

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate_G R-N=C=O Urethane Urethane Linkage Isocyanate_G->Urethane Polyol R'-OH Complex_G [Amine-Polyol Complex] Polyol->Complex_G Amine_G R3N (Catalyst) Amine_G->Complex_G Complex_G->Urethane Attacks Isocyanate Isocyanate_B R-N=C=O Urea Urea Linkage + CO2 Isocyanate_B->Urea Water H2O Complex_B [Amine-Water Complex] Water->Complex_B Amine_B R3N (Catalyst) Amine_B->Complex_B Complex_B->Urea Attacks Isocyanate

Caption: Simplified Catalytic Pathways in Polyurethane Foam Formation.

Choosing the right catalyst system is critical for achieving the target foam profile. The following workflow provides a logical approach to catalyst selection.

G Start Define Target Foam Properties (e.g., Density, Hardness, Cell Structure) Q1 Need Fine, Open Cells & High Resilience? Start->Q1 A1_Yes Select Balanced Blowing/ Gelling Catalyst (e.g., TMPDA) Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Need Rapid Demolding / Fast Cure? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase Strong Gelling Catalyst (e.g., TEDA or Bismuth Carboxylate) Q2->A2_Yes Yes A2_No No Q2->A2_No Q3 Need Low Density / Softer Foam? A2_Yes->Q3 A2_No->Q3 A3_Yes Increase Strong Blowing Catalyst (e.g., BDMAEE) Q3->A3_Yes Yes A3_No No Q3->A3_No Q4 Are Low VOCs / Low Odor Critical? A3_Yes->Q4 A3_No->Q4 A4_Yes Prioritize Reactive 'Non-Fugitive' Catalysts Q4->A4_Yes Yes A4_No No Q4->A4_No End Optimize Catalyst Levels & Test Formulation A4_Yes->End A4_No->End

Caption: Catalyst Selection Workflow for PU Foam Formulation.

Conclusion

The field of polyurethane catalysis is dynamic, with a continuous evolution away from volatile and potentially hazardous materials towards safer, more efficient, and highly specialized alternatives. While standard diamines like this compound are effective, the modern formulator has a vast toolkit of catalysts to choose from. High-performance blowing catalysts like BDMAEE, potent gelling agents like TEDA, and advanced non-fugitive reactive amines each offer unique advantages. Furthermore, the replacement of traditional tin catalysts with bismuth and zinc alternatives marks a significant step towards more sustainable formulations.[6][12] The future will likely see an increased adoption of these low-emission solutions and the emergence of bio-based catalysts derived from renewable resources, further aligning the polyurethane industry with global sustainability goals.[13] A thorough understanding of the interplay between these catalytic options is essential for developing next-generation polyurethane materials.

References

A Researcher's Guide to Investigating the Potential Efficacy of N1,N1,3-Trimethylbutane-1,3-diamine and Related Alkyl Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: A comprehensive review of peer-reviewed scientific literature reveals a notable absence of studies dedicated to the biological or therapeutic efficacy of N1,N1,3-Trimethylbutane-1,3-diamine. The compound is primarily documented in chemical synthesis literature and patents, where it serves as a precursor or intermediate. This guide, therefore, aims to provide a framework for researchers interested in exploring its potential efficacy. We will achieve this by examining the known biological activities of structurally related alkyl diamines, offering comparative data, and detailing relevant experimental protocols. This approach allows us to build a hypothesis-driven foundation for future research into this compound.

Introduction to this compound and its Chemical Class

This compound is a short-chain aliphatic diamine. Its structure is characterized by a four-carbon backbone with two amine groups and three methyl substitutions. While direct efficacy data is unavailable, its structural class—alkyl polyamines—is of significant interest in biology and medicine. Endogenous polyamines like putrescine, spermidine, and spermine are crucial for cell growth, differentiation, and proliferation. Exogenous diamines can interact with or disrupt these pathways, leading to a range of biological effects.

The potential applications of novel diamines are often explored in fields such as oncology, where they can modulate polyamine metabolism in cancer cells, and as antimicrobial agents that can disrupt bacterial cell membranes or essential cellular processes.

Comparative Efficacy of Structurally Related Diamines

To infer the potential biological activities of this compound, we will compare it to other simple diamines for which peer-reviewed data are available. The following table summarizes the antimicrobial efficacy of various diamines against common pathogens, a frequent application for this class of compounds.

CompoundOrganismEfficacy Metric (e.g., MIC)Key FindingsReference
1,3-Diaminopropane Escherichia coliMIC: >10 mg/mLLow antimicrobial activity.
Staphylococcus aureusMIC: >10 mg/mLLow antimicrobial activity.
Putrescine (1,4-Diaminobutane) Various BacteriaNot typically antimicrobialActs as a bacterial signaling molecule and is essential for biofilm formation in some species.
Cadaverine (1,5-Diaminopentane) Various BacteriaNot typically antimicrobialSimilar to putrescine, involved in bacterial metabolism and signaling.
N,N'-Bis(3-aminopropyl)dodecylamine E. coli, S. aureusMIC: 1.56-3.13 µg/mLA polyamine with significant antimicrobial and antibiofilm activity.

MIC: Minimum Inhibitory Concentration. A lower value indicates higher efficacy.

Interpretation for Researchers: The data suggest that simple, short-chain diamines like 1,3-diaminopropane show limited antimicrobial efficacy. Potency appears to increase with the addition of longer alkyl chains, as seen with N,N'-Bis(3-aminopropyl)dodecylamine. The methyl groups on this compound may increase its lipophilicity compared to 1,3-diaminopropane, which could enhance its ability to interact with bacterial cell membranes. This is a key testable hypothesis for initial efficacy screening.

Proposed Experimental Workflow for Efficacy Screening

Researchers investigating the efficacy of this compound can adopt established protocols. Below is a standard workflow for antimicrobial susceptibility testing.

Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Synthesize or Procure This compound prep2 Prepare Stock Solution (e.g., in DMSO or water) prep1->prep2 prep3 Culture Bacterial Strains (e.g., E. coli, S. aureus) to log phase prep2->prep3 assay2 Inoculate wells with standardized bacterial suspension prep3->assay2 assay1 Perform Serial Dilutions of Compound in 96-well plate assay1->assay2 assay3 Incubate at 37°C for 18-24h assay2->assay3 analysis1 Read Optical Density (OD600) or use viability indicator (e.g., Resazurin) assay3->analysis1 analysis2 Determine Minimum Inhibitory Concentration (MIC) analysis1->analysis2 analysis3 Compare with Control (e.g., Ampicillin, Ciprofloxacin) analysis2->analysis3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO). Ensure the final solvent concentration in the assay does not inhibit bacterial growth.

  • Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a colony of the test organism (E. coli ATCC 25922 is a standard control strain). Incubate until the culture reaches the logarithmic growth phase. Adjust the culture density to approximately 5 x 10^5 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculation: Add 50 µL of the prepared bacterial suspension to each well. This brings the final volume to 100 µL.

  • Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed by eye or by reading the optical density at 600 nm (OD600) with a plate reader.

Potential Mechanisms and Signaling Pathways

While no pathways have been studied for this compound, related polyamines are known to exert their effects through several mechanisms. A primary hypothesis for a small, cationic diamine would be its interaction with the negatively charged bacterial cell envelope.

Hypothesized Mechanism: Bacterial Membrane Disruption

G compound Cationic Diamine (e.g., this compound) binding Electrostatic Binding compound->binding Initial Contact membrane Negatively Charged Bacterial Membrane (LPS, Teichoic Acids) binding->membrane insertion Hydrophobic Insertion (facilitated by methyl groups) binding->insertion disruption Membrane Destabilization & Permeabilization insertion->disruption leakage Ion Leakage (K+, Mg2+) disruption->leakage death Loss of Membrane Potential & Cell Death leakage->death

Caption: Hypothesized pathway for antimicrobial action via bacterial membrane disruption.

Causality in Experimental Choices: This proposed mechanism provides a clear rationale for the initial experimental design. The MIC assay is a broad screen for any inhibitory activity. If the MIC is promising, follow-up experiments should be designed to validate this proposed mechanism. For example, membrane potential assays using fluorescent dyes (e.g., DiSC3(5)) or assays measuring the leakage of intracellular components (e.g., ATP) would directly test the membrane disruption hypothesis. This self-validating system ensures that each experimental step logically informs the next.

Conclusion and Future Directions for Research

This compound represents an uncharacterized molecule with potential for biological activity based on its structural class. The complete absence of efficacy data in peer-reviewed literature highlights a clear research gap.

We propose a focused investigation beginning with broad-spectrum antimicrobial and cytotoxicity screening. The provided protocols offer a standardized starting point. Should initial results prove promising, further studies should elucidate the mechanism of action, focusing on interactions with cellular membranes and potential interference with polyamine metabolism. Comparative studies against established antibiotics and other diamines will be crucial for determining its potential therapeutic value. The path from a chemical intermediate to a validated bioactive compound is challenging, but for this compound, the journey has yet to begin.

benchmarking N1,N1,3-Trimethylbutane-1,3-diamine performance against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Curing Agent

In the formulation of high-performance thermosetting polymers, the selection of a curing agent is as critical as the choice of the epoxy resin itself. The curing agent, or hardener, dictates the kinetics of the cross-linking reaction and fundamentally defines the ultimate properties of the cured material. The molecular structure of the agent—its functionality, steric hindrance, and chemical nature—governs key performance indicators such as the glass transition temperature (Tg), mechanical strength, thermal stability, and chemical resistance.

This guide is intended for researchers, scientists, and drug development professionals who may encounter the need to evaluate and characterize novel molecules for material science applications. We will establish a comprehensive framework for benchmarking the performance of a novel diamine, using N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7) as a hypothetical candidate. While this specific molecule is listed commercially as a pharmaceutical intermediate, its diamine structure presents a valid hypothesis for its potential as an epoxy curing agent.

We will compare this candidate against established industry-standard curing agents from three primary classes: aliphatic, cycloaliphatic, and aromatic amines. By detailing standardized testing protocols and presenting a logical workflow, this guide provides a self-validating system for the objective assessment of any new diamine hardener.

Chapter 1: Selecting the Benchmarks: Industry-Standard Curing Agents

To establish a meaningful comparison, it is essential to select benchmarks that represent a spectrum of properties. The performance of our candidate, this compound, will be evaluated against the following industry standards, each known for distinct characteristics.[1][2][3]

  • Aliphatic Amine: Triethylenetetramine (TETA)

    • Rationale: TETA is a widely used, fast-reacting aliphatic amine that cures at ambient temperatures. It is known for creating rigid, chemically resistant networks but can be brittle. Its high reactivity provides a baseline for cure speed.[2][4]

  • Polyetheramine: JEFFAMINE® D-230

    • Rationale: This amine features a flexible polyether backbone. It is chosen to benchmark flexibility, impact resistance, and its ability to produce clear, blush-free surfaces.[5][6]

  • Cycloaliphatic Amine: Isophorone Diamine (IPDA)

    • Rationale: IPDA offers a balance of properties, including moderate reactivity, good mechanical strength, and enhanced UV stability, leading to lower yellowing compared to other amines. It represents a step-up in performance for applications requiring aesthetic durability.[2]

  • Aromatic Amine: 4,4'-Diaminodiphenyl Sulfone (DDS)

    • Rationale: DDS is a high-performance aromatic amine requiring elevated temperatures for curing. It is the benchmark for high-temperature applications, imparting excellent thermal stability and mechanical properties to the cured epoxy system.[2][7]

The fundamental reaction involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring of the resin, leading to a cross-linked polymer network.

Caption: Epoxy-amine polyaddition reaction pathway.

Chapter 2: The Benchmarking Workflow: A Systematic Approach

A rigorous evaluation requires a multi-faceted approach, assessing the curing profile, thermal properties, and mechanical performance. The following workflow ensures that data is comparable, reproducible, and directly relevant to end-use applications.

Benchmarking_Workflow Start 1. Material Preparation (Stoichiometric Mixing) Cure 2. Curing Profile Analysis (DSC, Gel Time) Start->Cure Characterize Reactivity Thermal 3. Thermal Property Analysis (DSC for Tg) Start->Thermal Prepare Cured Specimens Mechanical 4. Mechanical Property Testing (Tensile, Flexural) Start->Mechanical Prepare Cured Specimens Data 5. Data Synthesis & Comparison Cure->Data Thermal->Data Mechanical->Data

Caption: Systematic workflow for diamine performance evaluation.

Chapter 3: Experimental Protocols

To ensure scientific integrity, all performance evaluations must be conducted using standardized, verifiable methodologies. The following protocols are based on ASTM standards, which are globally recognized for material testing.

Material Preparation

Causality: The performance of a thermoset is critically dependent on achieving a stoichiometric balance between the epoxy groups of the resin and the active amine hydrogens of the curing agent. An imbalance can lead to an incomplete cure and inferior properties.

Protocol:

  • Select a standard epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) for each diamine curing agent.

  • Calculate the required parts by weight of curing agent per 100 parts of resin (phr).

  • Weigh the resin and curing agent into a suitable container at the calculated stoichiometric ratio.

  • Mix thoroughly for 3-5 minutes, ensuring a homogenous mixture while minimizing air entrapment.

  • Degas the mixture in a vacuum chamber until bubbling subsides.

Curing Profile and Thermal Analysis

Causality: The curing profile determines the processing window (pot life) and the energy required to achieve full cure. The glass transition temperature (Tg) is a primary indicator of the material's thermal stability and the degree of cross-linking.

Protocol 1: Gel Time and Peak Exotherm (ASTM D2471) [8][9][10]

  • Place a specified mass (e.g., 100g) of the mixed resin system into a container.

  • Insert a thermocouple into the center of the mixture to monitor the temperature.

  • Record the time from initial mixing until the mixture reaches a gel-like state, where it no longer sticks to a probe. This is the gel time.

  • Continue recording the temperature until it reaches a maximum and begins to fall. This maximum temperature is the peak exotherm.

Protocol 2: Glass Transition Temperature (ASTM D3418) [11][12][13][14]

  • Cure samples of each formulation according to a defined schedule (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 150°C for heat-cured systems).

  • Prepare a small sample (10-15 mg) for analysis via Differential Scanning Calorimetry (DSC).[15]

  • Heat the sample in the DSC at a controlled rate (e.g., 20°C/min).

  • The Tg is determined by analyzing the inflection point in the heat flow curve from the second heating scan.

Mechanical Properties Testing

Causality: Tensile and flexural properties quantify the material's strength, stiffness, and ductility. These are fundamental parameters for any structural application, indicating how the material will behave under load.

Protocol 1: Tensile Properties (ASTM D638) [16][17][18][19]

  • Cast the mixed and degassed resin systems into standard "dumbbell" or "dog-bone" shaped molds.

  • Cure the specimens according to the defined schedule.

  • Condition the specimens at standard temperature and humidity.

  • Test the specimens using a universal testing machine equipped with an extensometer to measure strain.[20]

  • Record the tensile strength (at break), tensile modulus (stiffness), and elongation (ductility).

Protocol 2: Flexural Properties (ASTM D790) [21][22][23]

  • Cast the resin systems into rectangular bar-shaped molds.

  • Cure and condition the specimens as per the tensile protocol.

  • Test the specimens using a universal testing machine with a three-point bending fixture.[24]

  • Record the flexural strength and flexural modulus.

Chapter 4: Data Synthesis and Performance Comparison

The data collected from the experimental protocols should be synthesized into clear, comparative tables. While specific experimental data for this compound is not publicly available, the following tables illustrate how its performance would be benchmarked against the industry standards. Representative data for the standards are included for context.

Table 1: Curing Profile and Thermal Properties

Curing Agent Type Gel Time (100g mass) Peak Exotherm (°C) Glass Transition (Tg, °C)
This compound Aliphatic (Hypothetical) (Experimental Data) (Experimental Data) (Experimental Data)
Triethylenetetramine (TETA) Aliphatic ~25 min >200 ~110-125
JEFFAMINE® D-230 Polyetheramine ~33 min 199 ~95
Isophorone Diamine (IPDA) Cycloaliphatic ~45 min ~180 ~140-155
4,4'-Diaminodiphenyl Sulfone (DDS) Aromatic >120 min (at RT) Requires heat cure ~200-220

(Note: Values are representative and can vary with the specific epoxy resin and curing conditions.)

Table 2: Mechanical Properties of Cured Epoxy Resin

Curing Agent Type Tensile Strength (MPa) Tensile Modulus (GPa) Flexural Strength (MPa) Flexural Modulus (GPa)
This compound Aliphatic (Hypothetical) (Experimental Data) (Experimental Data) (Experimental Data) (Experimental Data)
Triethylenetetramine (TETA) Aliphatic 65-75 2.8-3.2 100-120 3.0-3.4
JEFFAMINE® D-230 Polyetheramine 45-55 1.8-2.2 70-85 1.9-2.3
Isophorone Diamine (IPDA) Cycloaliphatic 75-85 3.0-3.5 120-140 3.2-3.6
4,4'-Diaminodiphenyl Sulfone (DDS) Aromatic 80-95 3.5-4.0 130-150 3.8-4.2

(Note: Values are representative and depend on the specific epoxy resin and curing conditions.)

Conclusion

This guide has outlined a robust and scientifically grounded framework for benchmarking the performance of a novel diamine, such as this compound, as an epoxy curing agent. By systematically comparing its reactivity, thermal stability, and mechanical properties against well-established aliphatic, cycloaliphatic, and aromatic industry standards, researchers can generate a comprehensive performance profile. The use of standardized ASTM test methods ensures that the data obtained is reliable, reproducible, and allows for objective, cross-class comparisons. This structured approach empowers formulators and scientists to make informed decisions, accelerating the development and qualification of new, high-performance materials.

References

A Researcher's Guide to Unlocking Catalytic Potential: A Comparative Study of N1,N1,3-Trimethylbutane-1,3-diamine and Its Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and synthetic chemistry, the quest for novel, efficient, and robust catalytic systems is perpetual. The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C-C bond formation, and the choice of ligand is paramount to its success. This guide introduces N1,N1,3-Trimethylbutane-1,3-diamine, a structurally intriguing yet underexplored diamine, and provides a framework for evaluating its performance against established alternatives in a palladium-catalyzed Suzuki-Miyaura reaction. This is not merely a set of protocols, but a roadmap for a rigorous comparative study, grounded in the principles of catalytic science.

Introduction: The Untapped Potential of Asymmetric Diamines

While the use of diamines as ligands in cross-coupling catalysis is well-established, the focus has often been on symmetrically substituted molecules. This compound (henceforth referred to as TMBD ) presents a unique structural motif: an asymmetric 1,3-diamine with varying degrees of steric hindrance at the two nitrogen atoms. This asymmetry could offer unique electronic and steric properties to a catalytic metal center, potentially influencing reactivity and selectivity in unforeseen ways.

This guide proposes a head-to-head comparison of TMBD with two other commercially available 1,3-diamines:

  • N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA): A symmetrically substituted and commonly used diamine ligand.[1][2][3]

  • N,N'-Di-tert-butylethylenediamine: A sterically hindered 1,2-diamine, included to probe the influence of bulky substituents on catalytic efficiency.

The central hypothesis of this proposed study is that the unique steric and electronic environment provided by TMBD could translate into improved catalytic performance, particularly in challenging Suzuki-Miyaura couplings.

The Scientific Rationale: Steric and Electronic Effects at Play

The performance of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the properties of its coordinating ligands.[4][5] Steric bulk and electron-donating ability are two of the most critical factors influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Steric Hindrance: Bulky ligands can promote the reductive elimination step, which is often rate-limiting, leading to faster overall reaction rates.[4] However, excessive steric bulk can hinder the initial oxidative addition of the aryl halide to the palladium center. The asymmetric nature of TMBD, with one less sterically encumbered nitrogen, might provide an optimal balance.

  • Electronic Effects: The nitrogen atoms of the diamine ligand donate electron density to the palladium center. This increased electron density can facilitate the oxidative addition step. The degree of N-alkylation influences the electron-donating ability of the ligand.

This comparative study is designed to elucidate how the specific structural features of TMBD impact these delicate balances within the catalytic cycle.

A Proposed Comparative Study: Experimental Design

To ensure the reproducibility and validity of the comparison, a well-defined experimental protocol is essential. The following sections detail a proposed study for comparing the performance of TMBD, TMPDA, and N,N'-Di-tert-butylethylenediamine as ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.

Materials and Reagents
ReagentSupplierPurityCAS Number
This compound (TMBD)e.g., Sigma-Aldrich≥97%933738-55-7
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)e.g., Sigma-Aldrich≥99%110-95-2
N,N'-Di-tert-butylethylenediaminee.g., Sigma-Aldrich98%4062-60-6
Palladium(II) Acetatee.g., Sigma-Aldrich98%3375-31-3
4-Bromoanisolee.g., Sigma-Aldrich99%104-92-7
Phenylboronic Acide.g., Sigma-Aldrich≥97%98-80-6
Potassium Carbonate (K₂CO₃)e.g., Sigma-Aldrich≥99%584-08-7
Toluenee.g., Sigma-AldrichAnhydrous, 99.8%108-88-3
Dioxanee.g., Sigma-AldrichAnhydrous, 99.8%123-91-1
Experimental Workflow

The following diagram illustrates the general workflow for the proposed comparative experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis p1 Weigh and add Pd(OAc)₂ and Ligand to a dry Schlenk flask. p2 Add anhydrous solvent (Toluene/Dioxane). p1->p2 p3 Stir at room temperature for 30 min under inert atmosphere (Argon). p2->p3 r1 Add 4-bromoanisole, phenylboronic acid, and K₂CO₃. p3->r1 r2 Heat the reaction mixture to 100 °C. r1->r2 r3 Monitor reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8, 24 h). r2->r3 w1 Cool the reaction to room temperature. r3->w1 w2 Quench with water and extract with ethyl acetate. w1->w2 w3 Dry the organic layer over Na₂SO₄, filter, and concentrate. w2->w3 w4 Purify the crude product by column chromatography. w3->w4 w5 Analyze the purified product by ¹H NMR, ¹³C NMR, and GC-MS to determine yield and purity. w4->w5 Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetalation_intermediate [Ar-Pd(II)-Ar']L₂ oa_complex->transmetalation_intermediate Transmetalation bx [B(OH)₂X] + Base oa_complex->bx transmetalation_intermediate->pd0 Reductive Elimination reductive_elimination_product Ar-Ar' arx Ar-X arx->oa_complex boronic Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ boronic->borate Activation base Base base->borate borate->transmetalation_intermediate

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N1,N1,3-Trimethylbutane-1,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For my colleagues in research and development, the integrity of our work is matched only by the rigor of our safety practices. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedure-driven protocol for the safe disposal of N1,N1,3-Trimethylbutane-1,3-diamine (CAS No. 933738-55-7), moving beyond simple steps to explain the critical reasoning that underpins each stage of the process.

Immediate Hazard Assessment: Understanding the Risks

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it presents a dual threat that dictates our entire disposal workflow.

Based on available safety data, this compound is classified with the following hazards:

  • Flammability: It is a highly flammable liquid and vapor (H225).[1] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3]

  • Corrosivity: It causes severe skin burns and eye damage (H314).[1] As an amine, it is a corrosive material, and ingestion can cause severe damage to the gastrointestinal tract.[3]

This dual-hazard nature—flammable and corrosive—necessitates stringent controls to prevent both fire and chemical burns.

Table 1: Hazard and Safety Information for this compound

PropertyValue & ClassificationSource
CAS Number 933738-55-7[1]
GHS Signal Word Danger[1]
Hazard Statements H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damage[1]
GHS Pictograms 🔥 (Flammable), ⚫ (Corrosive)[1]
Transportation Class UN Number: 2924Class 3 (Flammable Liquid)Subsidiary Class 8 (Corrosive)Packing Group: III[1]

Pre-Disposal Operations: The Self-Validating Protocol

Every step in this protocol is designed to create a self-validating system of safety. The logic is straightforward: prepare for the worst-case scenario to ensure routine operations are executed flawlessly.

Personal Protective Equipment (PPE): Your First Line of Defense

The requirement for specific PPE is a direct response to the compound's corrosivity and potential for splashes. Standard laboratory attire is insufficient.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory. Due to the severe corrosive nature, a face shield worn over goggles is strongly recommended.[4]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat is required. Ensure clothing is fully buttoned and sleeves are down.

  • Footwear: Closed-toe shoes are required; leather or other chemically resistant material is preferable.

Engineering Controls: Creating a Safe Workspace

Your immediate environment must be configured to mitigate the flammable and corrosive hazards.

  • Ventilation: All handling and consolidation of this compound waste must occur within a certified chemical fume hood to control flammable vapors and prevent inhalation.[4]

  • Ignition Source Control: Before beginning, identify and eliminate all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment. Use only explosion-proof equipment where necessary.[2]

  • Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (typically a dry chemical or carbon dioxide extinguisher).[2][3]

Step-by-Step Disposal Workflow

This workflow is designed to be a closed-loop process, minimizing the risk of exposure or environmental release from the point of generation to the moment of handoff to waste management professionals.

Step 1: Waste Segregation (At the Point of Generation)

The principle of waste segregation is to prevent dangerous reactions. Amines are chemically incompatible with a range of substances.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated, properly labeled hazardous waste container.

  • Causality: Do NOT mix this waste with other streams, especially acidic waste, oxidizing agents, or halogenated solvents.[3] Mixing amines with acids will trigger a strong exothermic neutralization reaction, creating a splash and heat hazard. Mixing with oxidizers can create a fire or explosion risk.

Step 2: Containerization and Labeling

Proper containerization and labeling are regulatory requirements and a critical safety communication tool.

  • Action:

    • Select a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof cap.

    • Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste is added.

    • Clearly write the full chemical name, "this compound," and indicate the hazards (Flammable, Corrosive).

  • Causality: The container must be kept closed at all times except when adding waste. This minimizes the release of flammable vapors. Clear, accurate labeling prevents accidental mixing of incompatible waste streams by other lab personnel or waste handlers.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Store the sealed and labeled waste container in a secondary containment bin within your lab's designated SAA. This area should be away from heat sources and incompatible chemicals.

  • Causality: Secondary containment ensures that any potential leak from the primary container is captured, preventing a spill. Storing in a designated, controlled area limits the risk of accidental breakage or exposure.

Step 4: Arranging for Final Disposal
  • Action: Once the container is full or you are discontinuing the process, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Trustworthiness: Never dispose of this compound down the drain or in regular trash.[2] This compound's ecological effects have not been fully investigated, and its properties make it harmful to aquatic life and wastewater treatment systems. Professional disposal ensures compliance with local, state, and federal regulations.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS Waste Management A Point of Generation (Experiment) B Step 1: Segregate Waste (Dedicated Amine Waste) A->B  Collect Waste C Step 2: Containerize & Label (HDPE, Closed Lid, Haz-Tag) B->C  Pour into  Container D Step 3: Store in SAA (Secondary Containment) C->D  Place in  Designated Area E Step 4: Request Pickup (Contact EHS) D->E  Container Full F Professional Disposal (Licensed Contractor) E->F  Transport & Final Treatment

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to mitigating the harm from an accidental release.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or vapors are overwhelming.

  • Control Ignition Sources: Immediately turn off any nearby ignition sources.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Use spark-proof tools to scoop the absorbent material into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Concluding Remarks: A Culture of Safety

The procedures outlined in this guide are built upon a foundation of chemical principles and regulatory standards. By understanding the "why" behind each step—the flammability, the corrosivity, the incompatibilities—we transform a simple checklist into a dynamic and intelligent safety protocol. This approach not only ensures compliance but also fosters the deep-seated culture of safety that is the hallmark of a world-class research organization.

References

Mastering the Safe Handling of N¹,N¹,3-Trimethylbutane-1,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. N¹,N¹,3-Trimethylbutane-1,3-diamine, a versatile building block in organic synthesis, presents a unique set of handling challenges. This guide moves beyond mere compliance, offering a deep dive into the chemistry of safety, ensuring that your work with this compound is not only productive but also fundamentally secure. Here, we will dissect the "why" behind each safety protocol, empowering you with the knowledge to create a self-validating system of laboratory safety.

Understanding the Inherent Risks: A Proactive Approach to Safety

N¹,N¹,3-Trimethylbutane-1,3-diamine is a flammable and corrosive liquid that demands respect. A thorough understanding of its hazard profile is the cornerstone of safe handling. Proactive risk mitigation begins with acknowledging these primary dangers.

Hazard ClassificationGHS Hazard StatementImplication for Handling
Flammable Liquid and VaporH225/H226Requires stringent control of ignition sources and proper storage.[1][2]
Harmful if SwallowedH302Necessitates careful handling to prevent ingestion and clear first-aid protocols.
Causes Severe Skin BurnsH314Mandates the use of appropriate chemical-resistant gloves and protective clothing.[1][2]
Causes Serious Eye DamageH318Requires robust eye and face protection to prevent irreversible injury.
May Cause Respiratory IrritationH335Highlights the need for adequate ventilation or respiratory protection.

This table summarizes the primary hazards associated with N¹,N¹,3-Trimethylbutane-1,3-diamine, providing a foundation for the subsequent safety protocols.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is your last and most critical line of defense. The selection of PPE should be a deliberate process, directly informed by the specific hazards of N¹,N¹,3-Trimethylbutane-1,3-diamine.

Hand Protection: Beyond the Latex Glove

The corrosive nature of this diamine can quickly compromise standard laboratory gloves. Therefore, selecting the appropriate glove material and thickness is paramount.

  • Recommended: Nitrile or neoprene gloves offer good resistance to amines. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data.

  • Best Practice: Double-gloving provides an additional layer of protection, especially during tasks with a higher risk of splashing. In the event of a spill on the outer glove, it can be safely removed without compromising the inner layer.[3]

Eye and Face Protection: A Non-Negotiable Barrier

Given the risk of serious eye damage, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles. This provides a barrier against splashes to the entire face.[4]

Protective Clothing: Shielding Against Dermal Exposure
  • Laboratory Coat: A flame-resistant lab coat is essential due to the flammability of the compound.

  • Chemical Apron: For larger-scale work or when transferring the chemical, a chemical-resistant apron provides an additional layer of protection for the torso.

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.

Respiratory Protection: Ensuring Clean Air

Work with N¹,N¹,3-Trimethylbutane-1,3-diamine should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Standard Operations: If work is consistently performed in a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations or Poor Ventilation: In the event of a large spill or if adequate ventilation is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in your laboratory.

Receipt and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][7] The container should be kept tightly closed.[4] It is recommended to store this chemical in a designated flammables cabinet.

  • Segregation: Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Don PPE: Put on all required PPE as outlined in the previous section.

  • Work Area: Conduct all work in a chemical fume hood to minimize inhalation exposure.[5]

  • Grounding: When transferring from a larger container, ensure that both containers are grounded and bonded to prevent the buildup of static electricity, which could ignite the flammable vapors.[4]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., brass, bronze) to prevent accidental ignition.[4]

  • Dispensing: Use a pipette or a syringe for transferring small quantities. For larger volumes, use a funnel to minimize splashing.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4]

Spill Management: A Calm and Coordinated Response

In the event of a spill, a pre-planned response is crucial to prevent escalation.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit for flammable liquids.[5][6] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (for corrosive properties): While not a primary disposal method, a dilute solution of a weak acid (e.g., citric acid) can be used to neutralize the amine's corrosivity after the bulk of the material has been absorbed. This should be done with caution and with appropriate PPE.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[5][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

PPE_Decision_Workflow start Start: Handling N¹,N¹,3-Trimethylbutane-1,3-diamine assess_hazards Assess Hazards: - Flammable - Corrosive (Skin/Eyes) - Harmful if Swallowed - Respiratory Irritant start->assess_hazards ppe_selection Select Core PPE assess_hazards->ppe_selection hand_protection Hand Protection: - Nitrile or Neoprene Gloves - Consider Double Gloving ppe_selection->hand_protection eye_face_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield for Splash Risk ppe_selection->eye_face_protection protective_clothing Protective Clothing: - Flame-Resistant Lab Coat - Chemical Apron (as needed) ppe_selection->protective_clothing work_environment Assess Work Environment hand_protection->work_environment eye_face_protection->work_environment protective_clothing->work_environment fume_hood Work in Chemical Fume Hood work_environment->fume_hood Adequate Ventilation no_fume_hood Inadequate Ventilation or Spill work_environment->no_fume_hood Inadequate Ventilation or Spill end Proceed with Handling fume_hood->end respirator Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge no_fume_hood->respirator respirator->end

Disposal Plan: Responsible Stewardship

All waste containing N¹,N¹,3-Trimethylbutane-1,3-diamine, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Use a designated, clearly labeled, and sealed container for all waste.

  • Consult Regulations: Follow all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste.[4] Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal procedures.

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4]

This table provides at-a-glance instructions for immediate first aid in the event of an exposure.

By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely harness the synthetic potential of N¹,N¹,3-Trimethylbutane-1,3-diamine. A culture of safety is not about restriction; it is about enabling cutting-edge science through intelligent and informed risk management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.